molecular formula C7H14N2 B1302607 3-(tert-BUTYLAMINO)PROPIONITRILE CAS No. 21539-53-7

3-(tert-BUTYLAMINO)PROPIONITRILE

Cat. No.: B1302607
CAS No.: 21539-53-7
M. Wt: 126.2 g/mol
InChI Key: DGXPYBHONIFYLU-UHFFFAOYSA-N
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Description

3-(tert-BUTYLAMINO)PROPIONITRILE is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(tert-butylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-7(2,3)9-6-4-5-8/h9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXPYBHONIFYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373786
Record name 3-(tert-BUTYLAMINO)PROPIONITRILE
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21539-53-7
Record name 3-[(1,1-Dimethylethyl)amino]propanenitrile
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Record name 3-(tert-BUTYLAMINO)PROPIONITRILE
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Record name 21539-53-7
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Foundational & Exploratory

Part 1: Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(tert-BUTYLAMINO)PROPIONITRILE

Abstract: This technical guide provides a comprehensive overview of this compound, a key organic building block with significant applications in research and development, particularly within the pharmaceutical industry. The document delineates its fundamental chemical and physical properties, anchored by its CAS number 21539-53-7. We will explore its primary synthesis pathway, offering insights into the reaction mechanism and process considerations. Furthermore, this guide details established analytical methodologies for characterization and quality control, outlines critical safety and handling protocols based on current GHS classifications, and discusses its emerging role as a versatile scaffold in medicinal chemistry. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this compound.

This compound is a secondary amine and a nitrile, a structural combination that makes it a valuable intermediate in organic synthesis. Its identity is unequivocally established by the Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 21539-53-7[1][2][3][4]

The CAS number serves as a universal identifier, crucial for unambiguous database searches, regulatory compliance, and procurement. It ensures that researchers are referencing the exact same chemical entity, eliminating confusion with isomers or related compounds.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 21539-53-7[1][2][3][4]
Molecular Formula C₇H₁₄N₂[1][2][4]
Molecular Weight 126.20 g/mol [1][2][4]
IUPAC Name 3-(tert-butylamino)propanenitrile[4]
InChIKey DGXPYBHONIFYLU-UHFFFAOYAZ[4]
Appearance Colorless to Very Pale Yellow Liquid[5]
Boiling Point 81-83 °C (at 10 mmHg)[4]
Density 0.86 g/mL[4]

Part 2: Synthesis Pathway and Mechanistic Insights

The most common and industrially viable method for synthesizing this compound is through the Michael addition (or cyanoethylation) of tert-butylamine to acrylonitrile. This reaction is efficient and proceeds under relatively mild conditions.

Causality of Experimental Design: The choice of reactants is based on the desired product structure. Tert-butylamine provides the secondary amine and the bulky tert-butyl group, which can be crucial for modulating the steric and electronic properties of downstream drug candidates. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which activates the carbon-carbon double bond for nucleophilic attack by the amine. The reaction is often carried out without a catalyst, although a weak acid or base can sometimes be used to modulate reactivity. The process is typically performed at elevated temperatures to ensure a reasonable reaction rate.[6][7]

Synthesis_Workflow cluster_reactants Reactants Reactant1 tert-Butylamine (Nucleophile) Process Michael Addition Reaction (Cyanoethylation) Conditions: 40-160°C Reactant1->Process Reactant2 Acrylonitrile (Michael Acceptor) Reactant2->Process Purification Purification (e.g., Vacuum Distillation) Process->Purification Crude Product Product This compound (Final Product) Purification->Product Purity ≥99% Analytical_Workflow cluster_prep 1. Preparation & Validation cluster_analysis 2. Sample Analysis cluster_data 3. Data Interpretation A Prepare GC-MS System B Run Solvent Blank A->B C Run Certified Standard B->C F Match Retention Time C->F Reference Data D Prepare Sample Solution (1 mg/mL) E Inject Sample D->E E->F G Match Mass Spectrum F->G H Calculate Purity (%) G->H

Sources

3-(tert-BUTYLAMINO)PROPIONITRILE molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(tert-BUTYLAMINO)PROPIONITRILE

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth exploration of its physicochemical properties, synthesis, analytical characterization, and safe handling protocols, grounded in established scientific principles and authoritative data.

Core Physicochemical Properties

This compound is a valuable organic building block characterized by the presence of a secondary amine and a nitrile functional group. This unique structure allows for diverse chemical transformations, making it a useful intermediate in the synthesis of more complex molecules. A summary of its key properties is presented below.

PropertyValueSource
Molecular Weight 126.20 g/mol [1][2]
Molecular Formula C₇H₁₄N₂[1][2][3]
CAS Number 21539-53-7[1][2]
Boiling Point 81-83 °C (at 10 mmHg)[4]
Density 0.86 g/mL[4]
IUPAC Name 3-(tert-butylamino)propanenitrile[4]
InChIKey DGXPYBHONIFYLU-UHFFFAOYAZ[4]

Synthesis and Purification: A Mechanistic Approach

The most common and efficient method for synthesizing this compound is through a Michael addition reaction. This involves the conjugate addition of tert-butylamine to acrylonitrile.

Underlying Chemistry: The Michael Addition

The reaction proceeds via the nucleophilic attack of the nitrogen atom in tert-butylamine on the β-carbon of acrylonitrile. The electron-withdrawing nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack. This choice of reaction is favored due to its high atom economy and typically straightforward execution. The reaction is often performed without a catalyst, although acidic or basic catalysts can be used to modulate reaction rates. Temperature control is crucial; while elevated temperatures (80-160 °C) can increase the reaction rate, they may also lead to the formation of byproducts.[5]

Visualized Synthesis Pathway

G cluster_reactants Reactants tert_butylamine tert-Butylamine (Nucleophile) reaction Michael Addition (40-160°C) tert_butylamine->reaction acrylonitrile Acrylonitrile (Michael Acceptor) acrylonitrile->reaction product This compound (Product) reaction->product

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on the general principles for the synthesis of aminopropionitriles.[5][6] Caution: Acrylonitrile is highly flammable and toxic. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Charge Amine: Charge the flask with tert-butylamine. A slight molar excess of the amine is often used to ensure complete consumption of the acrylonitrile.

  • Controlled Addition: Cool the flask in an ice bath. Add acrylonitrile dropwise from the dropping funnel to the stirred tert-butylamine. The dropwise addition is critical to control the exothermic nature of the reaction and prevent a dangerous temperature spike.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-80 °C) for several hours to drive the reaction to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purification: Once the reaction is complete, the crude product is purified by fractional distillation under reduced pressure. This is necessary because the product has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition. The fraction collected at 81-83 °C and 10 mmHg corresponds to the pure this compound.[4]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This serves as a self-validating system for the synthesis protocol.

Analytical Workflow

G cluster_workflow Analytical Workflow start Synthesized Product ir FTIR Spectroscopy (Functional Groups) start->ir nmr NMR Spectroscopy (¹H & ¹³C Structure) ir->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms purity GC/HPLC (Purity Assay) ms->purity final Verified Compound purity->final

Caption: A logical workflow for the analytical validation of the final product.

Expected Analytical Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals corresponding to the tert-butyl group (a singlet at ~1.1 ppm, integrating to 9H), and two methylene groups (triplets between 2.5 and 3.0 ppm, each integrating to 2H), along with a broad singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the seven carbon atoms, including the nitrile carbon (C≡N) at a characteristic downfield shift (~118 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the two methylene carbons of the propionitrile backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. A sharp, medium-intensity peak around 2245 cm⁻¹ is indicative of the nitrile (C≡N) stretch. A peak in the range of 3300-3500 cm⁻¹ will correspond to the N-H stretch of the secondary amine.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion (M⁺) peak corresponding to the molecular weight of 126.20.[3][7] Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety.

Safety, Handling, and Storage

Working with this compound and its precursors requires strict adherence to safety protocols. The parent compound class, nitriles, can be toxic.

Hazard Identification
  • Toxicity: Propionitriles are generally considered harmful if swallowed, inhaled, or in contact with skin.[7][8] They can cause skin and serious eye irritation.[7]

  • Flammability: The compound is a liquid and should be handled away from ignition sources.[9] The precursor, acrylonitrile, is highly flammable.

  • Precursor Hazards: Acrylonitrile is a known carcinogen and is highly toxic.[6] All handling must occur within a certified chemical fume hood.

Safe Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[10]

  • Ventilation: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.[8][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It should be kept away from strong oxidizing agents, acids, and bases.[9]

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Prevent it from entering drains or waterways.[10]

  • Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthesis routes. A thorough understanding of its synthesis via Michael addition, coupled with a rigorous analytical characterization workflow, ensures the procurement of high-purity material for research and development. Adherence to stringent safety protocols is paramount throughout its handling and use. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this compound into their work.

References

  • This compound, min 99%, 100 grams . HBARSCI. [Link]

  • 3-(Butylamino)propionitrile . NIST WebBook. [Link]

  • 3-(Butylamino)propionitrile | C7H14N2 | CID 136495 . PubChem - NIH. [Link]

  • SAFETY DATA SHEET - Propionitrile . Airgas. [Link]

  • This compound | C7H14N2 | CID 2757246 . PubChem - NIH. [Link]

  • Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... . ResearchGate. [Link]

  • β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE . Organic Syntheses. [Link]

  • Preparation of 3-aminopropionitriles.
  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion . Kanazawa University Repository. [Link]

Sources

3-(tert-BUTYLAMINO)PROPIONITRILE chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-(tert-BUTYLAMINO)PROPIONITRILE

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of this compound (CAS No. 21539-53-7). As a bifunctional molecule featuring a sterically hindered secondary amine and a reactive nitrile group, this compound serves as a valuable building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and spectroscopic profile. All protocols and data are presented to ensure scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₇H₁₄N₂, possesses a unique combination of functional groups that dictate its chemical behavior. The bulky tert-butyl group attached to the secondary amine imparts significant steric hindrance, influencing its nucleophilicity and the stability of its derivatives. The terminal nitrile group is a versatile functional handle for transformations into amines, carboxylic acids, amides, and heterocycles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21539-53-7[1][2]
Molecular Formula C₇H₁₄N₂[1][2][3]
Molecular Weight 126.20 g/mol [1][2][3]
Boiling Point 81-83 °C (at 10 mmHg)[1][3]
Density 0.86 g/mL[1]
SMILES CC(C)(C)NCCC#N[1]
Physical Form Liquid[4]
InChIKey DGXPYBHONIFYLU-UHFFFAOYAZ[1]

Synthesis and Purification

The most direct and industrially scalable route to this compound is the aza-Michael addition of tert-butylamine to acrylonitrile.[5] This reaction is a classic conjugate addition where the amine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile.

Causality of Experimental Design

The choice of reaction conditions is critical for achieving high yield and purity. The reaction can proceed without a catalyst, but it is often sluggish. Base catalysts are commonly employed to deprotonate the amine, increasing its nucleophilicity. However, strong bases can also promote the polymerization of acrylonitrile, a significant side reaction.[6] For this reason, the reaction is often performed using an excess of the amine reactant, which can act as both the nucleophile and a mild base, or with biocatalysts like lipases, which can offer higher selectivity under milder conditions.[5] A solvent-free approach is often preferred for green chemistry considerations and to maximize reactant concentration.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification TBA tert-Butylamine Mix Mix Reactants (Solvent-free or in Polar Aprotic Solvent) TBA->Mix ACN Acrylonitrile ACN->Mix React Heat (e.g., 60-80 °C) Mix->React Aza-Michael Addition Distill Vacuum Distillation React->Distill Crude Product Product Pure this compound Distill->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Aza-Michael Addition

This protocol is a representative procedure adapted from general methods for the cyanoethylation of amines.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine (1.5 equivalents). Rationale: Using an excess of the amine helps to drive the reaction to completion and minimizes the self-polymerization of acrylonitrile.

  • Reagent Addition: While stirring, add acrylonitrile (1.0 equivalent) dropwise to the flask. An initial exotherm may be observed. Maintain the temperature below 40 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 4-8 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Isolation and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess tert-butylamine and any unreacted acrylonitrile are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation (boiling point 81-83 °C at 10 mmHg) to yield the pure this compound as a colorless liquid.[1][3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below are the expected spectral data based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous confirmation of the carbon skeleton and the relative number of protons in different environments.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.85Triplet2HN-CH₂ -CH₂-CNAdjacent to the electron-withdrawing secondary amine.
~2.45Triplet2HN-CH₂-CH₂ -CNAdjacent to the electron-withdrawing nitrile group.
~1.10Singlet9HC(CH₃ )₃Characteristic singlet for the nine equivalent protons of the tert-butyl group.
~1.30Broad Singlet1HN-H The N-H proton signal is often broad and its chemical shift is concentration-dependent.
¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~119 | -C ≡N | Typical chemical shift for a nitrile carbon.[9] | | ~50.5 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. | | ~42.0 | N-CH₂ -CH₂-CN | Carbon alpha to the nitrogen atom. | | ~29.0 | C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. | | ~16.5 | N-CH₂-CH₂ -CN | Carbon alpha to the nitrile group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensityFunctional Group
~3300-3350N-H StretchWeak-MediumSecondary Amine
~2970-2870C-H StretchStrongAliphatic (tert-butyl and methylene)
~2245C≡N StretchMedium, SharpNitrile
~1470C-H BendMediumCH₂ and CH₃
~1190C-N StretchMediumAmine

Rationale: The nitrile stretch at ~2245 cm⁻¹ is a highly characteristic and sharp peak, providing clear evidence of this group. The N-H stretch for a secondary amine is typically a single, relatively weak band in the 3300-3500 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak ([M]⁺) at m/z = 126. A prominent fragmentation pattern would involve the loss of a methyl group (CH₃) to form a stable fragment at m/z = 111. Another key fragmentation is the alpha-cleavage adjacent to the nitrogen, leading to the loss of a propylnitrile radical, resulting in a base peak at m/z = 58, corresponding to the [C(CH₃)₃NH]⁺ fragment.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two functional groups: the secondary amine and the nitrile.

Reactivity_Diagram cluster_nitrile Nitrile Group Reactions cluster_amine Secondary Amine Reactions center_mol This compound Reduction Reduction (e.g., H₂, Raney Ni or LiAlH₄) center_mol->Reduction yields Diamine Hydrolysis Acid/Base Hydrolysis center_mol->Hydrolysis yields Carboxylic Acid Ritter Ritter Reaction (e.g., H₂SO₄, t-BuOH) center_mol->Ritter yields N-tert-butyl Amide Acylation Acylation (e.g., Ac₂O, AcCl) center_mol->Acylation yields Amide Alkylation Alkylation (e.g., CH₃I) center_mol->Alkylation yields Tertiary Amine Salt_Formation Salt Formation (e.g., HCl) center_mol->Salt_Formation yields Ammonium Salt

Caption: Key reaction pathways for this compound.

  • Nitrile Group Reactivity:

    • Reduction: The nitrile can be readily reduced to a primary amine using catalytic hydrogenation (e.g., H₂ over Raney Nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH₄), yielding N¹-(tert-butyl)propane-1,3-diamine.

    • Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-(tert-butylamino)propanoic acid) or an amide intermediate.

    • Ritter Reaction: In the presence of a strong acid and a source of a stable carbocation (like tert-butanol), the nitrile can undergo a Ritter reaction to form an N-substituted amide.[11]

  • Secondary Amine Reactivity:

    • Nucleophilicity: The secondary amine is nucleophilic, though this is tempered by the steric bulk of the tert-butyl group. It can undergo acylation with acid chlorides or anhydrides and alkylation with alkyl halides.

    • Basicity: The amine is basic and will readily form ammonium salts upon treatment with acids.

  • Stability and Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It is incompatible with strong oxidizing agents and strong acids.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its structural analogues, such as propionitrile and other aminonitriles.[4][13] The compound should be handled as an irritant and as potentially harmful if swallowed, inhaled, or in contact with skin.

Table 5: Recommended Safety and Handling Procedures

AspectRecommendationRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.To prevent skin and eye contact, which may cause irritation.[3]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.To minimize inhalation exposure. Amines and nitriles can have toxic properties.[4][14]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.Standard procedure for chemical eye contact to mitigate damage.[3]
First Aid (Skin) Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.To remove the chemical and prevent absorption or prolonged irritation.
First Aid (Ingestion) Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink. Seek immediate medical attention.Ingestion of nitriles can be hazardous; professional medical intervention is required.
Spill & Disposal Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, regional, and national regulations.To ensure safe cleanup and proper environmental disposal.

Applications in Research and Development

This compound is a useful intermediate in organic synthesis. The presence of two distinct and modifiable functional groups makes it a versatile building block for:

  • Pharmaceutical Synthesis: As a scaffold for the synthesis of polyamines, diamines, and heterocyclic compounds with potential biological activity.

  • Ligand Development: The diamine product, obtained after nitrile reduction, can serve as a bidentate ligand in coordination chemistry.

  • Material Science: Incorporation into polymers or functional materials where the nitrile or amine group can be used for cross-linking or further modification.

References

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  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(42), 5848-5850.
  • Gelest, Inc. (2017). SAFETY DATA SHEET - Propionitrile. Available at: [Link]

  • Gokel, G. W., et al. (1976). tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96.
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  • Google Patents. (1994). US5334745A - Preparation of 3-aminopropionitriles.
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  • NIST WebBook. (n.d.). Propanenitrile, 3-(methylamino)-. Available at: [Link]

  • ResearchGate. (n.d.). Reversed steric order of reactivity for tert‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. Available at: [Link]

  • MDPI. (2018). Tetrabutylammonium Bromide Media Aza-Michael Addition. Available at: [Link]

  • Organic Syntheses. (2013). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Available at: [Link]

  • RIAA UAEM. (2023). Aza-Michael Additions of Benzylamine to Acrylates. Available at: [Link]

  • Google Patents. (1961). US3010994A - Synthesis of glutamic acid from acrylonitrile.
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  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol and tert-butylN-(3-hydroxypropyl) carbamate. Available at: [Link]

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  • PubChem - National Institutes of Health. (n.d.). (S)-3-(tert-Butylamino)propane-1,2-diol. Available at: [Link]

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An In-depth Technical Guide to the Physical Properties of 3-(tert-Butylamino)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecular Profile of 3-(tert-Butylamino)propionitrile

This compound, identified by CAS Number 21539-53-7, is a bifunctional organic molecule featuring a secondary amine and a nitrile group.[1][2][3] Its structure, characterized by a sterically hindered tert-butyl group attached to a nitrogen atom and a flexible propionitrile chain, imparts a unique combination of physical and chemical properties.[1] This guide provides a comprehensive overview of its core physical characteristics, offering both established data and predictive insights relevant to researchers in drug development and chemical synthesis. The interplay between the molecule's structural components—the bulky, nonpolar tert-butyl group, the hydrogen-bonding capable secondary amine, and the polar nitrile moiety—governs its behavior in various physical states and solvent systems. A thorough understanding of these properties is paramount for its effective handling, application in synthetic protocols, and prediction of its pharmacokinetic behavior.

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Section 1: Core Physical and Chemical Identifiers

A precise understanding of a compound's fundamental identifiers is the cornerstone of reproducible research. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 21539-53-7[1][2][3]
Molecular Formula C₇H₁₄N₂[1][2][3]
Molecular Weight 126.20 g/mol [1][2][3]
SMILES CC(C)(C)NCCC#N[1]
InChIKey DGXPYBHONIFYLU-UHFFFAOYAZ[1]
Boiling Point 81-83 °C at 10 mmHg[1]
~190-200 °C (estimated at 760 mmHg)
Density 0.86 g/mL[1]
Melting Point Not available[1]
Solubility Predicted to be soluble in polar organic solvents and moderately soluble in water.
Appearance Likely a colorless to pale yellow liquid at room temperature.

Section 2: Analysis of Key Physical Properties

The physical properties of this compound are a direct consequence of its molecular architecture. The presence of a nitrogen atom with a lone pair of electrons and an N-H bond allows for hydrogen bonding, which significantly influences its boiling point and solubility.

Boiling Point: The experimentally reported boiling point is 81-83 °C at a reduced pressure of 10 mmHg.[1] Extrapolating this to standard atmospheric pressure (760 mmHg) using a pressure-temperature nomograph suggests a boiling point in the range of 190-200 °C. This relatively high boiling point for its molecular weight is attributed to intermolecular hydrogen bonding facilitated by the secondary amine group. However, the bulky tert-butyl group provides steric hindrance, which may limit the efficiency of these interactions compared to less hindered secondary amines.

Density: The density is reported as 0.86 g/mL, indicating it is less dense than water.[1] This value is typical for an aliphatic amine of its size.

Solubility: While specific experimental solubility data is not readily available, the molecule's structure allows for a qualitative prediction. The secondary amine and nitrile groups are polar and capable of forming hydrogen bonds with protic solvents like water. Conversely, the seven carbon atoms, particularly the bulky tert-butyl group, contribute significant nonpolar character. This duality suggests that this compound is likely soluble in a range of polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is expected to be moderate; the polar functionalities enhance solubility, but the hydrophobic carbon backbone limits it.

Influence of functional groups on physical properties.

Section 3: Predicted Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a robust prediction of its key spectral features can be made based on its functional groups and data from analogous structures.[4][5][6][7]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • ~1.1 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (C(CH₃)₃) will produce a sharp, strong singlet.

  • ~2.5 ppm (triplet, 2H): The methylene protons adjacent to the nitrile group (-CH₂-CN) are expected to appear as a triplet, split by the neighboring CH₂ group.

  • ~2.8 ppm (triplet, 2H): The methylene protons adjacent to the nitrogen atom (-NH-CH₂-) will likely appear as a triplet, split by the other CH₂ group.

  • Broad singlet (1H): The amine proton (-NH-) will typically appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration. This peak may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • ~118-120 ppm: The carbon of the nitrile group (C≡N).

  • ~50-52 ppm: The quaternary carbon of the tert-butyl group (C(CH₃)₃).

  • ~40-45 ppm: The carbon adjacent to the nitrogen (-NH-CH₂-).

  • ~28-30 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).

  • ~15-20 ppm: The carbon adjacent to the nitrile group (-CH₂-CN).

IR (Infrared) Spectroscopy:

  • ~3300-3350 cm⁻¹ (weak-medium, sharp): N-H stretch from the secondary amine.

  • ~2970-2870 cm⁻¹ (strong): C-H stretching from the aliphatic (tert-butyl and methylene) groups.

  • ~2240-2260 cm⁻¹ (medium, sharp): C≡N stretching of the nitrile group. This is a very characteristic peak.

  • ~1470 cm⁻¹: C-H bending from the CH₂ and CH₃ groups.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak at m/z = 126 corresponding to the molecular weight.

  • Key Fragmentation: A prominent peak at m/z = 111 due to the loss of a methyl group ([M-15]⁺). Another significant fragmentation would be alpha-cleavage adjacent to the nitrogen atom, leading to a stable tert-butyl iminium ion or cleavage of the tert-butyl group itself.

Section 4: Experimental Determination Protocols

To ensure the accuracy and validity of physical property data, standardized experimental protocols must be followed. The methodologies described herein are designed to be self-validating and suitable for a typical research laboratory setting.

Protocol 1: Micro-Boiling Point Determination via Thiele Tube

This method is chosen for its efficiency with small sample volumes, which is crucial when working with valuable or newly synthesized compounds. It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: Add approximately 0.5 mL of this compound into a small glass test tube (e.g., 75x10 mm).

  • Capillary Tube Insertion: Place a standard melting point capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

  • Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the heat-transfer arm is properly positioned for heating.

  • Observation (Initial Heating): Gently heat the side arm of the Thiele tube with a microburner or heat gun. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as trapped air expands.

  • Boiling Point Identification: As the temperature approaches the boiling point, the rate of bubbling will increase significantly, forming a continuous stream. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Recording the Boiling Point: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as it is the precise temperature where the external pressure just exceeds the sample's vapor pressure.

  • Validation: Allow the apparatus to cool slightly and re-heat to obtain a second reading. A consistent result validates the measurement. Always record the ambient atmospheric pressure alongside the boiling point.

G cluster_prep Preparation cluster_heat Measurement A 1. Add 0.5 mL sample to test tube B 2. Insert inverted capillary tube A->B C 3. Attach assembly to thermometer B->C D 4. Place in Thiele tube & heat gently C->D E 5. Observe continuous stream of bubbles D->E F 6. Remove heat source E->F G 7. Record temperature when liquid enters capillary F->G H 8. Repeat for consistency G->H Validate

Workflow for micro-boiling point determination.

Protocol 2: Density Determination

Density is a fundamental property calculated from the mass and volume of a substance. A straightforward and reliable method uses a graduated cylinder and an analytical balance.

Methodology:

  • Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it, or record its mass (m₁).

  • Volume Measurement: Carefully add a volume of this compound to the graduated cylinder, aiming for a volume between 5 and 10 mL. Read the volume (V) precisely from the bottom of the meniscus.

  • Mass of Filled Cylinder: Place the graduated cylinder containing the sample back on the balance and record the new mass (m₂).

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁

    • Calculate the density (ρ): ρ = m_liquid / V

  • Validation: Perform the measurement in triplicate and average the results to minimize measurement errors and ensure precision. Ensure the temperature of the sample is recorded as density is temperature-dependent.

Section 5: Safety and Handling

As a bifunctional compound containing both amine and nitrile groups, this compound must be handled with appropriate care.

  • General Hazards: Based on related structures, it should be considered an irritant.[8] Nitriles as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[9][10][11] Amines can be corrosive and cause skin and eye irritation or burns.[9][10][12]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][12]

  • Handling: Avoid direct contact with skin and eyes.[12] Avoid inhalation of vapors.[9][13] Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][11]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste. Do not release to the environment.[9]

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An In-depth Technical Guide to the Structure Elucidation of 3-(tert-BUTYLAMINO)PROPIONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butylamino)propionitrile is a chemical compound with the molecular formula C7H14N2.[1][2][3] As with any molecule destined for use in research or drug development, unambiguous confirmation of its chemical structure is a critical first step. This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the complete structure elucidation of this compound. We will delve into the principles and practical applications of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to verify the connectivity and arrangement of atoms within this molecule.

I. Mass Spectrometry: Determining the Molecular Formula and Fragmentation Pattern

Mass spectrometry is an essential tool for determining the molecular weight and obtaining information about the structure of a compound through its fragmentation patterns.

Expected Molecular Ion and the Nitrogen Rule

For this compound (C7H14N2), the expected molecular weight is approximately 126.20 g/mol .[2][3] A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[4][5][6] Conversely, a compound with an even number of nitrogen atoms, like this compound, is expected to exhibit an even-numbered molecular ion peak.

Fragmentation Analysis

The fragmentation of amines in a mass spectrometer is characterized by α-cleavage, the breaking of the bond between the α and β carbons relative to the nitrogen atom.[5] This process leads to the formation of a stable iminium ion. For this compound, two primary α-cleavage pathways are anticipated:

  • Loss of a methyl group (CH3•): Cleavage between the tertiary carbon and one of the methyl groups of the tert-butyl group would result in the loss of a methyl radical (mass = 15). This would generate a fragment with an m/z of 111 (126 - 15).

  • Loss of an ethyl group from the propionitrile chain: While less favorable than the loss of the largest alkyl group, cleavage can also occur within the propionitrile chain.

The base peak in the mass spectrum of an amine is often the result of the α-cleavage that leads to the most stable carbocation.[6]

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characteristic Absorption Bands

The structure of this compound contains two key functional groups that will give rise to distinct peaks in the IR spectrum:

  • N-H Stretch (Secondary Amine): Secondary amines typically show a single, sharp N-H stretching absorption band in the region of 3300 to 3500 cm⁻¹.[7][8] This distinguishes them from primary amines, which exhibit two bands in this region (symmetric and asymmetric stretching), and tertiary amines, which show no N-H stretch.[7][8]

  • C≡N Stretch (Nitrile): The carbon-nitrogen triple bond of the nitrile group gives a characteristic, strong, and sharp absorption peak in the range of 2240 to 2260 cm⁻¹ for saturated nitriles.[9][10][11] This region of the IR spectrum has few other interfering absorptions, making the nitrile peak highly diagnostic.[9]

The presence of both a single N-H stretch and a strong C≡N stretch provides compelling evidence for the presence of a secondary amine and a nitrile group within the molecule.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

¹H NMR Spectroscopy: Proton Environments and Coupling

Based on the structure of this compound, the following proton signals are expected:

  • tert-Butyl Group (-C(CH₃)₃): The nine equivalent protons of the three methyl groups will appear as a sharp singlet. The chemical shift will be relatively upfield, characteristic of protons on sp³-hybridized carbons.

  • Methylene Protons (-CH₂-CH₂-): The two methylene groups in the propionitrile chain are chemically distinct.

    • The methylene group adjacent to the nitrogen atom (-N-CH₂-) will be deshielded due to the electronegativity of the nitrogen and is expected to appear as a triplet in the range of 2.3-3.0 ppm.[12][13]

    • The methylene group adjacent to the nitrile group (-CH₂-C≡N) will also be deshielded and is expected to appear as a triplet, typically in the range of 2.0-3.0 ppm.

  • Amine Proton (-NH-): The proton on the secondary amine will likely appear as a broad singlet. Its chemical shift can vary significantly (typically 0.5-5.0 ppm) depending on factors like solvent and concentration.[12][13] Its identity can be confirmed by D₂O exchange, which will cause the peak to disappear from the spectrum.[7][8]

¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule:

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the range of 115-130 ppm.[9][14]

  • tert-Butyl Carbons:

    • The quaternary carbon will have a distinct chemical shift.

    • The three equivalent methyl carbons will give a single signal.

  • Methylene Carbons (-CH₂-CH₂-): The two methylene carbons will show distinct signals, with the carbon attached to the nitrogen being slightly deshielded and appearing further downfield.[7]

IV. Integrated Spectroscopic Analysis: A Self-Validating Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

Structure Elucidation Workflow

The logical flow for elucidating the structure of this compound is as follows:

Caption: Workflow for the structure elucidation of this compound.

Data Summary Table
Spectroscopic TechniqueFeatureExpected ObservationStructural Implication
Mass Spectrometry Molecular Ion (M⁺)m/z = 126 (Even)Confirms molecular formula and adherence to the Nitrogen Rule.[6]
Fragmentationα-cleavage patternsConfirms the presence and connectivity of the tert-butyl and propionitrile groups.[5]
IR Spectroscopy N-H StretchSingle, sharp peak ~3300-3500 cm⁻¹Indicates a secondary amine.[7][8]
C≡N StretchStrong, sharp peak ~2240-2260 cm⁻¹Confirms the presence of a nitrile group.[9][10]
¹H NMR Spectroscopy Singlet (9H)~1.0-1.3 ppmNine equivalent protons of the tert-butyl group.
Triplet (2H)~2.3-3.0 ppmMethylene protons adjacent to the nitrogen.[12][13]
Triplet (2H)~2.0-3.0 ppmMethylene protons adjacent to the nitrile.
Broad Singlet (1H)Variable (0.5-5.0 ppm)Secondary amine proton (disappears with D₂O exchange).[12][13]
¹³C NMR Spectroscopy Nitrile Carbon~115-130 ppmConfirms the nitrile functional group.[9][14]
Aliphatic CarbonsSignals in the typical sp³ regionConfirms the carbon skeleton.

Conclusion

The comprehensive analysis of this compound using mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a robust and self-validating method for its complete structure elucidation. Each technique offers unique and complementary information, and their combined interpretation allows for the unambiguous confirmation of the molecular structure. This rigorous analytical approach is fundamental to ensuring the identity and purity of compounds used in research and development, forming the bedrock of reliable and reproducible scientific outcomes.

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A Comprehensive Spectroscopic and Analytical Guide to 3-(tert-BUTYLAMINO)PROPIONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(tert-Butylamino)propionitrile is a bifunctional molecule containing a sterically hindered secondary amine and a nitrile group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of synthesized compounds. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supplemented with data from analogous structures.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound dictates the expected signals in various spectroscopic techniques.

G M [C₇H₁₄N₂]⁺˙ m/z = 126 F111 [C₆H₁₁N₂]⁺ m/z = 111 M->F111 - •CH₃ F70 [C₃H₄N]⁺ m/z = 70 M->F70 - C₄H₁₀N• F57 [C₄H₉]⁺ m/z = 57 M->F57 - •CH₂CH₂CN

A Comprehensive Technical Guide to 3-[(2-methylpropan-2-yl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical examination of the chemical compound commonly known as 3-(tert-BUTYLAMINO)PROPIONITRILE. We will systematically elucidate its structure to derive the official International Union of Pure and Applied Chemistry (IUPAC) name: 3-[(2-methylpropan-2-yl)amino]propanenitrile . This document covers the fundamental principles of its nomenclature, key physicochemical properties, a detailed synthesis protocol with mechanistic insights, and methods for its spectroscopic characterization. The aim is to furnish researchers and drug development professionals with a comprehensive and authoritative resource on this versatile chemical building block.

Nomenclature and Structure Elucidation

The accurate and unambiguous naming of a chemical compound is foundational to scientific communication. The IUPAC system provides a standardized set of rules to achieve this. Let's deconstruct the common name "this compound" to arrive at its systematic IUPAC designation.

Identifying the Parent Structure

According to IUPAC nomenclature, the principal functional group with the highest precedence dictates the suffix of the name. In this molecule, the nitrile group (-C≡N) takes precedence over the amine group.

  • Parent Chain: The longest continuous carbon chain that includes the carbon of the nitrile group is a three-carbon chain.[1]

  • Alkane Name: A three-carbon alkane is propane.

  • Nitrile Suffix: For acyclic nitriles, the "-e" from the alkane name is replaced with the suffix "-nitrile". Therefore, the parent structure is propanenitrile .[2][3][4]

The carbon of the nitrile group is designated as position 1 (C1).

Identifying and Locating Substituents

A secondary amino group is attached to the carbon at position 3 (C3) of the propanenitrile chain. This substituent is a tert-butyl group bonded to a nitrogen atom.

  • Amino Substituent: The group is named as an "amino" substituent.

  • tert-Butyl Group: Attached to the nitrogen of the amino group is a tert-butyl group. Systematically, this branched alkyl group is named by identifying its longest carbon chain (propane) and its substituent (a methyl group at position 2). Thus, the systematic name for tert-butyl is (2-methylpropan-2-yl) .

  • Naming the Full Substituent: The entire substituent group at C3 is therefore named [(2-methylpropan-2-yl)amino] . The square brackets are used to enclose the complex substituent name to avoid ambiguity.

Assembling the Final IUPAC Name

Combining the components yields the full, unambiguous IUPAC name:

3-[(2-methylpropan-2-yl)amino]propanenitrile

The process can be visualized as a logical workflow:

IUPAC_Naming A Common Name: This compound B Identify Principal Functional Group: Nitrile (-C≡N) A->B E Identify Substituent: tert-butylamino group A->E C Determine Parent Chain: 3 carbons including nitrile C (Propane) B->C D Apply Suffix: Propanenitrile C->D H Assemble Full Name: 3-[(2-methylpropan-2-yl)amino]propanenitrile D->H F Locate Substituent: Position 3 E->F G Systematically Name Substituent: (2-methylpropan-2-yl)amino E->G F->H G->H

Figure 1: IUPAC nomenclature workflow for the target compound.

Physicochemical and Structural Properties

A summary of the key properties for 3-[(2-methylpropan-2-yl)amino]propanenitrile is provided below. These data are essential for experimental design, safety assessments, and analytical characterization.

PropertyValueSource
CAS Number 21539-53-7[5][6]
Molecular Formula C₇H₁₄N₂[6][7]
Molecular Weight 126.20 g/mol [5][6][7]
Boiling Point 81-83 °C (at 10 mmHg)[7]
Density 0.86 g/mL[7]
IUPAC Name 3-[(2-methylpropan-2-yl)amino]propanenitrilePubChem
Synonyms This compound[5][6]

Synthesis and Mechanistic Insights

This compound is typically synthesized via the cyanoethylation of tert-butylamine, which involves a Michael addition reaction. This is an efficient and widely used method for forming β-aminopropionitriles.

Reaction Mechanism: Michael Addition

The reaction proceeds through the nucleophilic addition of tert-butylamine to the electron-deficient β-carbon of acrylonitrile. The lone pair of electrons on the amine's nitrogen atom attacks the C=C double bond, which is activated by the electron-withdrawing nitrile group. This is followed by protonation of the resulting carbanion intermediate, typically by another molecule of the amine or trace amounts of water, to yield the final product.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of β-aminopropionitriles adapted from established methods.[8][9]

Materials:

  • tert-Butylamine

  • Acrylonitrile (Caution: Toxic and volatile)

  • Deionized water (optional, as catalyst)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine. The reaction is often run with an excess of the amine to minimize the formation of the double-addition product.

  • Addition of Acrylonitrile: Cool the flask in an ice bath. Slowly add acrylonitrile dropwise to the stirring tert-butylamine. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the excess tert-butylamine under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-[(2-methylpropan-2-yl)amino]propanenitrile can be purified by vacuum distillation to yield a clear, colorless liquid.[7]

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Charge Reactor with tert-Butylamine B Cool to 0-5 °C (Ice Bath) A->B C Slowly Add Acrylonitrile B->C D Stir Overnight at Room Temp. C->D E Remove Excess Amine (Rotary Evaporation) D->E Reaction Complete F Extract with Diethyl Ether & Brine E->F G Dry Organic Layer (MgSO4) F->G H Purify by Vacuum Distillation G->H

Figure 2: General workflow for synthesis and purification.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic techniques.

TechniqueExpected Features
¹H NMR - A singlet integrating to 9 protons for the tert-butyl group (-C(CH₃)₃).- Two triplets, each integrating to 2 protons, for the two methylene groups (-CH₂-CH₂-), showing coupling to each other. - A broad singlet for the amine proton (-NH-).
¹³C NMR - A quaternary carbon signal for the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- Two signals for the methylene carbons.- A signal for the nitrile carbon (typically downfield).
FT-IR - A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch.[10]- An N-H stretching band around 3300-3500 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight (126.20).[11][12]

Applications and Research Interest

β-Aminopropionitriles are valuable intermediates in organic synthesis and medicinal chemistry.[13]

  • Pharmaceutical Scaffolds: The presence of both a nucleophilic amine and a versatile nitrile group allows for a wide range of chemical transformations, making it a useful building block for creating libraries of compounds for drug discovery.

  • Precursors to Diamines: The nitrile group can be readily reduced to a primary amine, converting the molecule into a 1,3-diamine. These diamines are important ligands for metal complexes and key components in the synthesis of polymers and pharmaceuticals.

  • Chemical Synthesis: It serves as a C3 building block in various chemical reactions.[13]

Conclusion

3-[(2-methylpropan-2-yl)amino]propanenitrile is a compound whose structure is precisely described by IUPAC nomenclature. Its synthesis via Michael addition of tert-butylamine to acrylonitrile is a robust and scalable method. The compound's bifunctional nature—possessing both an amine and a nitrile group—renders it a highly useful and versatile intermediate for further chemical elaboration, particularly in the fields of materials science and pharmaceutical development. This guide has provided the foundational technical information required for its effective use in a research and development setting.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136495, 3-(Butylamino)propionitrile. Retrieved from [Link].

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  • HDH Advancement. (n.d.). This compound, min 99%, 100 grams. Retrieved from [Link].

  • Organic Syntheses. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. 27, 3. DOI: 10.15227/orgsyn.027.0003. Retrieved from [Link].

  • PubChemLite. (n.d.). 3-(butylamino)propionitrile (C7H14N2). Retrieved from [Link].

  • SpectraBase. (n.d.). 3-(Dibutylamino)propionitrile. Retrieved from [Link].

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  • Google Patents. (1994). US5334745A - Preparation of 3-aminopropionitriles.

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3-(tert-BUTYLAMINO)PROPIONITRILE safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-(tert-BUTYLAMINO)PROPIONITRILE

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Nitrile Safety

This compound is a bifunctional molecule, incorporating both a secondary amine and a nitrile group. This structure makes it a valuable building block in organic synthesis, particularly within pharmaceutical and materials science research. However, its chemical nature, specifically the presence of the nitrile group, necessitates a rigorous and informed approach to safety. Organic nitriles can pose significant health risks, including the potential for metabolic release of cyanide. This guide moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of the risks associated with this compound and to provide a framework for its safe manipulation in a laboratory setting. The protocols and insights herein are designed to empower the research professional to work with confidence, grounded in a culture of safety and scientific integrity.

Section 1: Hazard Identification and Classification

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1][2] The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. It is crucial to recognize that, like many aliphatic nitriles, this compound can be metabolized in the body to release cyanide, which is a potent inhibitor of cellular respiration.[3][4] This potential for severe systemic toxicity underpins the stringent handling requirements.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

Section 2: Physicochemical Properties

Understanding the physical properties of a substance is critical for designing safe experiments, particularly concerning its volatility and potential for exposure.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21539-53-7[1][5][6]
Molecular Formula C₇H₁₄N₂[1][5][6][7]
Molecular Weight 126.20 g/mol [1][2][5][6]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 81-83 °C at 10 Torr (13.3 mbar)[1][5]
Density 0.86 g/mL[1][5]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize the risk of exposure. This involves a combination of robust engineering controls and diligent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[9] This is non-negotiable due to the compound's potential inhalation toxicity and respiratory irritation.[2][10] The fume hood contains vapors and protects the user from respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[10][11]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[11][12] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards at all times.[13] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[14]

  • Skin Protection:

    • Gloves: Standard nitrile gloves may provide a contact barrier but should be considered for splash protection only and must be replaced immediately if contamination is suspected.[14] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered.[3] Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your hands.[15][16]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory.[9] Ensure it is fully buttoned to provide maximum coverage.

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[9][15] Perforated shoes, sandals, or fabric footwear offer inadequate protection.

Section 4: Core Protocols for Safe Handling and Storage

Adherence to standardized procedures is critical for minimizing the risk of acute or chronic exposure.

Experimental Workflow: A Step-by-Step Approach
  • Preparation: Before handling the chemical, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.[12] Prepare the work area within the fume hood by lining it with absorbent bench paper.[14]

  • Aliquotting and Transfer: Conduct all transfers of the liquid within the fume hood.[9] Use appropriate tools like pipettes or syringes to avoid spills. When transferring, open containers slowly and orient them away from your face.[9]

  • Reaction Setup: If adding the compound to a reaction, do so slowly and in a controlled manner. Be mindful of potential exothermic reactions, especially when mixing with strong acids or oxidizing agents.[3][17]

  • Post-Handling: After completing the work, decontaminate any equipment used. Tightly seal the container of this compound.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling, even if gloves were worn.[12][15] Do not eat, drink, or apply cosmetics in the laboratory.[15]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling & Cleanup prep1 Review SDS and Protocol prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Fume Hood (Verify Airflow, Use Bench Liner) prep2->prep3 h1 Transfer/Weigh Chemical prep3->h1 Begin Work h2 Add to Reaction Vessel h1->h2 h3 Securely Cap Primary Container h2->h3 c1 Decontaminate Glassware & Equipment h3->c1 Complete Work c2 Dispose of Contaminated Waste (Gloves, Bench Liner) c1->c2 c3 Remove PPE c2->c3 c4 Wash Hands Thoroughly c3->c4

Diagram 1: Safe Handling Workflow for this compound.
Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][10][11][17]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid anhydrides.[3][17][18] Contact with these materials could lead to vigorous or violent reactions.

  • Access: Store in a locked cabinet or an area accessible only to authorized personnel.[10]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an exposure or spill. All laboratory personnel must be trained on these procedures.

First Aid Measures

The primary goal of first aid is to remove the chemical from the victim and seek immediate professional medical attention.

  • Inhalation: Move the exposed person to fresh air at once.[19][20] If breathing has stopped or is difficult, provide artificial respiration or oxygen, but only if you are trained to do so.[19][21] Seek immediate medical attention.[3][19]

  • Skin Contact: Immediately remove all contaminated clothing and jewelry.[4][22] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3][19] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][19] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[4][19]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention and provide the SDS or container label to the medical personnel.[4]

G cluster_routes cluster_actions start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_air Move to Fresh Air. Provide respiratory support if trained. inhalation->action_air action_skin Remove Contaminated Clothing. Flush with soap & water for 15+ min. skin->action_skin action_eye Flush with water for 15+ min. Lift eyelids, remove contacts. eye->action_eye action_ingest Rinse Mouth with Water. DO NOT Induce Vomiting. ingestion->action_ingest end_node Seek IMMEDIATE Medical Attention. Bring SDS. action_air->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Diagram 2: Emergency First Aid Response Framework.
Accidental Release Measures
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[12][23]

  • Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.

  • Contain: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth.[3] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate laboratory supervisor or safety officer.

References

  • Mol-Instincts. (2025). 3-(tert-butylamino)propanenitrile. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 3-(Butylamino)propionitrile. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Adiponitrile. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Airgas. (2017). Safety Data Sheet: Propionitrile. Retrieved from [Link]

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Toxicological Profile of 3-(tert-Butylamino)propionitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological overview of 3-(tert-butylamino)propionitrile, a chemical intermediate of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct toxicological data for this specific compound, this document synthesizes information from safety data sheets, general knowledge of aliphatic nitrile toxicity, and structure-activity relationships to build a predictive toxicological profile. Furthermore, it outlines detailed experimental protocols for a thorough toxicological evaluation.

Compound Identification and Properties

This compound, with the CAS number 693-51-6, is an aliphatic nitrile with a molecular formula of C7H14N2 and a molecular weight of 126.20 g/mol .[1][2] Its structure features a tertiary butyl group attached to an amino propionitrile moiety.

PropertyValueSource
IUPAC Name3-(butylamino)propanenitrile[1]
Molecular FormulaC7H14N2[1][2]
Molecular Weight126.20 g/mol [1]
CAS Number693-51-6[1]

Predicted Toxicological Hazards

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

These classifications indicate that the primary routes of exposure—oral, dermal, and inhalation—are all of concern and that the compound is an irritant to the skin, eyes, and respiratory system.

The Toxicology of Aliphatic Nitriles: A Mechanistic Overview

The toxicity of many aliphatic nitriles is primarily attributed to their metabolic release of cyanide.[3] This cyanide then inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[3][4]

Metabolism

Aliphatic nitriles are readily absorbed through the lungs and gastrointestinal tract.[3] The metabolic activation is predominantly carried out by hepatic cytochrome P450 enzymes, which oxidize the carbon atom alpha to the cyano group.[3] This process forms a cyanohydrin, which can then decompose to release cyanide and an aldehyde.[3] The liberated cyanide is subsequently detoxified by conjugation with thiosulfate to form thiocyanate, which is then excreted in the urine.[3]

Diagram: Metabolic Activation of Aliphatic Nitriles

Metabolism Nitrile Aliphatic Nitrile (R-CH2-CN) CYP450 Cytochrome P450 (Oxidation) Nitrile->CYP450 α-carbon oxidation Cyanohydrin Cyanohydrin (R-CH(OH)-CN) CYP450->Cyanohydrin Aldehyde Aldehyde (R-CHO) Cyanohydrin->Aldehyde Cyanide Cyanide (CN-) Cyanohydrin->Cyanide Spontaneous decomposition Thiosulfate Thiosulfate Cyanide->Thiosulfate Rhodanese Thiocyanate Thiocyanate (SCN-) Thiosulfate->Thiocyanate Excretion Urinary Excretion Thiocyanate->Excretion

Caption: Generalized metabolic pathway of aliphatic nitriles leading to cyanide release.

Inferred Toxicological Profile of this compound

Given its structure as an aliphatic nitrile, it is plausible that this compound shares a similar toxicological profile with other compounds in this class.

Acute Toxicity

The GHS classifications suggest moderate acute toxicity via oral, dermal, and inhalation routes.[1] The clinical signs of toxicity are likely to be consistent with cyanide poisoning, including central nervous system effects.[4]

Genotoxicity

The genotoxic potential of nitriles is varied. Some nitriles have shown positive results in in-vitro tests, but these findings were not always confirmed in in-vivo assays.[5] For instance, several nitrile fragrance ingredients that were positive in in-vitro chromosome aberration or micronucleus tests were found to be negative in the in-vivo micronucleus assay.[5] Therefore, a battery of tests is necessary to conclude the genotoxicity of this compound.

Carcinogenicity

There is no direct evidence to suggest that this compound is carcinogenic. However, a related compound, 3-(methylnitrosamino)propionitrile, is a known carcinogen that can cyanoethylate DNA.[6][7] While this compound does not contain a nitroso group, its potential for metabolic activation to reactive intermediates that could interact with DNA should not be dismissed without experimental evidence.

Reproductive and Developmental Toxicity

Studies on other nitriles, such as 3,3'-iminodipropionitrile, have demonstrated reproductive toxicity, including disruption of the estrous cycle in female rats.[8] The potential for this compound to affect reproductive parameters should be considered.

Recommended Experimental Protocols for Toxicological Assessment

To establish a definitive toxicological profile for this compound, a series of standardized in-vitro and in-vivo studies are required.

Acute Toxicity Testing

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Animal Model: Female rats are typically used as they are often more sensitive.

  • Dosage: A starting dose is selected based on available information. A single animal is dosed.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is complete when a specified number of reversals in outcome (survival/death) are observed. This allows for the calculation of an LD50 value with a reduced number of animals compared to classical methods.

Diagram: Acute Oral Toxicity Testing Workflow

Acute_Toxicity Start Select Starting Dose Dose Dose Single Animal Start->Dose Observe Observe for 14 Days Dose->Observe Outcome Outcome? Observe->Outcome Survives Animal Survives Outcome->Survives Yes Dies Animal Dies Outcome->Dies No IncreaseDose Increase Dose for Next Animal Survives->IncreaseDose DecreaseDose Decrease Dose for Next Animal Dies->DecreaseDose Stop Stopping Criteria Met? (e.g., number of reversals) IncreaseDose->Stop DecreaseDose->Stop Stop->Dose No Calculate Calculate LD50 Stop->Calculate Yes

Caption: Workflow for the Up-and-Down Procedure for acute oral toxicity testing.

Genotoxicity Assays

A standard battery of genotoxicity tests is recommended to assess the potential for DNA damage and mutagenicity.

  • Ames Test (OECD TG 471): To evaluate bacterial reverse mutation.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473) or In Vitro Micronucleus Test (OECD TG 487): To assess chromosomal damage in mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): To determine chromosomal damage in bone marrow cells of rodents.

In Vitro Metabolism Studies

Protocol: In Vitro Metabolism using Liver Microsomes

  • Preparation: Obtain liver microsomes from a relevant species (e.g., rat, human).

  • Incubation: Incubate this compound with the liver microsomes in the presence of an NADPH-generating system.

  • Analysis: At various time points, quench the reaction and analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

  • Cyanide Release Assay: Concurrently, measure the release of cyanide using a colorimetric assay.

  • Causality: The inclusion of control incubations without NADPH will demonstrate the necessity of cytochrome P450 activity for metabolism.

Conclusion

While specific toxicological data for this compound is limited, its classification as an aliphatic nitrile allows for a predictive assessment of its hazards. The primary concern is the metabolic release of cyanide, leading to acute toxicity. A comprehensive toxicological evaluation, following established OECD guidelines, is essential to definitively characterize its safety profile. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data for a thorough risk assessment.

References

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  • Assandri, A., et al. (1980). Pharmacokinetics and metabolism of a new beta-adrenergic blocking agent, the 1, ter-butyl-amino-3-(1,2,3,4-tetrahydro-1,4-ethano-8-hydroxy-5-naphthoxy)-2-propanol (K 5407). European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 9-20. Retrieved from [Link]

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A Technical Guide to the Solubility of 3-(tert-BUTYLAMINO)PROPIONITRILE in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(tert-butylamino)propionitrile. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document will delve into the theoretical underpinnings of its solubility, provide a framework for experimental determination, and discuss the practical implications for its use in a laboratory setting.

Introduction to this compound

This compound is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol .[1][2] It possesses a secondary amine and a nitrile functional group. Key physical properties include a boiling point of 81-83 °C at 10 mmHg and a density of approximately 0.86 g/mL.[1] Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, and formulation development.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a polar nitrile group and a secondary amine capable of hydrogen bonding, alongside a nonpolar tert-butyl group, suggests a nuanced solubility profile.

  • Polarity: The presence of nitrogen atoms in the amine and nitrile groups introduces polarity to the molecule.

  • Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor and acceptor, which would favor solubility in protic solvents.

  • Nonpolar Character: The tert-butyl group is bulky and nonpolar, which will influence its solubility in nonpolar, aprotic solvents.

Based on these structural features, it can be hypothesized that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be more limited due to the presence of the polar functional groups.

Experimental Determination of Solubility: A Practical Protocol

Given the lack of readily available quantitative solubility data for this compound in a wide range of organic solvents, a standardized experimental protocol is essential for researchers to determine this critical parameter. The following protocol is a self-validating system for generating reliable solubility data.

Materials and Equipment
  • This compound (of known purity)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Step-by-Step Experimental Workflow
  • Solvent Selection: Choose a diverse set of organic solvents representing a range of polarities and functionalities (e.g., nonpolar, polar aprotic, polar protic).

  • Saturated Solution Preparation:

    • Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial.

    • Ensure an excess of solid is present to confirm saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • For fine suspensions, centrifugation can be used to achieve clear separation of the liquid and solid phases.

  • Sample Extraction and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the extracted sample through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Solubility Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_results Results Solvent Select Solvents Saturate Prepare Saturated Solutions Solvent->Saturate Add excess solute Equilibrate Equilibrate at Constant Temp. Saturate->Equilibrate Agitate Separate Separate Phases (Settle/Centrifuge) Equilibrate->Separate Extract Extract & Filter Supernatant Separate->Extract Dilute Dilute Sample Extract->Dilute Analyze Quantify (HPLC/GC) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for the experimental determination of solubility.

Data Presentation and Interpretation

While specific quantitative data is pending experimental determination, the results should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility ( g/100 mL at 25°C)
Nonpolar Hexane0.1LowData to be determined
Toluene2.4Low to ModerateData to be determined
Polar Aprotic Dichloromethane3.1Moderate to HighData to be determined
Ethyl Acetate4.4Moderate to HighData to be determined
Acetone5.1HighData to be determined
Polar Protic Ethanol4.3ModerateData to be determined
Methanol5.1ModerateData to be determined
Water10.2LowData to be determined

The interpretation of the experimental data will either confirm or refine the initial predictions based on the compound's structure. Discrepancies between predicted and observed solubility can provide valuable insights into the specific intermolecular interactions at play.

Safety and Handling Considerations

This compound is a chemical that requires careful handling. According to available safety data sheets, it is important to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is scarce, a theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The detailed experimental protocol outlined herein provides a robust method for researchers to generate reliable solubility data, which is essential for the effective use of this compound in research and development.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. [Link]

Sources

The Versatile Role of 3-(tert-BUTYLAMINO)PROPIONITRILE in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(tert-Butylamino)propionitrile, a bifunctional molecule featuring a sterically hindered secondary amine and a reactive nitrile group, has emerged as a valuable and versatile building block in organic synthesis. This technical guide provides an in-depth exploration of its potential applications, focusing on its utility as a precursor to key synthetic intermediates, namely N-tert-butyl-1,3-diaminopropane and N-tert-butyl-β-alanine. Through a detailed examination of its reactivity, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness this compound in the construction of complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles and modified amino acids. This guide will delve into the mechanistic underpinnings of its key transformations and provide detailed, actionable protocols for its practical application in the laboratory.

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

This compound (CAS No: 21539-53-7) is a colorless liquid with a molecular weight of 126.20 g/mol .[1][2] Its structure, characterized by a tert-butyl group attached to a secondary amine and a cyanoethyl chain, offers a unique combination of steric hindrance and chemical reactivity. The bulky tert-butyl group can play a crucial role in directing the stereochemical outcome of reactions and in modulating the physicochemical properties of the final products, such as solubility and metabolic stability.

The true synthetic utility of this molecule lies in the orthogonal reactivity of its two functional groups: the secondary amine and the nitrile. The secondary amine can undergo a variety of transformations, including alkylation, acylation, and participation in cyclization reactions. The nitrile group, a versatile functional handle, can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[3][4] This dual functionality makes this compound a strategic precursor for the synthesis of more complex molecules, particularly those of pharmaceutical interest.

This guide will focus on two primary synthetic pathways originating from this compound:

  • Reduction to N-tert-butyl-1,3-diaminopropane: This transformation unlocks its potential as a key component in the synthesis of N-substituted hexahydropyrimidines, a class of heterocycles with reported antihypertensive and anticonvulsant activities.

  • Hydrolysis to N-tert-butyl-β-alanine: This pathway provides access to a non-proteinogenic β-amino acid, a valuable building block for the synthesis of peptidomimetics and other biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 21539-53-7[1][2]
Molecular Formula C₇H₁₄N₂[1][2]
Molecular Weight 126.20 g/mol [1]
Boiling Point 81-83 °C (10 mmHg)[1]
Density 0.86 g/mL[1]

Core Application: Synthesis of N-tert-Butyl Substituted Hexahydropyrimidines

One of the most significant applications of this compound is its role as a precursor for the synthesis of N-tert-butyl substituted hexahydropyrimidines. These saturated nitrogen heterocycles are of considerable interest in medicinal chemistry due to their potential biological activities. The synthetic strategy involves a two-step process: the reduction of the nitrile functionality to a primary amine, followed by a cyclocondensation reaction.

Step 1: Reduction of this compound to N-tert-butyl-1,3-diaminopropane

The conversion of the nitrile group to a primary amine is a critical transformation that converts the starting material into a 1,3-diamine, a key building block for hexahydropyrimidines. This reduction can be achieved through several methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most common.

Logical Workflow for the Reduction of this compound

G start This compound reduc_cat Catalytic Hydrogenation (e.g., Raney Nickel, Rhodium) start->reduc_cat H2, Catalyst reduc_chem Chemical Reduction (e.g., LiAlH4) start->reduc_chem 1. LiAlH4, THF 2. H2O workup product N-tert-butyl-1,3-diaminopropane reduc_cat->product reduc_chem->product

Caption: Key reduction pathways for this compound.

3.1.1. Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for industrial-scale synthesis due to its efficiency and the avoidance of stoichiometric metal hydride reagents. Catalysts such as Raney nickel or rhodium on carbon are effective for the reduction of nitriles to primary amines.[4] The reaction is typically carried out in a solvent like ethanol or methanol under a hydrogen atmosphere. The presence of ammonia is sometimes used to suppress the formation of secondary amine byproducts.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend 5% rhodium on carbon catalyst (e.g., 5 mol%) in ethanol.

  • Reaction Setup: Add this compound (1.0 eq) to the catalyst suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-tert-butyl-1,3-diaminopropane, which can be purified by distillation.

3.1.2. Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and reliable reducing agent for the conversion of nitriles to primary amines.[2][3][5][6][7] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: To a stirred suspension of LiAlH₄ (e.g., 1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Isolation: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-tert-butyl-1,3-diaminopropane.

Step 2: Cyclocondensation to Hexahydropyrimidines

With N-tert-butyl-1,3-diaminopropane in hand, the final step is the construction of the hexahydropyrimidine ring. This is typically achieved through a cyclocondensation reaction with an aldehyde or a ketone.[8] The reaction is often acid-catalyzed and proceeds through the formation of imine intermediates followed by intramolecular cyclization.

General Reaction Scheme for Hexahydropyrimidine Synthesis

G cluster_0 Reactants diamine N-tert-butyl-1,3-diaminopropane product N-tert-butyl-hexahydropyrimidine diamine->product + carbonyl Aldehyde or Ketone (R1, R2) carbonyl->product Acid Catalyst, Heat

Caption: Cyclocondensation to form N-tert-butyl-hexahydropyrimidines.

Experimental Protocol: Synthesis of a N-tert-butyl-hexahydropyrimidine Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-tert-butyl-1,3-diaminopropane (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or acetic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization to yield the desired N-tert-butyl substituted hexahydropyrimidine.

Alternative Application: Synthesis of N-tert-butyl-β-alanine

Another valuable application of this compound is its conversion to N-tert-butyl-β-alanine through hydrolysis of the nitrile group. N-substituted β-amino acids are important components in the synthesis of peptidomimetics, polymers, and other biologically active molecules.[9][10]

Hydrolysis of the Nitrile Functionality

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[11][12] The choice of conditions may depend on the stability of the rest of the molecule to the reaction medium.

4.1.1. Acidic Hydrolysis

Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will hydrolyze it to the corresponding carboxylic acid.[11] The reaction proceeds via the intermediate formation of an amide.

Experimental Protocol: Acidic Hydrolysis

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) with an excess of aqueous hydrochloric acid (e.g., 6 M).

  • Reaction Conditions: Heat the mixture under reflux for several hours until the hydrolysis is complete.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

  • Isolation: Collect the precipitated N-tert-butyl-β-alanine by filtration, wash with cold water, and dry.

4.1.2. Basic Hydrolysis

Alternatively, the nitrile can be hydrolyzed by heating with a strong aqueous base, such as sodium hydroxide or potassium hydroxide.[10][12][13][14] This initially forms the carboxylate salt, which is then protonated in a separate acidic work-up step.

Experimental Protocol: Basic Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Reaction Conditions: Heat the mixture at reflux for an extended period.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to the isoelectric point of N-tert-butyl-β-alanine.

  • Isolation: The product will precipitate out of the solution and can be collected by filtration, washed, and dried.

Other Potential Transformations

The bifunctional nature of this compound opens the door to a range of other potential synthetic transformations, extending its utility beyond the two primary applications discussed.

  • N-Functionalization: The secondary amine can be further functionalized through reactions such as N-acylation with acid chlorides or anhydrides, or N-alkylation with alkyl halides. This allows for the introduction of diverse substituents, further expanding the molecular diversity accessible from this starting material.

  • Reactions of the Nitrile Group: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, another important class of nitrogen heterocycles.[9] Additionally, reaction with organometallic reagents such as Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.[15]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its true potential is realized through strategic transformations of its secondary amine and nitrile functionalities. This guide has provided a comprehensive overview of its primary applications as a precursor to N-tert-butyl-1,3-diaminopropane for the synthesis of hexahydropyrimidines, and to N-tert-butyl-β-alanine via hydrolysis. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The exploration of its broader reactivity profile promises to unveil even more innovative applications in the future.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Michael Addition of tert-Butylamine to Acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide to performing the aza-Michael addition of tert-butylamine to acrylonitrile, yielding 3-(tert-butylamino)propanenitrile. This reaction is a fundamental transformation in organic synthesis, creating a key building block for various applications, including the synthesis of polymers and pharmaceutical intermediates. This guide emphasizes the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines critical safety considerations. The information presented is grounded in established chemical literature and best practices to ensure reproducibility and safety.

Introduction and Significance

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry.[1] The aza-Michael addition, specifically, involves the addition of an amine nucleophile to an activated alkene.[2] The reaction between tert-butylamine and acrylonitrile is a classic example of this transformation, leading to the formation of 3-(tert-butylamino)propanenitrile. This product serves as a versatile intermediate, for instance, in the synthesis of β-alanine derivatives which are valuable in pharmaceutical and materials science research.[3]

This protocol is designed to be a self-validating system, where the rationale behind each step is clearly explained, allowing for adaptation and troubleshooting.

Reaction Mechanism and Principles

The aza-Michael addition of tert-butylamine to acrylonitrile proceeds through a nucleophilic attack of the amine on the β-carbon of the acrylonitrile molecule.[4] Acrylonitrile is an effective Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic.

The reaction mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic β-carbon of acrylonitrile.

  • Intermediate Formation: This attack forms a transient zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the newly formed ammonium group to the carbanion, yielding the final product, 3-(tert-butylamino)propanenitrile.

This reaction is typically performed without a catalyst, as the inherent nucleophilicity of the amine is sufficient for the reaction to proceed. However, in some cases, a mild base can be used to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 3-(tert-butylamino)propanenitrile.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
tert-ButylamineReagentSigma-Aldrich75-64-9Highly flammable, corrosive.[5] Handle with extreme care.
AcrylonitrileReagent, ≥99%, contains MEHQ as inhibitorSigma-Aldrich107-13-1Toxic, flammable, and a suspected carcinogen.[6] Handle in a fume hood.
Diethyl etherAnhydrousFisher Scientific60-29-7Highly flammable.
Sodium sulfateAnhydrous, granularVWR7757-82-6Used as a drying agent.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Step-by-Step Procedure

Reaction Setup:

  • Place a 100 mL round-bottom flask containing a magnetic stir bar in a heating mantle.

  • In a fume hood, add tert-butylamine (14.6 g, 0.2 mol) to the flask.

  • Fit the flask with a dropping funnel and a reflux condenser.

  • Cool the flask in an ice bath.

Addition of Acrylonitrile:

  • Slowly add acrylonitrile (10.6 g, 0.2 mol) dropwise to the stirred tert-butylamine over a period of 30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 30 °C during the addition.

Reaction:

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if available.

Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material and acidic impurities.

  • Wash with brine (50 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product can be purified by vacuum distillation to obtain pure 3-(tert-butylamino)propanenitrile. The boiling point is reported as 81-83 °C at 10 mmHg.[7]

Expected Yield and Characterization

A typical yield for this reaction is in the range of 80-90%. The final product, 3-(tert-butylamino)propanenitrile, is a colorless to pale yellow liquid.[8]

Characterization Data:

  • Molecular Formula: C₇H₁₄N₂[7]

  • Molecular Weight: 126.20 g/mol [7]

  • Boiling Point: 81-83 °C at 10 mmHg[7]

  • Density: 0.86 g/mL[7]

Safety Precautions

General Safety:

  • This experiment must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Have an emergency eyewash and safety shower readily accessible.[11]

tert-Butylamine Specifics:

  • tert-Butylamine is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[5]

  • It is corrosive and can cause severe skin burns and eye damage. Avoid contact with skin and eyes.[9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Acrylonitrile Specifics:

  • Acrylonitrile is highly toxic and flammable. It is also a suspected human carcinogen.[6]

  • Fatal if swallowed, in contact with skin, or if inhaled.[6]

  • Handle with extreme caution and only in a designated area.

  • Prevent any release into the environment.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol.

experimental_workflow reagent_prep Reagent Preparation (tert-Butylamine, Acrylonitrile) reaction_setup Reaction Setup (Flask, Condenser, Stirrer) reagent_prep->reaction_setup addition Slow Addition of Acrylonitrile reaction_setup->addition reaction Reflux (4 hours) addition->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup drying Drying (Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Vacuum Distillation concentration->purification product Final Product: 3-(tert-butylamino)propanenitrile purification->product

Caption: Experimental workflow for the synthesis of 3-(tert-butylamino)propanenitrile.

References

  • Gotor, V., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(17), 1953-1955.
  • Chen, Z., et al. (2017). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Theranostics, 7(1), 1-13.
  • ChemicalBook. (2023). tert-Butylamine - Safety Data Sheet.
  • Wikipedia. (n.d.). Michael reaction.
  • Fisher Scientific. (2009). Safety Data Sheet: tert-Butylamine.
  • Sigma-Aldrich. (2023). Safety Data Sheet: tert-Butylamine.
  • ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis.
  • Ashenhurst, J. (2023).
  • PrepChem.com. (n.d.). Synthesis of N-tert-butoxycarbonyl-L-alanine.
  • ResearchGate. (n.d.). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks.
  • Chem-Impex. (n.d.). Boc-β-tert-butyl-L-alanine.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Tert-Butylacrylamide.
  • FUJIFILM Wako Chemicals. (2024). Safety Data Sheet: Acrylonitrile.
  • Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine.
  • Mol-Instincts. (n.d.). 3-(tert-butylamino)propanenitrile.

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Laboratory procedure for the synthesis of hindered aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory Procedure for the Synthesis of Hindered α-Aminonitriles Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Steric Hindrance in α-Aminonitrile Synthesis

α-Aminonitriles are a cornerstone of modern synthetic chemistry, serving as invaluable precursors to α-amino acids, diamines, and a variety of heterocyclic compounds with significant pharmacological activity.[1][2] Their synthesis is most classically achieved via the Strecker reaction, a robust multi-component condensation of a carbonyl compound, an amine, and a cyanide source.[3][4]

While the Strecker synthesis is efficient for simple aldehydes, its application to sterically hindered ketones presents a significant challenge. The increased steric bulk around the carbonyl carbon impedes the formation of the key iminium ion intermediate and the subsequent nucleophilic attack by the cyanide ion.[5][6] This often results in sluggish reaction times and diminished yields, necessitating carefully optimized protocols.

This guide, designed for researchers and drug development professionals, provides a detailed examination of the synthetic strategy for preparing hindered α,α-disubstituted aminonitriles. We will delve into the mechanistic rationale behind the procedural choices, offer a field-proven laboratory protocol, and address critical aspects of safety and product characterization.

Mechanistic Considerations: The Strecker Reaction with Hindered Ketones

The synthesis of α-aminonitriles from a ketone, an amine, and a cyanide source is a two-stage process.[5][7] Understanding the mechanism is paramount to troubleshooting and adapting the procedure for challenging substrates.

  • Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed condensation of the ketone and the amine to form an imine. In the presence of acid, this imine is protonated to generate a highly electrophilic iminium ion. This step is often the rate-limiting factor for hindered ketones due to unfavorable steric interactions in the tetrahedral intermediate.[6][7]

  • Nucleophilic Cyanide Attack: The cyanide anion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond and yields the final α-aminonitrile product.[8][9]

To overcome the steric barriers associated with hindered ketones, Brønsted or Lewis acid catalysts are often employed to more effectively activate the carbonyl group and promote the formation of the iminium intermediate.[6][10] Furthermore, the choice of cyanide source can be critical; while traditional sources like KCN or NaCN are effective, trimethylsilyl cyanide (TMSCN) is often preferred in modern synthesis for its higher reactivity and better solubility in organic solvents.[1][4]

Strecker_Mechanism Figure 1: Catalyzed Strecker Mechanism for Hindered Ketones ketone R1(R2)C=O (Hindered Ketone) plus1 + ketone->plus1 amine R3NH2 (Amine) plus2 + amine->plus2 h_plus H+ (Catalyst) h_plus->plus1 cn_source TMSCN (Cyanide Source) plus4 + cn_source->plus4 protonated_ketone R1(R2)C=O+-H protonated_ketone->plus2 tetrahedral_int R1(R2)C(OH)-N+H2R3 iminium R1(R2)C=N+HR3 (Iminium Ion) tetrahedral_int->iminium - H2O iminium->plus4 product R1(R2)C(CN)-NHR3 (α-Aminonitrile) plus1->protonated_ketone Activation plus2->tetrahedral_int Nucleophilic Attack plus3 + plus4->product Cyanide Attack

Caption: Figure 1: Catalyzed Strecker Mechanism for Hindered Ketones.

Experimental Protocol: Synthesis of 2-((4-methoxyphenyl)amino)-2-phenylpropanenitrile

This protocol details a representative one-pot, three-component Strecker reaction for a hindered ketone, adapted from methodologies described by Zhang et al.[6] It employs a Brønsted acid organocatalyst to facilitate the reaction.

Materials and Equipment
Reagent/MaterialFormulaGradeSupplierNotes
AcetophenoneC₈H₈OReagentSigma-AldrichStarting ketone
p-AnisidineC₇H₉NOReagentAlfa AesarStarting amine
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi≥97%Acros OrganicsEXTREMELY TOXIC . Handle with extreme caution.
(S)-(-)-α-PhenylglycineC₈H₉NO₂≥99%TCIOrganocatalyst
Dichloromethane (DCM)CH₂Cl₂AnhydrousFisher ScientificReaction solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃ACS GradeVWRFor aqueous workup
Sodium Sulfate (Na₂SO₄)Na₂SO₄AnhydrousEMDFor drying organic layer
Silica GelSiO₂230-400 meshSorbent Tech.For column chromatography
Round-bottom flask (50 mL)---Flame-dried before use
Magnetic stirrer and stir bar---
Syringes and needles---For reagent transfer
Argon or Nitrogen supply---For inert atmosphere
Safety Precautions: MANDATORY
  • Cyanide Hazard: Trimethylsilyl cyanide (TMSCN) is highly toxic and can release hydrogen cyanide (HCN) gas upon contact with moisture or acids.[11][12] HCN is a potent, rapidly acting poison.[13]

  • Engineering Controls: All manipulations involving TMSCN must be performed in a certified chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double-glove with nitrile or butyl rubber gloves at all times.[12][15]

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are accessible.[14] A cyanide-specific spill kit and a trained lab partner must be present. Never work alone.[12]

  • Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide solution under basic conditions, following institutional guidelines) and disposed of in a designated hazardous waste container.[13][15]

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • To the flask, add acetophenone (1.0 mmol, 120 mg), p-anisidine (1.0 mmol, 123 mg), and (S)-(-)-α-phenylglycine (0.1 mmol, 15 mg).

    • Add 10 mL of anhydrous dichloromethane (DCM) via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the imine intermediate.

    • CRITICAL STEP: While maintaining a positive inert atmosphere, slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 0.16 mL) to the reaction mixture dropwise via syringe over 5 minutes.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 24-48 hours.

  • Workup and Quenching:

    • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Perform this step in the fume hood , as some HCN may be evolved.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with 15 mL portions of DCM.

    • Combine the organic layers and wash them with 20 mL of brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will appear as a yellowish oil or solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • Elute with a gradient of Hexanes:Ethyl Acetate (starting from 9:1 and gradually increasing polarity) to isolate the pure α-aminonitrile.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final product.

Workflow Visualization

The overall laboratory process can be visualized as a sequential workflow, ensuring all critical steps from preparation to analysis are accounted for.

Caption: Figure 2: General Laboratory Workflow for Hindered Aminonitrile Synthesis.

Characterization Data

The synthesized α-aminonitrile should be thoroughly characterized to confirm its structure and purity.[16] Spectroscopic methods are essential for this validation.

TechniqueFeatureExpected Observation
¹H NMR Aromatic protonsMultiplets in the range of δ 6.8-7.5 ppm
-OCH₃ protonsSinglet around δ 3.8 ppm
-NH protonBroad singlet (variable, may exchange with D₂O)
-CH₃ protonsSinglet around δ 1.8-2.0 ppm
¹³C NMR Nitrile carbon (-C≡N)Signal in the range of δ 118-125 ppm
Quaternary carbon (-C(CN)NHR)Signal in the range of δ 55-65 ppm
Aromatic carbonsMultiple signals in the range of δ 114-150 ppm
IR Spectroscopy Nitrile stretch (C≡N)Weak to medium intensity peak around 2220-2240 cm⁻¹[16]
N-H stretchPeak in the range of 3300-3500 cm⁻¹
Mass Spec. (ESI) Molecular IonPredicted m/z for [M+H]⁺ corresponding to C₁₆H₁₇N₂O

Note: Actual spectroscopic values can vary based on the solvent used and instrument calibration. Experimental data should be compared with literature values where available.[17]

Conclusion and Outlook

The synthesis of sterically hindered α-aminonitriles, while challenging, is readily achievable through a carefully executed Strecker-type reaction. The use of an appropriate catalyst and cyanide source, coupled with rigorous adherence to safety protocols, enables the efficient production of these valuable synthetic intermediates. The protocol described herein serves as a robust starting point for researchers, which can be further optimized for different substrates. Future developments in this field may focus on more efficient and highly enantioselective organocatalytic systems, further expanding the synthetic chemist's toolkit for accessing complex and chiral molecular architectures.[18][19]

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Environmental Health & Safety, University of New Mexico. Cyanide Standard Operating Procedure Template. [Link]

  • Division of Research Safety, University of Illinois. (2014). Cyanides. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Office of Research Safety Affairs. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

  • Laboratory Safety, University of Washington. (2018). SOP-Cyanide-Salt. [Link]

  • ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. [Link]

  • ResearchGate. Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. [Link]

  • Organic Reactions. The Catalytic Asymmetric Strecker Reaction. [Link]

  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]

  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Wikipedia. Ugi reaction. [Link]

  • de la Torre, V. G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]

  • ResearchGate. The Catalytic Asymmetric Strecker Reaction. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Bandyopadhyay, D., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]

  • Ask this paper. (2022). organocatalytic-synthesis-of-aminonitriles-a-review. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). NIH. [Link]

  • Liu, X., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]

  • Zhang, G. W., et al. (2010). Brønsted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. ResearchGate. [Link]

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Application Notes & Protocols: Catalytic Synthesis of 3-(tert-butylamino)propionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(tert-butylamino)propionitrile is a valuable synthetic intermediate characterized by its bifunctional nature, containing both a secondary amine and a nitrile group. This structure makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The primary and most atom-economical route to its synthesis is the aza-Michael addition (or cyanoethylation) of tert-butylamine to acrylonitrile. This document provides a comprehensive guide to the catalytic strategies employed for this transformation, detailing the underlying mechanisms, offering comparative data on catalyst performance, and presenting robust, step-by-step protocols for laboratory-scale synthesis. Emphasis is placed on the rationale behind experimental choices to empower researchers in optimizing this critical reaction.

Introduction: The Synthetic Challenge and a Catalytic Solution

The synthesis of this compound presents a classic chemical challenge: selectively forming a single C-N bond via conjugate addition while avoiding common side reactions. The primary competing reaction is the addition of a second molecule of acrylonitrile to the newly formed secondary amine product, leading to the formation of the bis-adduct, 3,3'-(tert-butylazanediyl)dipropionitrile.

Uncatalyzed, the reaction between tert-butylamine and acrylonitrile is often slow and requires harsh conditions, leading to reduced selectivity and increased impurity profiles. The introduction of a suitable catalyst is paramount to accelerate the desired mono-addition and enable the reaction to proceed under milder conditions, thereby maximizing the yield and purity of the target compound. This guide explores several catalytic systems, focusing on their efficiency, selectivity, and practical application.

The Core Reaction: Aza-Michael Addition

The fundamental transformation is the nucleophilic addition of tert-butylamine to the electron-deficient alkene of acrylonitrile.

(tert-butyl)amine + Acrylonitrile → this compound

The role of the catalyst is to facilitate this addition, typically by activating either the nucleophile (amine) or the electrophile (acrylonitrile).

Mechanistic Overview: The Role of the Catalyst

The cyanoethylation of amines can be catalyzed by both acids and bases.[1] For aliphatic amines like tert-butylamine, base catalysis is generally effective. The catalyst initiates the reaction by deprotonating the amine, increasing its nucleophilicity. The resulting amide anion then readily attacks the β-carbon of acrylonitrile. Subsequent proton transfer regenerates the catalyst and yields the final product. Heterogeneous acid catalysts, such as silica-alumina, can also promote the reaction, likely by activating the nitrile group of acrylonitrile, making the β-carbon more electrophilic.[2]

Michael_Addition_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Protonation & Product Formation Amine R₂NH (tert-butylamine) Amide R₂N⁻ (Activated Amine) Amine->Amide Deprotonation Catalyst Base (Cat.) Acrylonitrile CH₂=CH-C≡N Amide->Acrylonitrile Intermediate [R₂N-CH₂-C⁻H-C≡N] Acrylonitrile->Intermediate Attack on β-carbon ProtonSource H-Base⁺ (Cat-H⁺) Intermediate->ProtonSource Product R₂N-CH₂-CH₂-C≡N Intermediate->Product Protonation

Figure 1: Generalized mechanism for base-catalyzed aza-Michael addition.

Comparative Analysis of Catalytic Systems

A range of catalysts can be employed for the cyanoethylation of amines. The choice of catalyst significantly impacts reaction conditions, yield, and operational complexity. While specific data for tert-butylamine is sparse in readily available literature, we can extrapolate from general aminopropionitrile syntheses.

Catalyst TypeSpecific ExamplesTypical ConditionsAdvantagesDisadvantages
No Catalyst Thermal reactionHigh Temperature (>100°C), High PressureSimple setupLow selectivity, high energy consumption, formation of bis-adduct.
Homogeneous Base NaOH, KOH, DBURoom Temp to 60°C, Solvent or NeatMild conditions, fast reactionDifficult to remove from product, can promote polymerization.[3]
Heterogeneous Acid Silica-Alumina, Zeolites80 - 160°C, 1 - 150 barCatalyst is easily recovered, suitable for continuous flow processes.[2]Higher temperatures and pressures required compared to base catalysis.
Heterogeneous Base K₂CO₃ on Zeolite60 - 80°C, Solvent-freeHigh activity, solvent-free conditions, catalyst is recyclable.[4]Catalyst preparation may be required.
Biocatalysts Lipases25 - 50°C, Organic Solvent (Toluene)High selectivity, mild conditionsLonger reaction times, enzyme cost and stability can be a concern.[5]

Detailed Experimental Protocols

Safety Precaution: Acrylonitrile is a toxic and flammable compound. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Heterogeneous Catalysis with K₂CO₃/Zeolite

This protocol is adapted from methodologies for the Michael addition of alcohols to acrylonitrile using supported base catalysts, which offers a green, solvent-free approach.[4]

Materials:

  • tert-Butylamine (C₄H₁₁N, MW: 73.14 g/mol )

  • Acrylonitrile (C₃H₃N, MW: 53.06 g/mol ), inhibitor-free

  • 10% K₂CO₃/ZSM-5 catalyst (prepared as per reference[4] or commercially available)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and distillation

Procedure:

  • Catalyst Preparation: If not commercially available, the 10% K₂CO₃/ZSM-5 catalyst is prepared by impregnating ZSM-5 zeolite with an aqueous solution of potassium carbonate, followed by drying and calcination.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the 10% K₂CO₃/ZSM-5 catalyst (e.g., 0.5 g).

  • Reagent Addition: Add tert-butylamine (14.6 g, 0.2 mol) to the flask. Follow with the slow, dropwise addition of acrylonitrile (10.6 g, 0.2 mol) while stirring. An excess of the amine can be used to suppress the formation of the bis-adduct.

  • Reaction Conditions: Heat the mixture to 65°C with vigorous stirring. Monitor the reaction progress by GC or TLC (staining with ninhydrin). The reaction is typically complete within 5-8 hours.

  • Catalyst Removal: After cooling to room temperature, filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with a small amount of diethyl ether, dried, and stored for reuse.

  • Purification: The crude product is purified by vacuum distillation. The fraction boiling at 81-83°C at 10 mmHg is collected to yield pure this compound.[6]

Scientist's Notes:

  • Why use a supported catalyst? The zeolite support provides a high surface area, enhancing the efficiency of the catalyst. This heterogeneous system simplifies product purification immensely compared to homogeneous catalysts.

  • Why add acrylonitrile slowly? The reaction is exothermic. Slow addition helps to control the reaction temperature and prevents runaway polymerization of acrylonitrile.

  • Why vacuum distillation? The product has a relatively high boiling point at atmospheric pressure. Vacuum distillation allows for purification at a lower temperature, preventing thermal degradation.

Protocol 2: Uncatalyzed (Thermal) Method

This protocol represents a baseline for comparison and can be used when a suitable catalyst is unavailable. It relies on thermal energy to drive the reaction.

Materials:

  • tert-Butylamine (C₄H₁₁N, MW: 73.14 g/mol )

  • Acrylonitrile (C₃H₃N, MW: 53.06 g/mol ), inhibitor-free

  • Sealed pressure vessel or autoclave

  • Heating and stirring mechanism

Procedure:

  • Reaction Setup: In a suitable pressure vessel, combine tert-butylamine (21.9 g, 0.3 mol, 1.5 equivalents) and acrylonitrile (10.6 g, 0.2 mol).

    • Scientist's Note: Using an excess of the amine is crucial in the uncatalyzed reaction to statistically favor the mono-addition product over the bis-adduct.

  • Reaction Conditions: Seal the vessel and heat to 120°C with stirring for 12-18 hours. Monitor the internal pressure.

  • Workup: Cool the vessel completely to room temperature before opening. Vent any excess pressure in a fume hood.

  • Purification: Transfer the crude reaction mixture to a distillation apparatus. First, distill off the excess tert-butylamine at atmospheric pressure. Then, purify the remaining residue by vacuum distillation as described in Protocol 1.

Figure 2: General experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound (CAS 21539-53-7) should be confirmed using standard analytical techniques.[7]

  • Molecular Formula: C₇H₁₄N₂[6]

  • Molecular Weight: 126.20 g/mol [6]

  • Appearance: Colorless liquid

  • Boiling Point: 81-83 °C (10 mmHg)[6]

  • Density: 0.86 g/mL[6]

  • ¹H NMR: Expect signals corresponding to the tert-butyl group (singlet, 9H), and two methylene groups (triplets, 2H each).

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and the nitrile C≡N stretch (around 2240 cm⁻¹).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Check catalyst activity.
Product loss during workup.Ensure efficient extraction and careful distillation.
High level of bis-adduct Molar ratio of reactants is 1:1 or excess acrylonitrile.Increase the molar excess of tert-butylamine (e.g., 1.5:1 or 2:1).
Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Polymerization of Acrylonitrile Acrylonitrile contains no inhibitor or is old.Use fresh, inhibitor-free acrylonitrile or pass it through a column of basic alumina before use.
Localized overheating during addition.Ensure vigorous stirring and slow, controlled addition of acrylonitrile, possibly with external cooling.

Conclusion

The catalytic synthesis of this compound via the aza-Michael addition of tert-butylamine to acrylonitrile is a highly efficient and scalable process. While thermal, uncatalyzed methods are feasible, the use of catalysts, particularly heterogeneous base catalysts like K₂CO₃ on zeolite supports, offers significant advantages. These include milder reaction conditions, improved selectivity for the desired mono-adduct, and simplified product purification through easy catalyst removal and reuse. The protocols and insights provided herein serve as a robust foundation for researchers to successfully synthesize this important chemical intermediate.

References

  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters. Available at: [Link]

  • Gokel, G. W., et al. (1976). tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 25. Available at: [Link]

  • Zhang, Z., et al. (2021). Cyanation of tertiary amines using heterogeneous photoredox catalyst. ResearchGate. Available at: [Link]

  • Naik, P., et al. (2021). The oxidative cyanation of tertiary amines using heterogeneous iron catalyst. ResearchGate. Available at: [Link]

  • Argabright, P. A., et al. (1976). U.S. Patent No. US3943162A: Cyanoethylation of aromatic amines. Google Patents.
  • Whitmore, F. C., et al. (1943). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)AMINE. Organic Syntheses, 23, 7. Available at: [Link]

  • Bierer, D. E., et al. (1998). β-MERCAPTOPROPIONITRILE. Organic Syntheses, 75, 118. Available at: [Link]

  • Fulmer, R. W. (1962). Cyanoethylation of Fatty Amines Using Acidic Ion Exchange Catalysis. The Journal of Organic Chemistry, 27(11), 4115-4116. Available at: [Link]

  • Chem-Supply. (n.d.). 3-(tert-butylamino)propanenitrile Safety Data Sheet. Retrieved January 11, 2026, from [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Available at: [Link]

  • Foroughi, F., et al. (2020). Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. Molbank, 2020(4), M1161. Available at: [Link]

  • Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1295. Available at: [Link]

  • Li, C., et al. (2022). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. ResearchGate. Available at: [Link]

  • Kall, A. S., et al. (2010). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. Synthetic Communications, 40(12), 1730-1734. Available at: [Link]

  • Yang, R., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Applied Organometallic Chemistry, 34(11), e5913. Available at: [Link]

  • Taniguchi, T., et al. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Butylamino)propionitrile. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Flores-Alamo, M., et al. (2018). Aza-Michael addition of benzylamine to methyl 6 and tert-butyl 7 3-(4-methoxyphenyl)acrylate. ResearchGate. Available at: [Link]

  • Martínez-Klimova, E., et al. (2024). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Processes, 12(1), 34. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(Butylamino)propionitrile. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

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Application Notes and Protocols for the Purification of 3-(tert-BUTYLAMINO)PROPIONITRILE by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 3-(tert-butylamino)propionitrile via vacuum distillation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the scientific principles, experimental setup, and step-by-step procedures necessary to achieve high purity of the target compound. By explaining the causality behind each experimental choice, this guide ensures not only procedural accuracy but also a deep understanding of the purification process.

Introduction: The Rationale for Vacuum Distillation

This compound is a valuable building block in organic synthesis. Its purification is paramount to ensure the integrity and success of subsequent reactions. Due to its relatively high boiling point and potential for thermal degradation at atmospheric pressure, vacuum distillation emerges as the purification method of choice. By reducing the operational pressure, the boiling point of the compound is significantly lowered, mitigating the risk of decomposition and ensuring the isolation of a pure product.

The efficacy of vacuum distillation hinges on the vapor pressure of the compound. The Clausius-Clapeyron relation provides the theoretical foundation, describing the relationship between vapor pressure and temperature. For practical applications, a pressure-temperature nomograph is an indispensable tool for estimating the boiling point of a compound at a given reduced pressure.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is crucial for a successful and safe distillation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄N₂[1][2][3]
Molecular Weight 126.20 g/mol [1][2][3]
Boiling Point 81-83 °C at 10 mmHg[1][3]
Density 0.86 g/mL[1][3]
CAS Number 21539-53-7[1][2][3]

Safety Precautions: this compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified fume hood to avoid inhalation of vapors.

Potential Impurities and Their Impact

The purity of the final product is contingent on the effective removal of impurities. These can originate from the synthetic route or from degradation. Common synthetic pathways to aminonitriles may introduce unreacted starting materials, byproducts from side reactions (such as aldol-type condensations), and residual solvents. Thermal degradation during processing can also generate impurities. Vacuum distillation is particularly effective at separating the desired product from non-volatile impurities and compounds with significantly different boiling points.

The Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the vacuum distillation process, from initial setup to final product isolation.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown and Isolation A Assemble and Leak-Check Distillation Apparatus B Charge Distillation Flask with Crude this compound A->B C Add Stir Bar or Boiling Chips B->C D Start Cooling Water Flow C->D E Engage Vacuum Pump (Gradual Pressure Reduction) D->E F Begin Stirring E->F G Apply Heat to Distillation Flask F->G H Monitor Temperature and Pressure G->H I Collect Distillate Fractions H->I J Remove Heat Source I->J K Allow Apparatus to Cool J->K L Vent the System to Atmospheric Pressure K->L M Isolate and Characterize Purified Product L->M

Caption: Workflow for the purification of this compound.

Detailed Protocol for Vacuum Distillation

This protocol provides a step-by-step methodology for the purification of this compound.

Equipment and Reagents
  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump (diaphragm or rotary vane pump)

  • Vacuum gauge (e.g., Pirani or McLeod gauge)

  • Cold trap (optional but recommended to protect the pump)

  • Tubing for vacuum and cooling water

  • Clamps and stands to secure the apparatus

  • Crude this compound

Step-by-Step Procedure
  • Apparatus Assembly:

    • Assemble the distillation apparatus as depicted in the workflow diagram. Ensure all glass joints are properly sealed with a suitable vacuum grease.

    • Securely clamp the distillation flask and receiving flask.

    • Insert a magnetic stir bar into the distillation flask.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • System Preparation:

    • Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Connect the condenser to a cold water source, ensuring a gentle flow.

    • If using a cold trap, fill it with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

  • Initiating the Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Gradually apply vacuum to the system. A slow reduction in pressure prevents bumping of the crude material.

    • Once the desired pressure (e.g., 10 mmHg) is reached and stable, begin to gently heat the distillation pot using the heating mantle.

  • Fraction Collection:

    • Observe the distillation process carefully. The first fraction to distill will likely be lower-boiling impurities. It is advisable to collect this forerun in a separate receiving flask.

    • As the temperature of the vapor stabilizes at the boiling point of this compound at the applied pressure (approximately 81-83 °C at 10 mmHg), switch to a clean receiving flask to collect the main fraction.[1][3]

    • Maintain a steady distillation rate by carefully controlling the heat input.

  • Terminating the Distillation:

    • Once the majority of the product has been collected, or if the temperature begins to rise significantly (indicating the distillation of higher-boiling impurities), stop the distillation.

    • First, remove the heating mantle and allow the distillation pot to cool.

    • Once the system has cooled, slowly and carefully vent the apparatus to atmospheric pressure. Never vent a hot system under vacuum.

    • Turn off the vacuum pump and the cooling water.

  • Product Isolation and Analysis:

    • The purified this compound is in the main fraction receiving flask.

    • Determine the yield and assess the purity of the product using appropriate analytical techniques (e.g., GC, NMR, IR spectroscopy).

Troubleshooting

Table 2: Common Issues and Solutions in Vacuum Distillation

IssuePotential Cause(s)Recommended Solution(s)
Bumping/Uncontrolled Boiling - Pressure reduced too quickly- Heating rate is too high- Inadequate stirring- Reduce pressure gradually- Decrease heat input- Ensure vigorous stirring
No Distillate Collected - Vacuum is not low enough- Temperature is too low- System leak- Check vacuum pump and connections- Increase heat input cautiously- Check all joints for leaks
Fluctuating Vacuum - Leak in the system- Inconsistent pump performance- Inspect all seals and connections- Service or replace the vacuum pump
Product Solidifies in Condenser - Compound's melting point is close to the coolant temperature- Use a coolant with a higher temperature (e.g., room temperature water)

Conclusion

Vacuum distillation is a robust and effective technique for the purification of this compound. By carefully controlling the pressure and temperature, and by following a systematic protocol, researchers can consistently obtain a high-purity product, which is essential for the advancement of chemical synthesis and drug development programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Definitive Structural Elucidation of 3-(tert-BUTYLAMINO)PROPIONITRILE: An Integrated Spectroscopic Guide using NMR and FT-IR

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the characterization of 3-(tert-butylamino)propionitrile, a key intermediate in various synthetic pathways. We present detailed, field-proven protocols for structural verification and purity assessment using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. The causality behind experimental choices is explained, and a full analysis of the expected spectral data is provided to serve as a benchmark for researchers. This guide is designed to ensure technical accuracy and reproducibility for scientists in research and drug development.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule containing both a secondary amine and a nitrile group. Its unique structure, featuring a sterically bulky tert-butyl group, makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. Unambiguous confirmation of its molecular structure and the absence of impurities are critical prerequisites for its use in any subsequent synthetic step.

This guide moves beyond a simple listing of data to provide a methodological framework for analysis. We will dissect the molecule's spectroscopic signature, explaining how each feature in the NMR and IR spectra directly correlates to its specific structural components. By combining these orthogonal analytical techniques, a self-validating system for characterization is achieved.

Foundational Spectroscopic Principles

A brief overview of the principles underlying each technique is essential to understand the experimental design and data interpretation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail about the carbon-hydrogen framework of a molecule. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, in a strong magnetic field. The resulting spectrum reveals:

    • Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the nucleus.

    • Integration: The area under a ¹H signal, proportional to the number of protons it represents.

    • Multiplicity (Splitting): The splitting of a signal into multiple peaks, which reveals the number of neighboring protons.

    • ¹³C NMR: Provides a count of unique carbon environments and their electronic nature. Due to the low natural abundance of ¹³C, proton-proton coupling is not observed, simplifying the spectrum.[1][2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid, non-destructive technique ideal for identifying functional groups.[3] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The presence of characteristic absorption bands for the secondary amine (N-H) and nitrile (C≡N) groups provides direct evidence for their existence within the molecule.[4][5][6]

Experimental Design & Protocols

The quality of spectroscopic data is directly dependent on meticulous sample preparation.[7] The following protocols are designed to yield high-resolution, reproducible results.

Protocol 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7][8]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its good solvating power for aminonitriles and its single residual solvent peak that rarely interferes with analyte signals.

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[8] For quantitative NMR (qNMR), a microbalance with high precision is required.[9][10]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[11] Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is critical.[7][10]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles. If particulates are present, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Protocol 2: FT-IR Sample Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and lack of extensive sample preparation.[3][12]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum by running the analysis with no sample on the crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[13][14]

  • Data Acquisition: Lower the ATR press to ensure good contact between the liquid sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a soft, lint-free wipe soaked in a suitable solvent (e.g., isopropanol or ethanol) to prevent cross-contamination.[14]

Spectroscopic Data Interpretation and Analysis

The following sections detail the expected spectral features of this compound and their correlation to the molecular structure.

Molecular Structure:

Caption: Structure of this compound with proton environments labeled.

¹H NMR Spectrum Analysis (Expected Data in CDCl₃)

The proton NMR spectrum provides a distinct fingerprint for the molecule. The bulky tert-butyl group gives a characteristically intense singlet, making it easy to identify.[15][16]

LabelProtonsMultiplicityIntegrationApprox. δ (ppm)J (Hz)Rationale
a -C(CH ₃)₃Singlet (s)9H1.1 - 1.3N/ANine equivalent protons with no adjacent proton neighbors.[15]
e -NH -Broad Singlet (br s)1H1.2 - 2.0N/AAmine protons often appear as broad signals due to quadrupole broadening and chemical exchange.
d -CH ₂-CNTriplet (t)2H2.4 - 2.6~6-7Coupled to the two protons on the adjacent methylene group (c).
c -NH-CH ₂-Triplet (t)2H2.7 - 2.9~6-7Coupled to the two protons on the adjacent methylene group (d).
¹³C NMR Spectrum Analysis (Expected Data in CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, corresponding to the five unique carbon environments in the molecule.

LabelCarbon EnvironmentApprox. δ (ppm)Rationale
a -C(C H₃)₃28 - 30Typical range for methyl carbons of a tert-butyl group.[15][17]
b -C (CH₃)₃50 - 52Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent nitrogen.
c -NH-C H₂-37 - 45Methylene carbon adjacent to the amine nitrogen.[18]
d -C H₂-CN35 - 40Methylene carbon adjacent to the nitrile group.
Nitrile -C ≡N118 - 120Characteristic chemical shift for a nitrile carbon.[19]
FT-IR Spectrum Analysis (Expected Data)

The IR spectrum confirms the presence of the key functional groups. The nitrile stretch is particularly diagnostic due to its sharp shape and position in a relatively uncongested region of the spectrum.[5][20]

Vibration ModeFunctional GroupFrequency Range (cm⁻¹)IntensityAppearance
N-H Stretch Secondary Amine3300 - 3350Medium - WeakSingle, somewhat broad peak.[6][21]
C-H Stretch Aliphatic (sp³)2850 - 2980StrongMultiple sharp peaks.
C≡N Stretch Nitrile2240 - 2260Medium - StrongSharp, intense peak.[4][5]
N-H Bend Secondary Amine1550 - 1650Variable - WeakOften weak and can be difficult to discern.[6]
C-N Stretch Aliphatic Amine1020 - 1250Medium - WeakFound in the fingerprint region.[21]

Integrated Workflow for Structural Verification

The synergy between NMR and FT-IR provides a robust and self-validating workflow for the characterization of this compound.

Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis & Verification Sample This compound Sample Prep_NMR Protocol 1: Dissolve in CDCl₃ (5-10 mg in 0.6 mL) Sample->Prep_NMR Prep_IR Protocol 2: Use Neat Liquid Sample->Prep_IR Acq_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR (ATR) Spectrum Prep_IR->Acq_IR Analysis_NMR NMR Analysis: - Check Chemical Shifts - Verify Integration (¹H) - Confirm Multiplicities (¹H) Acq_NMR->Analysis_NMR Analysis_IR IR Analysis: - Identify N-H Stretch - Identify C≡N Stretch - Confirm C-H Stretches Acq_IR->Analysis_IR Verification Structural Verification Analysis_NMR->Verification Analysis_IR->Verification

Caption: Experimental workflow for the spectroscopic characterization of the target compound.

Conclusion

The structural identity and purity of this compound can be unequivocally established through the combined application of NMR and FT-IR spectroscopy. The ¹H NMR spectrum confirms the connectivity and relative proton count of the aliphatic backbone and the signature tert-butyl group. The ¹³C NMR spectrum verifies the presence of five unique carbon environments, including the distinct nitrile carbon. Finally, FT-IR spectroscopy provides definitive evidence for the secondary amine and nitrile functional groups. By following the detailed protocols and using the benchmark data provided in this note, researchers can confidently verify their material, ensuring the integrity of their subsequent research and development efforts.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
  • PMC. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). [No Title].
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines.
  • UCLA. (n.d.). IR Spectroscopy Tutorial: Amines.
  • University of Alberta. (n.d.). 13 Carbon NMR.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

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Mass spectrometry analysis of 3-(tert-BUTYLAMINO)PROPIONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 3-(tert-BUTYLAMINO)PROPIONITRILE

Introduction

This compound, a bifunctional molecule containing a secondary amine and a nitrile group, is a compound of interest in various chemical and pharmaceutical contexts. Its structural characterization is crucial for quality control in synthesis, metabolite identification in drug development, and in fundamental chemical research. Mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), offers a highly sensitive and specific method for the analysis of such polar, non-volatile small molecules.[1]

This guide provides a detailed protocol for the robust analysis of this compound using ESI tandem mass spectrometry (MS/MS). As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying principles that ensure data integrity and reproducibility. The methodologies described are designed to be self-validating, providing researchers with a reliable starting point for method development and routine analysis.

Compound Details:

Property Value
CAS Number 21539-53-7[2][3]
Molecular Formula C₇H₁₄N₂[2][3]
Molecular Weight 126.20 g/mol [2][3]

| Structure | A propionitrile group attached to the nitrogen atom of a tert-butylamine. |

PART 1: Sample Preparation - The Foundation of Quality Data

Causality Statement: The quality of mass spectrometry data is fundamentally dependent on the cleanliness and appropriateness of the sample introduced into the instrument.[4] Improper sample preparation can lead to signal suppression, instrument contamination, and non-reproducible results.[4][5] The goal is to effectively solubilize the analyte while minimizing matrix components that can interfere with ionization.[4]

Protocol 1: Preparation of Analytical Sample

This protocol details the preparation of this compound for direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

1. Reagent and Solvent Selection:

  • Analyte: this compound, ≥99% purity.

  • Solvents: Use high-purity, volatile solvents such as methanol (MeOH), acetonitrile (MeCN), or water (H₂O). These are compatible with ESI and readily evaporate to facilitate ion formation.[6] Avoid non-volatile solvents like DMSO if possible; if necessary, ensure the final concentration is diluted at least 20-fold.[6]

2. Stock Solution Preparation (Concentration: 1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the analyte in 1 mL of methanol in a clean glass vial.

  • Vortex briefly to ensure complete dissolution. This stock solution can be stored at 2-8°C for short-term use.

3. Working Solution Preparation (Concentration: ~5-10 µg/mL):

  • Perform a serial dilution of the stock solution. For example, take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of a 50:50 mixture of acetonitrile and water. This yields a 10 µg/mL working solution.

  • Rationale: Analyte concentrations for ESI-MS are typically in the low µg/mL to ng/mL range. Overly concentrated samples can saturate the detector, cause ion suppression, and contaminate the ion source.[6] The optimal concentration should be determined empirically.

4. Final Sample Filtration:

  • Before placing the solution in an autosampler vial, filter it through a 0.22 µm syringe filter (e.g., PTFE or nylon).

  • Trustworthiness Check: This step is critical to remove any particulates that could clog the delicate tubing of the LC system or the mass spectrometer's sample cone, ensuring system longevity and consistent performance.[6]

PART 2: Mass Spectrometry Analysis - Elucidating Molecular Identity

Instrumentation: The following parameters are provided as a starting point and are applicable to most modern tandem mass spectrometers (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation Stock 1. Prepare Stock (1 mg/mL) Work 2. Prepare Working Solution (1-10 µg/mL) Stock->Work Filt 3. Filter Sample Work->Filt Inject 4. Inject Sample Filt->Inject MS1 5. Full Scan (MS1) Identify [M+H]+ Inject->MS1 Select 6. Isolate [M+H]+ MS1->Select MS2 7. Fragment via CID (MS/MS) Acquire Product Ions Select->MS2 Analyze 8. Analyze Spectra Confirm Fragmentation MS2->Analyze G cluster_path1 Pathway 1: Neutral Loss of Isobutylene cluster_path2 Pathway 2: Alpha-Cleavage Precursor [M+H]⁺ m/z = 127.2 C₇H₁₅N₂⁺ Loss1 - C₄H₈ (Isobutylene) Precursor->Loss1 Loss2 - C₃H₆N₂ (Aminopropionitrile radical) Precursor->Loss2 Product1 Product Ion m/z = 71.1 [C₃H₇N₂]⁺ Loss1->Product1 Product2 Product Ion m/z = 57.1 [C₄H₉]⁺ (tert-butyl cation) Loss2->Product2

Caption: Proposed CID fragmentation of protonated this compound.

Table 2: Summary of Expected MS/MS Transitions
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
127.271.156.1[H₂N-CH₂-CH₂-CN + H]⁺ (Protonated aminopropionitrile)
127.257.170.1[C(CH₃)₃]⁺ (tert-butyl cation)

Authoritative Grounding: The observation of these specific product ions provides high confidence in the structural identification of this compound. By monitoring these mass transitions in a Multiple Reaction Monitoring (MRM) experiment, one can achieve highly selective and sensitive quantification of the analyte in complex matrices.

References

  • Title: Collision-induced dissociation mass spectra of protonated alkyl amines Source: ResearchGate URL: [Link]

  • Title: Prepping Small Molecules for Mass Spec Source: Biocompare.com URL: [Link]

  • Title: Collision-induced dissociation mass spectra of protonated alkyl amines Source: Request PDF on ResearchGate URL: [Link]

  • Title: Sample preparation in mass spectrometry Source: Wikipedia URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]

  • Title: 3-(Butylamino)propionitrile Source: NIST Chemistry WebBook URL: [Link]

  • Title: Mass Spectrometry Sample Preparation Guide Source: Organomation URL: [Link]

  • Title: Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility URL: [Link]

  • Title: Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry Source: PubMed URL: [Link]

  • Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

  • Title: Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation Source: Request PDF on ResearchGate URL: [Link]

  • Title: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles Source: ACS Omega URL: [Link]

  • Title: Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach Source: OSU Chemistry URL: [Link]

  • Title: Propanenitrile, 3-(methylamino)- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: The mass spectrum of tert-butylamine follows shows an intense bas... Source: Pearson URL: [Link]

  • Title: Welcome to the NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

  • Title: ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Source: PubMed URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Arizona URL: [Link]

  • Title: this compound, min 99%, 100 grams Source: HDH Chemicals URL: [Link]

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Application Notes and Protocols: The Strategic Use of 3-(tert-BUTYLAMINO)PROPIONITRILE in the Synthesis of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design and efficient synthesis of these core structures are of paramount importance in modern organic and medicinal chemistry. 3-(tert-Butylamino)propionitrile, a readily accessible β-aminonitrile, presents itself as a versatile and powerful synthon for the construction of diverse nitrogen-containing heterocyclic systems. Its unique bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic nitrile group, allows for a range of cyclization strategies to forge key heterocyclic rings such as pyrimidines and pyridines. The sterically demanding tert-butyl group can impart significant influence on reaction regioselectivity and the physicochemical properties of the resulting products, making it an intriguing building block for library synthesis in drug discovery programs.

This comprehensive guide provides detailed application notes and proposed experimental protocols for the utilization of this compound in the synthesis of valuable nitrogen heterocycles. The methodologies outlined herein are grounded in established reactivity principles of β-aminonitriles and are designed to be readily adaptable in a research and development setting.

I. Synthesis of Substituted Pyrimidines: A Gateway to Bioactive Scaffolds

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The reaction of this compound with various binucleophiles offers a direct and convergent route to substituted pyrimidines.

A. Synthesis of 2,4-Diaminopyrimidine Derivatives via Cyclocondensation with Guanidine

The reaction of β-aminonitriles with guanidine is a well-established method for the synthesis of 2,4-diaminopyrimidines. In this proposed protocol, this compound undergoes a cyclocondensation reaction with guanidine, likely proceeding through an initial nucleophilic addition of guanidine to the nitrile, followed by intramolecular cyclization and aromatization.

Proposed Reaction Mechanism:

G reactant1 This compound intermediate1 Amidino Intermediate reactant1->intermediate1 + Guanidine reactant2 Guanidine reactant2->intermediate1 base Base (e.g., NaOEt) base->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,4-Diamino-6-(tert-butylaminomethyl)pyrimidine intermediate2->product Aromatization (-H2O)

Caption: Proposed mechanism for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2,4-Diamino-6-(tert-butylaminomethyl)pyrimidine

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
This compound21539-53-7126.201.26 g10
Guanidine Hydrochloride50-01-195.531.43 g15
Sodium Ethoxide141-52-668.051.02 g15
Anhydrous Ethanol64-17-546.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) and sodium ethoxide (1.02 g, 15 mmol).

  • Stir the mixture at room temperature until the sodium ethoxide is completely dissolved.

  • Add guanidine hydrochloride (1.43 g, 15 mmol) to the solution and stir for 15 minutes to generate free guanidine.

  • To this mixture, add this compound (1.26 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2,4-diamino-6-(tert-butylaminomethyl)pyrimidine.

B. Synthesis of Pyrimidin-4-one Derivatives via Cyclocondensation with Urea

In a similar fashion, the reaction of this compound with urea in the presence of a strong base is expected to yield the corresponding 2-amino-6-(tert-butylaminomethyl)pyrimidin-4(3H)-one. This reaction provides a straightforward entry into another important class of pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-6-(tert-butylaminomethyl)pyrimidin-4(3H)-one

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
This compound21539-53-7126.201.26 g10
Urea57-13-660.060.90 g15
Sodium Ethoxide141-52-668.051.02 g15
Anhydrous Ethanol64-17-546.0750 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium ethoxide (1.02 g, 15 mmol) in anhydrous ethanol (50 mL).

  • Add urea (0.90 g, 15 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.26 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC (e.g., Ethyl Acetate:Hexane, 1:1 with a few drops of acetic acid).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography to yield the desired pyrimidin-4-one derivative.

II. Synthesis of Substituted Pyridines: Core Structures in Medicinal Chemistry

The pyridine ring is another privileged scaffold in drug discovery. The flexible synthetic utility of this compound can be extended to the construction of substituted pyridine rings through reactions with 1,3-dicarbonyl compounds or other suitable precursors.

A. Synthesis of 2-Amino-3-cyanopyridine Derivatives via Reaction with Malononitrile Dimer

A plausible route to highly functionalized pyridines involves the reaction of a β-enaminonitrile, which can be conceptually derived from this compound, with a malononitrile dimer. This approach builds upon the known reactivity of enaminonitriles in pyridine synthesis.

Proposed Reaction Pathway:

G reactant1 This compound intermediate1 Michael Adduct reactant1->intermediate1 + Malononitrile Dimer reactant2 Malononitrile Dimer reactant2->intermediate1 base Base (e.g., Piperidine) base->intermediate1 intermediate2 Cyclized Dihydropyridine intermediate1->intermediate2 Intramolecular Cyclization product Substituted 2-Amino-3-cyanopyridine intermediate2->product Aromatization (-HCN)

Caption: Proposed pathway for pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted 2-Amino-3-cyanopyridine

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
This compound21539-53-7126.201.26 g10
Malononitrile109-77-366.060.66 g10
Piperidine110-89-485.150.1 mL-
Ethanol64-17-546.0730 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.26 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (approx. 0.1 mL) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC (e.g., Ethyl Acetate:Hexane, 3:7).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2-amino-3-cyanopyridine derivative.

B. Synthesis of Dihydropyridinone Derivatives via Reaction with β-Ketoesters

The reaction of β-enamines with β-ketoesters is a classical approach to dihydropyridinones, which are valuable intermediates and possess biological activities. It is proposed that this compound can react with a β-ketoester, such as ethyl acetoacetate, to form a dihydropyridinone derivative.

Experimental Protocol: Synthesis of a Substituted Dihydropyridinone

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
This compound21539-53-7126.201.26 g10
Ethyl Acetoacetate141-97-9130.141.30 g10
Acetic Acid64-19-760.0520 mL-

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.26 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (20 mL).

  • Heat the reaction mixture at 100-110 °C for 5-7 hours. Monitor the reaction by TLC (e.g., Ethyl Acetate:Hexane, 1:1).

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising and versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. The proposed protocols, based on established chemical principles, offer a strategic starting point for the exploration of its synthetic utility. The ability to readily access substituted pyrimidines and pyridines from this precursor opens up new avenues for the development of novel compounds with potential applications in medicinal chemistry and drug discovery. Further optimization of the reaction conditions and exploration of a broader range of reaction partners will undoubtedly expand the synthetic repertoire of this valuable synthon.

References

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018-23. [Link][2]

  • Al-Zaydi, K. M. (2013). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 18(9), 10837-10847. [Link][3]

  • Ghorbani-Vaghei, R., & Malaekeh, P. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link][1]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link][4]

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3-(tert-BUTYLAMINO)PROPIONITRILE as a precursor for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 3-(tert-Butylamino)propionitrile as a Versatile Precursor for Pyrimidine Synthesis in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] These nitrogen-containing heterocycles are integral components of DNA and RNA and are found in a wide range of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.[3][4] This document provides a detailed guide to the use of this compound as a robust and versatile three-carbon (C3) synthon for the construction of substituted pyrimidines. The presence of the bulky tert-butyl group offers a unique handle for modulating physicochemical properties such as lipophilicity and metabolic stability, making it a valuable building block in modern drug discovery.

We will explore the fundamental cyclocondensation chemistry, provide a detailed mechanistic rationale for the synthetic transformation, and present a comprehensive, step-by-step protocol for the synthesis of a 4-(tert-butylamino)pyrimidine derivative.

The Synthetic Rationale: Why this compound?

The construction of the pyrimidine ring typically involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment like urea, guanidine, or an amidine.[5] this compound, a β-aminonitrile, is an ideal C3 precursor for several key reasons:

  • Inherent Reactivity: The molecule possesses two key functional groups: a secondary amine and a nitrile. Under thermal or acid-catalyzed conditions, it can eliminate the amino group to form an in situ enaminonitrile intermediate, which is highly reactive towards cyclization partners.

  • Atom Economy: This precursor provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the N-substituent at the C4 position, in a single, efficient building block.

  • Steric Influence: The tert-butyl group is a well-established bioisostere that can impart significant steric bulk. In drug design, this can be used to probe binding pockets, enhance selectivity for a biological target, or block sites of metabolism, thereby improving the pharmacokinetic profile of a lead compound.

The most common and direct method to construct the pyrimidine ring from this precursor is through reaction with formamide or its equivalents, which serve as the source for the N1, C2, and N3 atoms of the final heterocycle.

Mechanistic Pathway: Cyclocondensation with Formamide

The reaction proceeds through a multi-step sequence involving the formation of a reactive intermediate followed by cyclization and aromatization. While several pathways can be postulated, a widely accepted mechanism involves the initial reaction with formamide to form an N-formyl intermediate, which then undergoes intramolecular cyclization.

The key steps are:

  • Initial Adduct Formation: The secondary amine of this compound reacts with formamide (or a related formylating agent) under heating.

  • Intramolecular Cyclization: The newly formed formamido group contains an electrophilic carbon, which is attacked by the nucleophilic nitrogen of the nitrile group (after tautomerization to a ketenimine or activation by a Lewis acid). This key step forms the six-membered ring.

  • Tautomerization & Aromatization: The resulting dihydropyrimidine intermediate undergoes tautomerization to achieve aromatic stability, yielding the final substituted pyrimidine product.

Below is a diagram illustrating this proposed mechanistic pathway.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A This compound + Formamide B N-Formyl Intermediate / Enaminonitrile A->B Heat (Δ) C Intramolecular Attack B->C Spontaneous D Dihydropyrimidine Intermediate C->D E Tautomerization / Oxidation D->E F 4-(tert-Butylamino)pyrimidine (Final Product) E->F

Caption: Proposed mechanism for pyrimidine synthesis.

Detailed Experimental Protocol

This section provides a representative protocol for the synthesis of 4-(tert-butylamino)-5-methylpyrimidine from 3-(tert-butylamino)-2-methylpropionitrile and formamide. The principles are directly adaptable for the title compound, this compound.

Objective: To synthesize a 4-substituted aminopyrimidine via cyclocondensation.

Materials & Reagents:

  • This compound (1.0 eq)

  • Formamide (used as solvent and reagent, large excess)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle with stirrer

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1.0 eq).

    • Add a large excess of formamide (e.g., 50 mL).

    • Rationale: Formamide serves as both the N-C-N source and the solvent. A large excess drives the reaction towards completion.

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to 150-160 °C with vigorous stirring.

    • Maintain this temperature for 4-6 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, dilute with ethyl acetate, and spot on a silica plate. A typical eluent system would be 30-50% ethyl acetate in hexanes. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the cooled reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (2 x 50 mL) to remove residual formamide and water.

    • Rationale: The brine wash is crucial for breaking up any emulsions and for removing the high-boiling point formamide, which can complicate purification.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Equilibrate the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).

    • Collect the fractions containing the desired product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrimidine derivative.

Self-Validation through Characterization:

  • ¹H and ¹³C NMR: Confirm the structure of the final product and assess its purity. Expect characteristic peaks for the pyrimidine ring protons and the tert-butyl group.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

  • Infrared (IR) Spectroscopy: Identify key functional groups present in the final molecule.

Data Summary and Expected Outcomes

The following table summarizes typical parameters for this type of cyclocondensation reaction.

ParameterValue / ObservationRationale / Comment
Reactant Ratio 1:10 (β-aminonitrile : Formamide)Formamide is used in large excess as both reagent and solvent.
Temperature 150-160 °CHigh temperature is required to overcome the activation energy for cyclization.
Reaction Time 4-8 hoursMonitor by TLC for completion to avoid degradation.
Typical Yield 40-65%Yields are moderate and highly dependent on substrate and purification efficiency.
Purification Column ChromatographyEssential for removing unreacted starting material and side products.

Overall Synthetic Workflow

The entire process from starting material to final, characterized product can be visualized in the following workflow diagram.

G Start Reactants: This compound + Formamide Setup Reaction Setup (Flask, Condenser) Start->Setup Reaction Cyclocondensation (150-160°C, 4-6h) Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze Product Pure Pyrimidine Product Analyze->Product

Caption: General experimental workflow for pyrimidine synthesis.

Applications in Drug Development

Substituted pyrimidines are privileged scaffolds in drug discovery, appearing in numerous approved drugs.[2][3] The ability to synthesize novel pyrimidine derivatives using precursors like this compound is highly valuable. The tert-butyl group, in particular, can serve as a crucial element in establishing a structure-activity relationship (SAR). For instance, in kinase inhibitors, this group can occupy hydrophobic pockets in the ATP-binding site, leading to enhanced potency and selectivity.[6] Researchers can leverage the protocols described herein to generate libraries of novel pyrimidine-based compounds for screening against various biological targets, including kinases, proteases, and viral enzymes.

References

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-23. [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Abdelgawad, M. A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254-5. [Link]

  • Wang, P., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. [Link]

  • El-Gohary, N. S. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Faculty of Science, Al-Azhar University. [Link]

  • Chaudhary, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Rani, S., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Kumar, D., & Singh, R. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of Creative Research Thoughts. [Link]

  • Liu, Y-Q., et al. (2009). Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in K562 Cells. Molecules. [Link]

Sources

Application Notes & Protocols: Synthesis of Substituted Pyridines from 3-(tert-BUTYLAMINO)PROPIONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridine Scaffolds and a Versatile Building Block

The pyridine ring is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a vast array of pharmaceuticals and agrochemicals.[1][2] Its presence in over 7,000 drug molecules underscores its importance in modulating biological activity.[2] Consequently, the development of efficient, regioselective, and versatile synthetic routes to substituted pyridines is a critical endeavor for researchers in drug discovery and development.[3][4]

This guide details the synthesis of polysubstituted pyridines using 3-(tert-butylamino)propionitrile as a strategic starting material. This β-aminonitrile is a highly valuable precursor for several key reasons:

  • In-built Nucleophile and Three-Carbon Backbone: It provides a secondary amine nitrogen and a flexible three-atom chain (N-C-C-CN), pre-organizing a significant portion of the final pyridine ring.

  • Reactive Nitrile Functionality: The nitrile group is a versatile handle for cyclization chemistry, capable of participating in base-catalyzed condensations and intramolecular additions.

  • The tert-Butyl Steric Director: The bulky tert-butyl group is not merely a passenger. It plays a crucial role in influencing the regiochemical outcome of cyclization reactions, often preventing unwanted side reactions and directing the formation of specific isomers.[5][6]

We will explore a robust synthetic strategy centered on a base-catalyzed [3+3] cycloaddition, leveraging the principles of the Thorpe-Ziegler reaction, to construct highly functionalized pyridine cores.[7][8]

Part 1: Mechanistic Rationale and Strategic Considerations

The synthesis of a pyridine ring from this compound typically involves its reaction with a suitable three-carbon electrophilic partner, such as an α,β-unsaturated carbonyl compound. The overall transformation can be understood as a domino sequence involving Michael addition, intramolecular cyclization (a Thorpe-Ziegler type reaction), tautomerization, and final aromatization.

Causality Behind Experimental Choices:
  • The Michael Addition Initiator: The synthesis commences with a Michael addition of the secondary amine of this compound to an α,β-unsaturated ketone or aldehyde. This initial C-N bond formation is crucial as it links the two key fragments required for the pyridine ring.

  • Base-Catalyzed Intramolecular Cyclization: The selection of a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) is critical. The base serves to deprotonate the α-carbon to the nitrile, generating a resonance-stabilized carbanion.[7] This carbanion then acts as the nucleophile in the key ring-closing step, attacking the electrophilic carbonyl carbon. This intramolecular cyclization is an example of the Thorpe-Ziegler reaction, a classic method for forming C-C bonds.[8][9]

  • The Role of the tert-Butyl Group: The steric hindrance provided by the N-tert-butyl group can favor specific conformations of the intermediate, leading to a more controlled and regioselective cyclization. It also sterically shields the nitrogen, minimizing its participation in undesired side reactions.[5]

  • Aromatization as the Driving Force: Following cyclization and tautomerization to a more stable enamine, the resulting dihydropyridine intermediate readily undergoes oxidation to the thermodynamically stable aromatic pyridine ring. This aromatization is often the thermodynamic driving force for the overall reaction sequence and can occur via air oxidation or with the addition of a mild oxidant.

The general mechanistic pathway is illustrated below.

Pyridine Synthesis Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A This compound + α,β-Unsaturated Carbonyl B Michael Adduct (Dinitrile Precursor) A->B Base (cat.) C Carbanion Formation (α to Nitrile) B->C Strong Base D Cyclized Intermediate (Imino-enamine) C->D Thorpe-Ziegler Cyclization E Dihydropyridine Intermediate D->E Tautomerization F Substituted Pyridine (Final Product) E->F Oxidation ([O]) Experimental Workflow A 1. Reaction Setup (Flask, EtOH, NaOEt under N₂) B 2. Reagent Addition (Aminonitrile, Carbonyl, Malononitrile) A->B Dissolve Base C 3. Reflux Reaction (6-8 hours, ~78°C) B->C Heat to Reflux D 4. TLC Monitoring C->D Every 2 hours D->C Reaction Incomplete E 5. Aqueous Workup (Quench, Extract, Wash, Dry) D->E Reaction Complete F 6. Concentration (Rotary Evaporation) E->F Isolate Crude Product G 7. Purification (Flash Column Chromatography) F->G Load onto Silica I Pure Substituted Pyridine G->I H 8. Characterization (NMR, MS, Yield) I->H

Sources

Application Notes and Protocols: 3-(tert-Butylamino)propionitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the β-Aminonitrile Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among the myriad of building blocks available to the drug discovery scientist, β-aminonitriles represent a versatile and strategically significant class of intermediates. Their utility stems from the presence of two key functional groups: a nucleophilic secondary amine and a nitrile group that can be readily transformed into a variety of other functionalities, most notably a carboxylic acid or a bioisosteric equivalent.

This guide focuses on a specific yet representative member of this class: 3-(tert-butylamino)propionitrile . The sterically demanding tert-butyl group often imparts favorable properties to parent molecules, such as increased metabolic stability and modified solubility, making this particular building block a subject of interest in drug design. While direct incorporation of this compound into a marketed drug is not prominently documented, its role as a precursor to valuable β-amino acid derivatives is of significant academic and industrial interest. These derivatives are key components in a range of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4), a critical target in the management of type 2 diabetes.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound in medicinal chemistry. It provides not only the theoretical underpinnings of its utility but also detailed, actionable protocols for its conversion into key intermediates.

Core Application: A Gateway to N-tert-Butyl-β-alanine Derivatives

The primary application of this compound in a medicinal chemistry context is its function as a stable and accessible precursor to N-tert-butyl-β-alanine. The hydrolysis of the nitrile moiety to a carboxylic acid is a fundamental transformation that unlocks the potential of this building block for peptide synthesis and the construction of various pharmacophores.

Mechanistic Insight: The Hydrolysis Pathway

The conversion of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. The reaction proceeds through an initial hydration of the nitrile to form a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. The choice of conditions is often dictated by the stability of other functional groups within the molecule. For this compound, both acidic and basic hydrolysis are viable, with the tert-butyl group being generally stable under these conditions. Basic hydrolysis is often preferred to avoid potential side reactions associated with strong acids.

G cluster_0 Basic Hydrolysis Start This compound Intermediate 3-(tert-Butylamino)propanamide Product N-tert-Butyl-β-alanine Reagent1 Aqueous Base (e.g., NaOH, Ba(OH)₂)[1] Reagent2 Heat

Protocol 1: Synthesis of N-tert-Butyl-β-alanine via Basic Hydrolysis

This protocol details the conversion of this compound to N-tert-butyl-β-alanine, a valuable building block for peptide synthesis and drug discovery.

Materials:

  • This compound

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)[1]

  • Deionized water

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol

  • Diethyl ether

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • pH paper or pH meter

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in deionized water.

  • Addition of Base: To the stirred solution, add barium hydroxide octahydrate (2-3 equivalents).[1] The use of barium hydroxide is advantageous as the excess can be readily removed as insoluble barium sulfate.

  • Reflux: Heat the reaction mixture to reflux (approximately 90-95°C) and maintain for 20-30 minutes.[1] Monitor the reaction for the evolution of ammonia gas, which indicates the progress of the hydrolysis.

  • Neutralization and Precipitation: After cooling the reaction mixture to room temperature, carefully add concentrated sulfuric acid dropwise with stirring until the pH of the solution is neutral (pH ~7). This will precipitate barium sulfate.

  • Filtration: Filter the mixture to remove the precipitated barium sulfate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to obtain the crude N-tert-butyl-β-alanine.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a crystalline solid.

Data Summary:

ParameterValueReference
Starting MaterialThis compound-
Key ReagentBarium hydroxide octahydrate[1]
Reaction Temperature90-95°C[1]
Reaction Time20-30 minutes[1]
Expected ProductN-tert-butyl-β-alanine-
Reported Yield88-92% (for similar β-aminonitriles)[1]

Application in the Synthesis of Bioactive Heterocycles

While the hydrolysis to the corresponding β-amino acid is a primary application, the bifunctional nature of this compound also lends itself to the synthesis of various heterocyclic scaffolds of medicinal importance. The secondary amine can act as a nucleophile in cyclization reactions, while the nitrile group can participate in cycloadditions or be transformed into other reactive functional groups.

Conceptual Workflow: Pyrimidinone Synthesis

One potential application is in the synthesis of substituted pyrimidinones. The secondary amine of this compound can react with a suitable three-carbon electrophile, followed by intramolecular cyclization involving the nitrile group to form the pyrimidinone ring system. This class of heterocycles is prevalent in many biologically active compounds.

G cluster_1 Conceptual Pyrimidinone Synthesis Start This compound Step1 Reaction with β-keto ester Intermediate Enamine Intermediate Step2 Intramolecular Cyclization Product Substituted Pyrimidinone

Structure-Activity Relationship (SAR) Insights

The incorporation of the N-tert-butyl-β-alanine moiety, derived from this compound, into a drug candidate can significantly influence its structure-activity relationship. The bulky tert-butyl group can:

  • Enhance Metabolic Stability: By sterically shielding adjacent labile bonds from enzymatic degradation.

  • Modulate Lipophilicity: Increasing the overall lipophilicity of the molecule, which can affect cell permeability and plasma protein binding.

  • Probe Binding Pockets: The size and shape of the tert-butyl group can be used to explore hydrophobic pockets within a biological target, potentially leading to increased potency and selectivity.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its primary utility lies in its role as a readily accessible precursor to N-tert-butyl-β-alanine, a key component for the synthesis of peptidomimetics and other complex bioactive molecules. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage the full potential of this strategic intermediate in their drug discovery endeavors. As the demand for novel chemical matter with tailored properties continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of successful pharmaceutical research and development.

References

  • Ford, J. H. (1945). A new synthesis of β-alanine. Journal of the American Chemical Society, 67(5), 876-876. [Link]

Sources

Scale-Up Synthesis of 3-(tert-BUTYLAMINO)PROPIONITRILE: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and a detailed protocol for the scale-up synthesis of 3-(tert-butylamino)propionitrile, a valuable intermediate in pharmaceutical and specialty chemical synthesis. The document elucidates the underlying chemical principles, outlines a robust and scalable synthetic route, and details the necessary safety precautions and analytical characterization methods. This guide is intended for researchers, chemists, and process development professionals engaged in the industrial-scale production of fine chemicals.

Introduction and Strategic Importance

This compound (CAS No. 21539-53-7) is a key building block in organic synthesis, primarily owing to its bifunctional nature, possessing both a sterically hindered secondary amine and a versatile nitrile moiety.[1][2] The bulky tert-butyl group imparts unique solubility and reactivity characteristics, making it a desirable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to various heterocyclic systems, offering a multitude of synthetic possibilities.[3]

The growing demand for specialized molecules derived from this intermediate necessitates the development of a scalable, efficient, and safe manufacturing process. This application note addresses this need by providing a detailed protocol for the multi-kilogram scale synthesis of this compound, with a focus on process robustness, safety, and product quality.

Synthetic Strategy: The Aza-Michael Addition

The most direct and industrially viable route for the synthesis of this compound is the aza-Michael addition (also known as cyanoethylation) of tert-butylamine to acrylonitrile.[4][5] This reaction is a conjugate addition of the amine nucleophile to the electron-deficient alkene of acrylonitrile.[5]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine at the β-carbon of acrylonitrile. Acrylonitrile is an excellent Michael acceptor due to the strong electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond.[4] The reaction is typically base-catalyzed, although the inherent basicity of tert-butylamine can often be sufficient to promote the reaction, especially at elevated temperatures.[6] The use of a catalyst, however, can significantly improve reaction rates and yields, particularly at lower temperatures.

Aza_Michael_Addition cluster_0 Reaction Mechanism tert_butylamine tert-Butylamine (Nucleophile) transition_state Transition State tert_butylamine->transition_state Nucleophilic Attack acrylonitrile Acrylonitrile (Michael Acceptor) acrylonitrile->transition_state product This compound transition_state->product Proton Transfer

Caption: Aza-Michael addition of tert-butylamine to acrylonitrile.

Scale-Up Synthesis Protocol

This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/Equipment Grade/Specification Supplier Example
tert-Butylamine≥99%Sigma-Aldrich, TCI
Acrylonitrile≥99%, stabilizedSigma-Aldrich, Alfa Aesar
TolueneAnhydrousFisher Scientific
20 L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, thermocouple, and addition funnelBuchi, Chemglass
Rotary EvaporatorIndustrial scaleHeidolph, Buchi
Vacuum Distillation ApparatusWith fractionating columnAce Glass
Personal Protective EquipmentSafety glasses, face shield, chemically resistant gloves (Butyl rubber recommended), lab coat, respiratory protectionVWR, Grainger
Experimental Procedure

Synthesis_Workflow start Start charge_reactor Charge Reactor with tert-Butylamine and Toluene start->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_acrylonitrile Slowly Add Acrylonitrile cool_reactor->add_acrylonitrile warm_to_rt Warm to Room Temperature and Stir add_acrylonitrile->warm_to_rt monitor_reaction Monitor Reaction by GC warm_to_rt->monitor_reaction quench_reaction Quench with Water (Optional) monitor_reaction->quench_reaction workup Aqueous Work-up quench_reaction->workup dry_organic Dry Organic Layer workup->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product end End product->end Analytical_Workflow product Final Product nmr ¹H and ¹³C NMR product->nmr Structural Elucidation ir FT-IR product->ir Functional Group Analysis gcms GC-MS product->gcms Molecular Weight and Fragmentation purity GC Purity product->purity Purity Assessment confirmation Structure and Purity Confirmed nmr->confirmation ir->confirmation gcms->confirmation purity->confirmation

Sources

Green Synthesis of 3-(tert-BUTYLAMINO)PROPIONITRILE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis

3-(tert-Butylamino)propionitrile is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1][2][3] The traditional synthesis route involves the cyanoethylation of tert-butylamine with acrylonitrile. This reaction, a classic Michael addition, is typically efficient but often relies on volatile organic solvents (VOCs), and sometimes requires catalysts that can be hazardous and difficult to remove from the final product.[4]

In the contemporary chemical landscape, a paradigm shift towards sustainable and environmentally benign processes is not just a trend but a necessity. This has spurred the exploration of "green" synthesis methodologies that aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. This application note provides a comprehensive guide to greener synthetic approaches for this compound, designed for researchers, scientists, and professionals in drug development. We will explore catalyst-free, solvent-free, and microwave-assisted protocols, offering detailed, step-by-step guidance to facilitate their adoption in the laboratory.

Core Principles of Green Synthesis for this compound

The green synthesis of this compound is centered around several key principles of green chemistry:

  • Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. The Michael addition of tert-butylamine to acrylonitrile is inherently atom-economical.

  • Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. This includes exploring solvent-free (neat) reactions or employing greener alternatives like water or deep eutectic solvents (DESs).

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis, while requiring energy input, can significantly reduce reaction times, leading to overall energy savings.[5][6]

  • Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents. For the cyanoethylation of primary amines, it is often possible to proceed without any catalyst.[7]

Green Synthesis Approaches: A Detailed Exploration

We present three primary green synthesis strategies for this compound, each with its own set of advantages in terms of environmental impact and laboratory practice.

Approach 1: Catalyst-Free and Solvent-Free (Neat) Synthesis

The inherent nucleophilicity of primary amines like tert-butylamine can be sufficient to initiate the Michael addition with acrylonitrile without the need for a catalyst.[7] Performing the reaction "neat" (without a solvent) is the most environmentally friendly option, as it eliminates solvent-related waste and simplifies product isolation.

Causality Behind Experimental Choices:

  • Catalyst-Free: The lone pair of electrons on the nitrogen atom of tert-butylamine is readily available to attack the electron-deficient β-carbon of acrylonitrile. The absence of a catalyst simplifies the reaction setup and work-up, and avoids potential contamination of the product.

  • Solvent-Free: Running the reaction neat maximizes the concentration of the reactants, which can lead to faster reaction rates. It also aligns perfectly with the green chemistry principle of waste reduction.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants tert-Butylamine + Acrylonitrile vessel Round-bottom flask with magnetic stirrer reactants->vessel Charge reactants stir Stir at room temperature or gentle heating (e.g., 40-50 °C) vessel->stir monitor Monitor by TLC or GC stir->monitor distill Vacuum Distillation monitor->distill Upon completion product Pure this compound distill->product

Caption: Workflow for Catalyst-Free Neat Synthesis.

Detailed Protocol:

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (1.0 mol, 73.14 g, 84.5 mL).

  • Reaction Initiation: Cool the flask in an ice bath and slowly add acrylonitrile (1.0 mol, 53.06 g, 66.2 mL) dropwise with stirring. The reaction is exothermic.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[8]

Expected Data Summary:

ParameterValueReference
Reaction Time4-8 hoursEstimated
TemperatureRoom Temperature to 50 °CEstimated
Yield> 90%Estimated
Purity (post-distillation)> 98%Estimated
Approach 2: Synthesis in Aqueous Media

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can sometimes be challenging due to poor solubility of reactants, the cyanoethylation of some amines can be effectively performed in aqueous solutions.

Causality Behind Experimental Choices:

  • Water as a Solvent: The use of water eliminates the need for volatile organic solvents. The slight solubility of tert-butylamine in water can be sufficient for the reaction to proceed.

  • Simplified Work-up: The product, this compound, has limited solubility in water, which can facilitate its separation by extraction with a more environmentally benign solvent or by salting out.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants tert-Butylamine + Water vessel Reaction Vessel reactants->vessel Dissolve/suspend add_acrylo Add Acrylonitrile dropwise vessel->add_acrylo stir Stir at ambient temperature add_acrylo->stir extract Extraction with a green solvent (e.g., EtOAc) stir->extract Upon completion dry Dry organic layer extract->dry distill Vacuum Distillation dry->distill product Pure Product distill->product

Caption: Workflow for Synthesis in Aqueous Media.

Detailed Protocol:

  • Reactant Preparation: In a 250 mL three-necked flask fitted with a dropping funnel and a mechanical stirrer, place tert-butylamine (0.5 mol, 36.57 g, 42.3 mL) and water (50 mL).

  • Reaction Initiation: Stir the mixture vigorously and add acrylonitrile (0.5 mol, 26.53 g, 33.1 mL) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Progress: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC (using a suitable solvent system like ethyl acetate/hexane) until completion.

  • Work-up: After the reaction is complete, saturate the aqueous layer with sodium chloride. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation.

Expected Data Summary:

ParameterValueReference
Reaction Time12-24 hoursEstimated
TemperatureRoom TemperatureEstimated
Yield80-90%Estimated
Purity (post-distillation)> 98%Estimated
Approach 3: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions.[9][10] By directly heating the reactants, microwave synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.

Causality Behind Experimental Choices:

  • Microwave Heating: Polar molecules like tert-butylamine and acrylonitrile efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This accelerates the rate of the Michael addition.

  • Solvent-Free or Minimal Solvent: This method is often most effective under solvent-free conditions or with a minimal amount of a high-boiling, polar, and non-volatile solvent to absorb microwave energy efficiently.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Purification reactants tert-Butylamine + Acrylonitrile vessel Microwave reaction vial reactants->vessel Combine reactants irradiate Irradiate at set temperature and time vessel->irradiate distill Vacuum Distillation irradiate->distill After cooling product Pure Product distill->product

Caption: Workflow for Microwave-Assisted Synthesis.

Detailed Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine tert-butylamine (10 mmol, 0.73 g, 0.85 mL) and acrylonitrile (10 mmol, 0.53 g, 0.66 mL).

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes). Safety Note: Ensure the microwave reactor is designed for chemical synthesis and follow all safety protocols.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Purification: Transfer the crude product and purify by vacuum distillation.

Expected Data Summary:

ParameterValueReference
Reaction Time5-15 minutes[5][6]
Temperature80-100 °CEstimated
Yield> 95%Estimated
Purity (post-distillation)> 99%Estimated

Conclusion and Future Outlook

The green synthesis of this compound is not only feasible but also offers significant advantages over traditional methods. Catalyst-free and solvent-free approaches represent the simplest and most atom-economical routes. The use of water as a solvent provides a safer alternative to VOCs, while microwave-assisted synthesis offers a rapid and highly efficient method.

For researchers and drug development professionals, the adoption of these green protocols can lead to more sustainable and cost-effective manufacturing processes. Future research may focus on the application of other green technologies, such as biocatalysis or the use of recyclable deep eutectic solvents, to further enhance the environmental credentials of this important synthetic transformation.[11][12][13]

References

  • Bauer, O. W. ; Teter. (n.d.). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Retrieved from [Link]

  • Buc, S. R. (1947). Org. Synth., 27, 3.
  • Ford, J. H. (1947). Org. Synth., 27, 1.
  • A green one-pot synthesis of α-amino nitrile derivatives via Strecker reaction in deep eutectic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Deep Eutectic Solvent as a Recyclable Catalyst for Three-Component Synthesis of β-Amino Carbonyls. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. (2022). National Institutes of Health. Retrieved from [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). MDPI. Retrieved from [Link]

  • 3-(tert-butylamino)propanenitrile. (n.d.). Chem-Space. Retrieved from [Link]

  • Betaine-Based Deep Eutectic Solvent as a New Media for Laccase-Catalyzed Template-Guided Polymerization/Copolymerization of Aniline and 3-Aminobenzoic Acid. (2022). MDPI. Retrieved from [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed. Retrieved from [Link]

  • Cyanoethylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • Green Chemistry. (2020). The MJA Lab. Retrieved from [Link]

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • This compound | C7H14N2 | CID 2757246. (n.d.). PubChem. Retrieved from [Link]

  • Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Microwave-assisted synthesis of ß-amino alcohols. (2015). Digital Commons @ EMU. Retrieved from [Link]

  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. (n.d.). University of Oslo. Retrieved from [Link]

  • THE Chemistry - OF Acrylonitrile. (n.d.). IGTPAN. Retrieved from [Link]

  • Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. (2010). PubMed. Retrieved from [Link]

  • Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. (n.d.). ijstr.org. Retrieved from [Link]

  • Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite: a novel strategy and synthetic applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Catalyst-Free Regioselective C-3 Nitrosation of Imidazopyridines with tert-Butyl Nitrite under Neutral Conditions. (n.d.). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 3-(tert-BUTYLAMINO)PROPIONITRILE synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(tert-BUTYLAMINO)PROPIONITRILE

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. The primary route for this synthesis is the aza-Michael addition of tert-butylamine to acrylonitrile, a reaction that, while straightforward in principle, requires careful control of parameters to achieve high yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes?

A1: Low or no product formation is a common issue that typically points to problems with reagents, reaction conditions, or inhibition.

  • Causality: The aza-Michael addition is a nucleophilic attack of the amine on the electron-deficient alkene of acrylonitrile. The efficiency of this process depends on the nucleophilicity of the amine and the electrophilicity of the acceptor.

  • Troubleshooting Steps:

    • Verify Reagent Quality:

      • tert-Butylamine: Ensure it is free from excessive water or carbonate contamination, which can reduce its effective concentration and nucleophilicity. Use a freshly opened bottle or distill if necessary.

      • Acrylonitrile: This monomer is prone to polymerization, especially in the presence of light or contaminants.[1] Use acrylonitrile containing an inhibitor (like MEHQ) for storage, but for the reaction, freshly distilled, inhibitor-free acrylonitrile often gives the best results. A simple visual check for cloudiness or increased viscosity can indicate polymerization.

    • Check Reaction Temperature: While the reaction can proceed at room temperature, it is often slow. Gentle heating (e.g., 40-60°C) can significantly increase the reaction rate. However, excessive heat can promote side reactions. A patent describing similar syntheses notes a broad operational temperature range of 40°C to 200°C, indicating that temperature is a key variable to optimize.[2]

    • Ensure Proper Mixing: In a heterogeneous mixture or when running the reaction neat, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. Ensure vigorous and consistent agitation.

Q2: I'm observing a significant amount of a high-boiling point impurity that is difficult to separate from my product. What is it and how can I prevent it?

A2: This impurity is almost certainly N,N-bis(2-cyanoethyl)-tert-butylamine, the product of a second Michael addition.

  • Causality: The primary product, this compound, is a secondary amine and remains nucleophilic. If a sufficient concentration of acrylonitrile is present, the product can react again in a subsequent Michael addition. This side reaction is a known issue in the synthesis of related aminopropionitriles.[1][3]

  • Prevention Strategies:

    • Control Stoichiometry: The most effective way to suppress the formation of the bis-adduct is to use an excess of the amine. By ensuring tert-butylamine is the limiting reagent's counterpart, the statistical probability of acrylonitrile encountering the primary product is reduced. A molar ratio of 1.2:1 to 2:1 (tert-butylamine:acrylonitrile) is a good starting point.

    • Slow Addition of Acrylonitrile: Instead of adding all the acrylonitrile at once, add it dropwise to the heated solution of tert-butylamine. This maintains a low instantaneous concentration of acrylonitrile, favoring the reaction with the more abundant primary amine over the secondary amine product.

    • Monitor Reaction Progress: Use techniques like GC or TLC to monitor the disappearance of acrylonitrile. Stop the reaction shortly after the starting material is consumed to prevent the slower, subsequent reaction from occurring to a significant extent.

Q3: The reaction starts but then stalls before reaching completion. How can I drive it to completion?

A3: A stalled reaction suggests that the conditions are no longer favorable for the forward reaction rate.

  • Causality: This can be due to reaching an equilibrium under the current conditions, a decrease in reactant concentration slowing the rate to an imperceptible level, or the presence of an inhibitor.

  • Troubleshooting Steps:

    • Increase Temperature: As mentioned, increasing the temperature is a primary method to overcome activation energy barriers and push the reaction forward. Implement a stepwise increase (e.g., in 10°C increments) while monitoring the reaction progress.

    • Consider a Catalyst: While often not strictly necessary, a catalyst can accelerate the reaction.

      • Base Catalysis: Although tert-butylamine is a base, a stronger, non-nucleophilic base could potentially be used, though this is uncommon for this specific transformation.

      • Enzymatic Catalysis: For milder conditions, lipases have been shown to catalyze the Michael addition of amines to acrylonitrile, potentially offering higher selectivity and avoiding harsh conditions.[4]

      • Heterogeneous Catalysis: For industrial applications, solid catalysts are often employed. A patent for the synthesis of 3-aminopropionitriles describes using heterogeneous catalysts to facilitate the reaction.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of this compound?

A1: The reaction proceeds via an aza-Michael addition , also known as a 1,4-conjugate addition. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile. This breaks the C=C π-bond, pushing electrons to form a resonance-stabilized carbanion (enolate intermediate). This intermediate is then protonated by another molecule of the amine or trace protic sources to yield the final product.

Q2: Is a catalyst required for this synthesis?

A2: Not necessarily. The reaction between tert-butylamine and acrylonitrile can proceed without a catalyst, particularly with thermal promotion (heating). Tert-butylamine is a sufficiently strong nucleophile to initiate the addition. However, catalysts can be employed to increase the reaction rate or allow for milder conditions.[4] For laboratory-scale preparations, running the reaction neat or in a suitable solvent with heating is the most common approach.

Q3: What is the optimal molar ratio of tert-butylamine to acrylonitrile?

A3: To maximize the yield of the desired mono-adduct and minimize the formation of the N,N-bis(2-cyanoethyl)-tert-butylamine byproduct, a molar excess of tert-butylamine is recommended. A starting point of 1.2 to 2.0 equivalents of tert-butylamine for every 1.0 equivalent of acrylonitrile is advisable. This ensures that acrylonitrile is consumed rapidly by the primary amine, reducing its availability to react with the secondary amine product.[3]

Q4: What solvents are appropriate for this reaction?

A4: The choice of solvent depends on the reaction scale and desired temperature.

  • Neat (Solvent-Free): For many lab-scale preparations, the reaction can be run effectively without any solvent by simply mixing the two liquid reactants. This offers high concentration and simplifies workup.

  • Non-Polar Solvents: Solvents like toluene can be used, particularly if a higher, controlled temperature is needed.[4]

  • Polar Aprotic Solvents: Acetonitrile or DMF can also be used. They are effective at solvating the reactants but require more rigorous removal during workup.

  • Water or Alcohols: While the reaction can be run in water or alcohols, these protic solvents can sometimes interfere or lead to side reactions with acrylonitrile (e.g., cyanoethylation of the alcohol).[5] For this specific synthesis, aprotic or neat conditions are generally preferred.

Q5: What are the critical safety precautions for this synthesis?

A5: Safety is paramount, especially when handling acrylonitrile.

  • Acrylonitrile Hazards: Acrylonitrile is highly flammable, toxic upon inhalation, ingestion, and skin contact, and is a suspected human carcinogen.[1]

  • Required Precautions:

    • Fume Hood: All manipulations involving acrylonitrile must be performed in a well-ventilated chemical fume hood.[1]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), a lab coat, and splash goggles.

    • Exothermic Potential: The Michael addition is exothermic. For larger-scale reactions, ensure adequate cooling is available and add reagents slowly to control the temperature and prevent a runaway reaction.

    • Waste Disposal: Dispose of all acrylonitrile-contaminated waste according to your institution's hazardous waste protocols.

Section 3: Protocols, Data & Visualizations

Experimental Protocol: Lab-Scale Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Place the flask in a heating mantle.

  • Charging Reactants: Charge the flask with tert-butylamine (1.5 equivalents). Begin stirring and heat the amine to 50°C.

  • Acrylonitrile Addition: Add acrylonitrile (1.0 equivalent) to the addition funnel. Add the acrylonitrile dropwise to the stirring, heated tert-butylamine over 30-60 minutes. Control the addition rate to maintain the reaction temperature below 65°C.

  • Reaction: After the addition is complete, continue to stir the mixture at 50-60°C for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis until the acrylonitrile is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. The crude product can be purified directly.

  • Purification: Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 81-83°C at 10 mmHg.[6] Collect the fraction corresponding to the pure product.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the expected impact of key variables on the reaction outcome. These are illustrative values based on chemical principles.

ParameterMolar Ratio (Amine:Acrylonitrile)Temperature (°C)CatalystExpected Yield (%)Bis-Adduct Formation
Baseline 1.1 : 150None~75%Moderate
Optimized Stoichiometry 1.5 : 150None~85%Low
Excess Acrylonitrile 1 : 1.250None~60% (of desired)High
Low Temperature 1.5 : 125None~40% (at 4h)Very Low
High Temperature 1.5 : 190None~80%Moderate to High
Catalyzed 1.2 : 125Lipase[4]~90%Very Low
Mandatory Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting low product yield in the synthesis.

G Start Problem: Low Product Yield CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents ReagentIssue Issue Found: - Amine has high water content - Acrylonitrile is polymerized CheckReagents->ReagentIssue Issues found? Yes CheckConditions Step 2: Evaluate Conditions CheckReagents->CheckConditions No issues ReagentSolution Solution: - Distill tert-butylamine - Freshly distill acrylonitrile ReagentIssue->ReagentSolution TempIssue Issue: Temp Too Low (<40°C) CheckConditions->TempIssue StoichIssue Issue: Incorrect Stoichiometry CheckConditions->StoichIssue ConsiderCatalyst Step 3: Consider Catalysis CheckConditions->ConsiderCatalyst No obvious issues TempSolution Solution: Increase temp to 50-60°C TempIssue->TempSolution StoichSolution Solution: Use 1.5:1 excess of amine StoichIssue->StoichSolution CatalystSolution Solution: Introduce catalyst for milder/faster reaction ConsiderCatalyst->CatalystSolution

Caption: Troubleshooting decision tree for low yield.

References

  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters. Available at: [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Organic Chemistry International. Available at: [Link]

  • Buc, S. R. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses, 27, 3. Available at: [Link]

  • Zecher, W., et al. (1994). Preparation of 3-aminopropionitriles. U.S. Patent 5,334,745.
  • Wang, L., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Michael Addition of tert-Butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yields in the aza-Michael addition of tert-butylamine. The significant steric hindrance of the tert-butyl group presents unique challenges, and this guide is designed to help you diagnose and resolve these issues systematically.

Frequently Asked Questions (FAQs)

Q1: Why are my Michael addition reactions with tert-butylamine consistently resulting in low yields or failing to proceed at all?

A1: The primary reason for poor reactivity is the substantial steric hindrance imposed by the bulky tert-butyl group.[1][2] This steric bulk physically impedes the approach of the amine's lone pair to the β-carbon of the Michael acceptor, significantly slowing down the reaction rate.[1][3] While tert-butylamine is a relatively strong base due to the inductive effect of its methyl groups, its nucleophilicity is severely diminished compared to less hindered primary amines.[2][3] This fundamental conflict between basicity and nucleophilicity is the core issue that must be addressed through careful optimization of reaction conditions.

Q2: What are the most common side reactions I should be aware of?

A2: Several side reactions can compete with the desired Michael addition, further reducing your yield. These include:

  • Polymerization of the Michael Acceptor: This is particularly common with highly reactive acceptors like acrylates, especially under strongly basic or high-temperature conditions.

  • Retro-Michael Addition: The C-N bond formed is not always stable. If the product is sterically strained, the reaction can be reversible, and the equilibrium may favor the starting materials, especially at elevated temperatures.[4]

  • Protonation of the Amine: In the presence of protic solvents or acidic impurities, the basic tert-butylamine can be protonated, forming the non-nucleophilic tert-butylammonium salt and effectively removing it from the reaction.

Q3: Is a catalyst always necessary for this reaction?

A3: While some Michael additions can proceed without a catalyst, particularly with highly reactive Michael acceptors, the steric hindrance of tert-butylamine often makes a catalyst necessary to achieve reasonable yields and reaction times.[5][6] Catalysts can function by activating either the Michael acceptor (e.g., Lewis acids) or the nucleophile. For sterically demanding reactions, activating the Michael acceptor is often a more successful strategy.

Troubleshooting Workflow for Low Yields

A systematic approach is crucial for diagnosing the cause of low yields. The following workflow provides a logical progression of steps to identify and resolve the issue.

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_troubleshooting Troubleshooting Steps start_node start_node problem_node problem_node check_node check_node action_node action_node solution_node solution_node start Start: Low Yield Observed no_reaction Problem: No Reaction or <10% Conversion start->no_reaction TLC/LCMS shows mostly starting material side_products Problem: Complex Mixture or Side Products Dominant start->side_products TLC/LCMS shows multiple new spots check_temp 1. Increase Temperature & Reaction Time no_reaction->check_temp lower_temp 1. Lower Temperature side_products->lower_temp check_solvent 2. Change Solvent check_temp->check_solvent If no improvement check_catalyst 3. Introduce a Catalyst check_solvent->check_catalyst If still poor success Yield Improved check_catalyst->success check_stoich 2. Adjust Stoichiometry lower_temp->check_stoich If side products persist check_conditions 3. Ensure Anhydrous Conditions check_stoich->check_conditions If still complex check_conditions->success MichaelAddition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product tert_butylamine        (CH₃)₃C-NH₂tert-Butylamine (Nucleophile)     enolate        R¹-CH(N⁺H₂(C(CH₃)₃))-CH=C(O⁻)R²Zwitterionic Intermediate / Enolate     tert_butylamine->enolate Nucleophilic Attack michael_acceptor        R¹-CH=CH-C(=O)R²Michael Acceptor (Electrophile)     product        R¹-CH(NH(C(CH₃)₃))-CH₂-C(=O)R²Michael Adduct     enolate->product Proton Transfer

Figure 2. Generalized mechanism of the aza-Michael addition.

References

  • Wikipedia. (2023). Michael reaction. Wikipedia. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2015). Michael Addition Catalyzed by Chiral Secondary Amine Phosphoramide Using Fluorinated Silyl Enol Ethers: Formation of Quaternary Carbon Stereocenters. PubMed. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. Retrieved from [Link]

  • Fiveable. (n.d.). Tert-butylamine. Fiveable. Retrieved from [Link]

  • ChemTalk. (n.d.). Michael Addition. ChemTalk. Retrieved from [Link]

  • PubMed Central. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. Retrieved from [Link]

  • Comptes Rendus Chimie. (2018). Solvent effects in the aza-Michael addition of anilines. ScienceDirect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Retrieved from [Link]

  • Arkivoc. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Aza-Michael addition of benzylamine to methyl 6 and tert-butyl 7.... ResearchGate. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). THE ASYMMETRIC MICHAEL ADDITION REACTIONS USING CHIRAL IMINES. ElectronicsAndBooks. Retrieved from [Link]

  • Chemical Research in Chinese Universities. (2010). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Springer. Retrieved from [Link]

  • ResearchGate. (2022). The plausible reaction mechanism for the aza‐Michael addition catalyzed.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2000). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • MDPI. (2015). Tetrabutylammonium Bromide Media Aza-Michael Addition.... MDPI. Retrieved from [Link]

  • RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions for a Michael addition?. ResearchGate. Retrieved from [Link]

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Common side products in the synthesis of 3-(tert-BUTYLAMINO)PROPIONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(tert-butylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your experimental outcomes.

Introduction: The Chemistry of Cyanoethylation

The synthesis of this compound is a classic example of a Michael addition, specifically a cyanoethylation reaction. In this process, the nucleophilic tert-butylamine attacks the electron-deficient β-carbon of acrylonitrile, an α,β-unsaturated nitrile.[1] This reaction is valued for its efficiency in forming a new carbon-nitrogen bond.

However, as with any chemical transformation, the path to a pure product is often accompanied by the formation of undesired side products. Understanding the mechanisms behind the formation of these impurities is the first step toward minimizing their presence and ensuring a high yield of your target molecule. This guide will delve into the common side products encountered during this synthesis and provide actionable solutions to mitigate their formation.

Visualizing the Reaction Pathway

To better understand the chemical transformations discussed, the following diagram illustrates the primary reaction and the formation of the most common side product.

Synthesis_Pathway tert_butylamine tert-Butylamine main_product This compound tert_butylamine->main_product + Acrylonitrile acrylonitrile Acrylonitrile side_product N,N-bis(2-cyanoethyl)-tert-butylamine main_product->side_product + Acrylonitrile (Excess)

Caption: Reaction scheme for the synthesis of this compound and the formation of the bis-adduct side product.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses the most frequently encountered issues during the synthesis of this compound in a question-and-answer format.

Issue 1: Formation of a High Boiling Point Impurity

Question: During the purification of my product by distillation, I observe a significant high-boiling fraction, which I suspect is an impurity. What is this compound, and how can I prevent its formation?

Answer:

The high-boiling impurity is most likely N,N-bis(2-cyanoethyl)-tert-butylamine . This is the most common side product in this synthesis.

Causality: The product of your primary reaction, this compound, still possesses a secondary amine. This secondary amine is nucleophilic and can react with a second molecule of acrylonitrile in another Michael addition reaction. This "bis-addition" or "dicyanoethylation" leads to the formation of the undesired bis-adduct.

Mitigation Strategies:

Factor Explanation Recommended Action
Stoichiometry An excess of acrylonitrile relative to tert-butylamine will drive the formation of the bis-adduct.Carefully control the stoichiometry. Use a 1:1 molar ratio of tert-butylamine to acrylonitrile. In some cases, a slight excess of the amine can be beneficial.
Rate of Addition A high local concentration of acrylonitrile can favor the second addition reaction.Add the acrylonitrile dropwise to the tert-butylamine solution over a prolonged period. This maintains a low concentration of acrylonitrile throughout the reaction.
Temperature Higher reaction temperatures can increase the rate of the second cyanoethylation.Maintain a low reaction temperature, typically between 0-25°C, to favor the formation of the mono-adduct. The use of an ice bath is recommended, especially during the addition of acrylonitrile, as the reaction is exothermic.[2]
Solvent The choice of solvent can influence the relative reactivity of the primary and secondary amines.While the reaction can be run neat, using a non-polar, aprotic solvent may help to modulate the reactivity. Protic solvents can hydrogen bond with the amine, potentially reducing its nucleophilicity.[3]
Issue 2: Presence of a Solid, Insoluble Material in the Reaction Mixture

Question: I have noticed the formation of a white or yellowish solid in my reaction vessel that is insoluble in common organic solvents. What is this, and is it detrimental to my reaction?

Answer:

This solid is likely polyacrylonitrile .

Causality: Acrylonitrile is a monomer that can undergo free-radical polymerization.[4] This polymerization can be initiated by impurities, light, or high temperatures. The reaction is often exothermic, which can further accelerate polymerization if not properly controlled.[2]

Mitigation Strategies:

Factor Explanation Recommended Action
Purity of Acrylonitrile Acrylonitrile can contain stabilizers to prevent polymerization. Old or improperly stored acrylonitrile may have depleted stabilizer levels.Use freshly distilled acrylonitrile to remove any polymers and inhibitors. Store acrylonitrile in a cool, dark place and consider adding a stabilizer if it will be stored for an extended period.
Reaction Temperature As mentioned, the cyanoethylation reaction is exothermic. A runaway temperature can initiate polymerization.Maintain strict temperature control throughout the reaction. An ice bath and slow addition of reagents are crucial.
Exclusion of Initiators Contaminants that can generate free radicals will initiate polymerization.Ensure all glassware is clean and dry. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can sometimes participate in radical initiation.
Issue 3: Unexpected Formation of Amide or Carboxylic Acid Impurities

Question: My analytical data (e.g., IR or NMR) suggests the presence of an amide or carboxylic acid. How are these forming?

Answer:

These impurities, 3-(tert-butylamino)propionamide and 3-(tert-butylamino)propionic acid , are the result of the hydrolysis of the nitrile group.

Causality: The nitrile group in both the starting material (acrylonitrile) and the product can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions, especially in the presence of water and heat.[5][6][7]

Mitigation Strategies:

Factor Explanation Recommended Action
Presence of Water Water is the reactant for the hydrolysis of the nitrile group.Use anhydrous solvents and reagents. Ensure that the tert-butylamine is dry, as it can be hygroscopic.
Reaction and Work-up pH Strongly acidic or basic conditions during the reaction or work-up can promote hydrolysis.If a catalyst is used, a mild base is generally preferred for cyanoethylation. During the work-up, avoid prolonged exposure to strong acids or bases. If an aqueous wash is necessary, use a neutral or slightly basic solution and minimize the contact time.
Temperature Hydrolysis is generally accelerated by heat.Perform the reaction and work-up at the lowest practical temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials (tert-butylamine and acrylonitrile) and the product (if you have a standard). Gas chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting materials and the appearance of the product and side products.[8][9]

Q2: How can I effectively purify this compound from the bis-adduct?

A2: Fractional distillation under reduced pressure is the most common method for purification. The desired product has a lower boiling point than the bis-adduct.[10] Careful control of the distillation parameters is necessary to achieve good separation. If distillation is not sufficient, column chromatography on silica gel can be employed, although the polar nature of the amines may lead to tailing. Using a solvent system containing a small amount of a volatile amine like triethylamine can help to improve the chromatography.

Q3: Can I use a catalyst for this reaction?

A3: While the reaction between aliphatic amines and acrylonitrile often proceeds without a catalyst, a mild basic catalyst can be used to increase the reaction rate. However, strong bases should be avoided as they can promote the polymerization of acrylonitrile. For less reactive amines, a catalyst may be more necessary.

Q4: What are some common impurities in the starting tert-butylamine that could affect the reaction?

A4: Commercial tert-butylamine can contain impurities such as di-tert-butylamine and other isomers like isobutylamine. These can lead to the formation of their corresponding cyanoethylated products, complicating the purification of the desired product. Using high-purity tert-butylamine is recommended.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is designed to favor the formation of the mono-adduct and minimize side products.

Materials:

  • tert-Butylamine (high purity)

  • Acrylonitrile (freshly distilled)

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and an addition funnel

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Reaction Setup: In a round-bottom flask, place tert-butylamine (1.0 equivalent). If desired, the reaction can be performed neat or in a dry, aprotic solvent like diethyl ether or toluene. Cool the flask in an ice bath with stirring.

  • Acrylonitrile Addition: Add freshly distilled acrylonitrile (1.0 equivalent) to an addition funnel. Slowly add the acrylonitrile dropwise to the cooled, stirring tert-butylamine over a period of 1-2 hours. Causality: Slow addition prevents a localized high concentration of acrylonitrile, which minimizes the formation of the bis-adduct. The ice bath dissipates the exothermic heat of reaction, preventing polymerization of acrylonitrile.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Work-up and Purification:

    • Remove any solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 81-83 °C at 10 mmHg).[10]

Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying the product and volatile impurities. A standard non-polar GC column can be used.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the product from the more polar bis-adduct. A C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and identifying impurities. The characteristic signals for the tert-butyl group and the ethylnitrile chain are easily identifiable.

  • Infrared (IR) Spectroscopy: The presence of a nitrile group (C≡N) will show a characteristic absorption around 2240 cm⁻¹. The N-H stretch of the secondary amine will be visible in the region of 3300-3500 cm⁻¹.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Synthesis of this compound analysis Analyze Crude Product (GC-MS, NMR, TLC) start->analysis high_bp_impurity High Boiling Point Impurity Detected? analysis->high_bp_impurity solid_precipitate Insoluble Solid Formed? high_bp_impurity->solid_precipitate No check_stoichiometry Check Stoichiometry (Amine:Acrylonitrile) high_bp_impurity->check_stoichiometry Yes hydrolysis_products Amide/Carboxylic Acid Detected? solid_precipitate->hydrolysis_products No distill_acrylonitrile Use Freshly Distilled Acrylonitrile solid_precipitate->distill_acrylonitrile Yes pure_product Product is Pure hydrolysis_products->pure_product No use_dry_reagents Use Anhydrous Reagents/Solvents hydrolysis_products->use_dry_reagents Yes slow_addition Slow Down Acrylonitrile Addition check_stoichiometry->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp lower_temp->analysis temp_control Improve Temperature Control distill_acrylonitrile->temp_control temp_control->analysis neutral_workup Ensure Neutral pH in Work-up use_dry_reagents->neutral_workup neutral_workup->analysis

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

  • Lumen Learning. Hydrolysis of Nitriles. [Link]

  • Chemistry For Everyone. How Does Acrylonitrile Polymerize To Form Polyacrylonitrile?[Link]

  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • ResearchGate. Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. [Link]

  • White Rose Research Online. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. [Link]

  • PubMed Central. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Organic Syntheses. β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. [Link]

  • ResearchGate. Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD...[Link]

  • ResearchGate. Kinetic studies on precipitation polymerization of acrylonitrile initiated by anionic initiator. [Link]

  • Organic Reactions. Cyanoethylation. [Link]

  • Finetech Industry Limited. 3-(BUTYLAMINO)PROPIONITRILE. [Link]

  • Wikipedia. Cyanoethylation. [Link]

  • SIELC Technologies. Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

  • ATB (Automated Topology Builder). bis(2-cyanoethyl)nitrosamine. [Link]

  • ChemRxiv. Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. [Link]

  • ChemRxiv. Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. [Link]

  • Waters. HPLC Column Performance. [Link]

  • ChemRxiv. Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents.[Link]

  • PubChem. tert-Butylamine. [Link]

  • ResearchGate. Acrylonitrile. [Link]

  • SIELC Technologies. HPLC Method for Separation of Procainamide and Procaine on Newcrom A Column. [Link]

  • IJRAR (International Journal of Research and Analytical Reviews). development and validation of rp- hplc method for simultaneious estimation of bupropion and dextromethorphan in synthetic mixture. [Link]

  • eJManager. GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin. [Link]

  • PubMed Central. Multiresidue analysis of bat guano using GC-MS/MS. [Link]

  • MDPI. Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry. [Link]

  • JEOL. Analysis of additives in polypropylene products using thermal desorption GC MS. [Link]

  • MDPI. GC–MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. [Link]

Sources

Technical Support Center: Managing Byproducts in the Cyanoethylation of tert-Butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-butyl-β-alanine precursors via the cyanoethylation of tert-butylamine. The reaction, a classic Michael addition, is fundamental but can be accompanied by several side reactions leading to byproduct formation and reduced yields.[1][2][3] This document provides in-depth, experience-driven answers to common experimental challenges, troubleshooting protocols, and a validated experimental workflow to ensure reproducible, high-purity synthesis.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common issues encountered during the reaction between tert-butylamine and acrylonitrile, providing explanations grounded in reaction kinetics and chemical principles.

Q1: What is the primary product of this reaction, and what is its expected structure?

The reaction between tert-butylamine and acrylonitrile is a nucleophilic conjugate addition, specifically a Michael addition or, more commonly in this context, a cyanoethylation reaction.[1][4] Tert-butylamine acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The expected primary product is N-tert-butyl-3-aminopropionitrile .

This product is a key intermediate for synthesizing N-tert-butyl-β-alanine through subsequent hydrolysis of the nitrile group.[5]

Q2: My reaction mixture formed a significant amount of a white, insoluble solid. What is this byproduct and why did it form?

This is almost certainly polyacrylonitrile . Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases or upon initiation by nucleophiles like amines. The reaction is also highly exothermic, and a runaway temperature increase will dramatically accelerate polymerization.[4]

Causality and Prevention:

  • Catalyst Choice: While cyanoethylation can be base-catalyzed, strong bases can aggressively initiate polymerization.[6] For aliphatic amines like tert-butylamine, the reaction often proceeds without a catalyst or with a mild acid catalyst to protonate the nitrile group, enhancing its electrophilicity.[6]

  • Temperature Control: The reaction's exothermicity must be managed.[4] Failure to maintain a low and stable temperature is the most common cause of polymerization. The reaction should be run in an ice bath, and acrylonitrile should be added slowly and portion-wise to the amine solution to dissipate heat effectively.

  • Purity of Reagents: Acrylonitrile should be free of peroxides or other impurities that can act as radical initiators. Using inhibitor-free acrylonitrile requires extra care to prevent polymerization during storage and use.

Q3: My final product analysis shows a significant peak at a higher molecular weight than the desired product. What is this impurity?

This byproduct is the dicyanoethylated product, 3,3'-(tert-butylazanediyl)dipropanenitrile . It forms when the secondary amine nitrogen of the primary product (N-tert-butyl-3-aminopropionitrile) attacks a second molecule of acrylonitrile.

Causality and Prevention:

  • Stoichiometry: Using an excess of tert-butylamine relative to acrylonitrile will favor the formation of the mono-adduct by ensuring that acrylonitrile is more likely to encounter a primary amine than the less nucleophilic secondary amine product. A 1.5:1 to 2:1 molar ratio of amine to acrylonitrile is a good starting point.

  • Steric Hindrance: Fortunately, the bulky tert-butyl group provides significant steric hindrance, which naturally disfavors the second addition compared to less hindered primary amines.[7] However, under forcing conditions (high temperature, long reaction times), its formation is still possible.

  • Reaction Time and Temperature: Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting acrylonitrile is consumed. Prolonged reaction times at elevated temperatures will increase the likelihood of the slower, second addition occurring.

Q4: My yield is consistently low, and I recover a large amount of unreacted tert-butylamine. What are the likely causes?

Low conversion despite recovering starting material points to several potential issues:

  • Insufficient Activation/Reaction Time: While the reaction is often exothermic, it may require a specific temperature and time to proceed to completion. If running at very low temperatures (e.g., <0 °C), the reaction rate may be too slow. Allow the reaction to stir at 0-5 °C for several hours or to warm slowly to room temperature after the initial exothermic phase has subsided.

  • Catalyst Issues: If you are using a catalyst, it may be inactive. For example, some acid catalysts can be poisoned by impurities. While tert-butylamine is a strong enough nucleophile to react without a catalyst, sterically hindered cases can sometimes benefit from mild catalysis.[6]

  • Retro-Michael Addition: The cyanoethylation reaction is reversible, particularly under basic conditions.[1][8] During workup, exposure to strong bases could potentially cause the product to decompose back into the starting materials. A neutral or mildly acidic workup is often preferred.

Q5: Could byproducts form from the hydrolysis of acrylonitrile or the product nitrile group during the reaction or workup?

Yes, hydrolysis is a potential side reaction, particularly during the workup phase.

  • Acrylonitrile Hydrolysis: In the presence of water and acid or base, acrylonitrile can hydrolyze to acrylamide or acrylic acid .[9] This consumes the reactant and introduces impurities. Ensure all reagents and solvents are appropriately dry if the reaction is sensitive to water.

  • Product Nitrile Hydrolysis: The nitrile group of the desired N-tert-butyl-3-aminopropionitrile is stable under neutral conditions. However, during an acidic or basic workup (especially with heating), it can hydrolyze to the corresponding amide (N-tert-butyl-3-aminopropanamide) or further to the carboxylic acid (N-tert-butyl-β-alanine) . If the β-alanine is the ultimate goal, this may be acceptable, but if the nitrile is the desired product, the workup conditions must be carefully controlled to be mild and preferably non-aqueous or brief.

Section 2: Visualizing the Chemical Pathways

The following diagrams illustrate the primary reaction, key byproduct formation routes, and a standard experimental workflow.

Reaction_Mechanism Primary Reaction: Cyanoethylation of tert-Butylamine tert_butylamine tert-Butylamine (Nucleophile) intermediate Zwitterionic Intermediate tert_butylamine->intermediate 1. Nucleophilic Attack acrylonitrile Acrylonitrile (Michael Acceptor) acrylonitrile->intermediate product N-tert-butyl-3- aminopropionitrile (Primary Product) intermediate->product 2. Protonation proton_transfer Proton Transfer (from solvent/amine) proton_transfer->intermediate

Caption: Mechanism of the Michael addition reaction.

Byproduct_Formation Key Byproduct Formation Pathways start tert-Butylamine + Acrylonitrile main_product Monocyanoethylated Product (Desired) start->main_product Desired Path dicyano_product Dicyanoethylated Byproduct main_product->dicyano_product Second Addition (Excess Acrylonitrile, High Temp) polymer Polyacrylonitrile acrylonitrile Acrylonitrile acrylonitrile->dicyano_product acrylonitrile->polymer Anionic Polymerization initiator Initiator (Base, Heat) initiator->polymer

Caption: Pathways leading to common byproducts.

Section 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common experimental problems.

Symptom Observed Probable Cause(s) Recommended Solutions & Self-Validation
Formation of white, insoluble precipitate during reaction. 1. Runaway Polymerization: Reaction temperature was too high due to uncontrolled exotherm.[4] 2. Strong Base Catalyst: Use of a strong base (e.g., alkoxide) initiated anionic polymerization.[6]Solution: 1. Perform the reaction in an ice/water bath (0-5 °C). 2. Add acrylonitrile dropwise or in small portions to the amine solution to control the exotherm. 3. Avoid strong base catalysts; the reaction often proceeds without a catalyst. Validation: A controlled reaction temperature should remain stable and no precipitate should form.
Low yield of desired product; high recovery of starting materials. 1. Incomplete Reaction: Insufficient reaction time or temperature too low. 2. Reversibility (Retro-Michael): Product decomposition during basic workup.[1]Solution: 1. After initial addition at 0 °C, allow the mixture to stir for several hours, potentially letting it warm to room temperature. Monitor via TLC/GC. 2. Use a neutral or mildly acidic aqueous workup (e.g., dilute HCl or NH4Cl solution) to extract the product. Validation: Time-course analysis by GC or TLC should show the consumption of starting materials over time.
Significant amount of a higher molecular weight byproduct detected (e.g., by GC-MS). Dicyanoethylation: The monocyanoethylated product reacted with a second molecule of acrylonitrile.[7]Solution: 1. Use a molar excess of tert-butylamine (e.g., 1.5 to 2 equivalents). 2. Avoid high temperatures and prolonged reaction times after the initial acrylonitrile is consumed. Validation: A GC-MS analysis of the crude product should show a significantly improved ratio of mono- to di-substituted product when excess amine is used.
Presence of amide or carboxylic acid impurities in the final product. Hydrolysis: The nitrile group was hydrolyzed during an aggressive acidic or basic workup, especially with heating.[9]Solution: 1. For workup, use mild conditions (e.g., extraction with a saturated NaHCO3 solution followed by brine). 2. Avoid boiling with strong acids or bases if the nitrile product is desired. 3. If purification is by distillation, ensure the product is dry and free of acidic/basic residues. Validation: IR spectroscopy of the purified product should show a strong, sharp nitrile (C≡N) stretch (~2240 cm⁻¹) and absence of strong carbonyl (C=O) peaks for amide/acid.

Section 4: Validated Experimental Protocol

This protocol is designed to maximize the yield of the monocyanoethylated product while minimizing byproduct formation.

Objective:

To synthesize N-tert-butyl-3-aminopropionitrile.

Reagents and Equipment:
  • tert-Butylamine (≥99%)

  • Acrylonitrile (≥99%, stabilized)

  • Diethyl ether or MTBE (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Ice/water bath

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Step-by-Step Methodology:

Experimental_Workflow Validated Synthesis Workflow setup 1. Reaction Setup - Charge flask with tert-butylamine (1.5 eq). - Cool to 0-5 °C in ice bath. addition 2. Reagent Addition - Add acrylonitrile (1.0 eq) dropwise  via addition funnel over 30-45 min. - Maintain internal temp <10 °C. setup->addition reaction 3. Reaction - Stir at 0-5 °C for 1 hour. - Allow to slowly warm to RT and stir for  an additional 3-4 hours. addition->reaction monitoring 4. Monitoring (Optional) - Check for consumption of acrylonitrile  by TLC or GC. reaction->monitoring workup 5. Aqueous Workup - Dilute with ether/MTBE. - Wash with sat. NaHCO3 then brine. monitoring->workup drying 6. Drying & Concentration - Dry organic layer over MgSO4. - Filter and concentrate via rotary evaporation. workup->drying purification 7. Purification - Purify the crude oil by vacuum distillation. drying->purification

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add tert-butylamine (1.5 equivalents). If desired, a minimal amount of an inert solvent like tert-butanol or acetonitrile can be used, but the reaction often works well neat. Cool the flask in an ice/water bath with stirring until the internal temperature is between 0 and 5 °C.

  • Acrylonitrile Addition: Charge the addition funnel with acrylonitrile (1.0 equivalent). Add the acrylonitrile dropwise to the stirring tert-butylamine over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition to prevent polymerization.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction slowly warm to room temperature. Continue stirring for 3-5 hours or until the reaction is deemed complete by TLC or GC analysis.

  • Workup: Transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent like diethyl ether or MTBE. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine. This removes any unreacted amine and potential acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product as an oil.

  • Purification: The crude N-tert-butyl-3-aminopropionitrile can be purified by vacuum distillation to yield a clear, colorless liquid.

Section 5: References

  • Wikipedia contributors. (2023). Cyanoethylation. Wikipedia, The Free Encyclopedia. [Link]

  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5.

  • Air Products and Chemicals, Inc. (2002). Cyanoethylation of cycloaliphatic vicinal primary diamines. Patent 1179526.

  • Senthilkumar, R., et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. [Link]

  • Gogoi, D., et al. (2022). Schematics of acrylonitrile cyanoethylation reaction and overview of.... ResearchGate. [Link]

  • de Souza, R. O. M. A., et al. (2009). reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. ResearchGate. [Link]

  • Juárez-Cortijo, L. M., et al. (2014). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural.... ResearchGate. [Link]

  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ResearchGate. [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. [Link]

  • Song, L., et al. (2023). Advances in the synthesis of β-alanine. Frontiers. [Link]

  • American Cyanamid Company. (1959). THE Chemistry OF Acrylonitrile. IGTPAN. [Link]

Sources

Removal of unreacted tert-butylamine from the reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenge of removing unreacted tert-butylamine from reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is tert-butylamine often difficult to remove completely?

Tert-butylamine can be challenging to remove for a combination of reasons. Its relatively low boiling point (44-46 °C) might suggest that it can be easily removed by evaporation, but it can form azeotropes, or constant boiling point mixtures, with common solvents or even the reaction product itself, making simple distillation ineffective.[1][2] Furthermore, its basic nature and miscibility with water and many organic solvents allow it to persist through standard workup procedures if the correct technique is not employed.[3][4]

Q2: What are the key physical properties of tert-butylamine I should consider?

Understanding the fundamental properties of tert-butylamine is the first step in designing an effective purification strategy. These properties dictate which separation techniques will be most successful.

PropertyValueSignificance for Purification
Boiling Point 44-46 °C[4][5][6]Low boiling point allows for removal by distillation or evaporation, but only if the desired product is significantly less volatile and azeotropes are not an issue.
pKa of Conjugate Acid (t-BuNH₃⁺) 10.68[3]This indicates that tert-butylamine is a moderately strong base. It will be readily protonated by aqueous acids (pH < 9), forming a water-soluble salt. This is the key principle behind acid-base extraction.
Solubility Miscible with water, alcohol, ether[3][4]High solubility in both aqueous and organic solvents means simple liquid-liquid extraction without a pH change will not be effective.
Density 0.696 g/mL at 25 °C[4][5]It is less dense than water. In an extraction with an aqueous solution and a halogenated solvent (like dichloromethane), the organic layer will be on the bottom. With a non-halogenated solvent (like diethyl ether), the organic layer will be on top.

Q3: What are the primary methods for removing tert-butylamine?

There are three primary methods, each suited to different experimental conditions:

  • Acid-Base Extraction: The most common and often most effective method, especially when the desired product is stable in acidic conditions.[7][8]

  • Distillation: Useful when the desired product has a high boiling point and azeotrope formation is not a concern.

  • Scavenger Resins: An excellent choice for acid-sensitive products or for removing trace amounts of the amine without an aqueous workup.[9][10][11]

Troubleshooting Guides & Detailed Protocols

Scenario 1: Standard Removal from an Acid-Stable Product

Issue: "I've run a reaction and need to remove a significant excess of tert-butylamine. My product is stable to dilute acid."

Solution: Acid-Base Extraction is the recommended method.[7][8][12]

Principle of Causality: This technique exploits the basicity of the amine. By washing the organic reaction mixture with an aqueous acid (like dilute HCl), the tert-butylamine (R-NH₂) is protonated to form its corresponding ammonium salt (R-NH₃⁺Cl⁻). This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral organic product remains in the organic layer.[8][12]

  • Solvent Addition: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane. Transfer the solution to a separatory funnel.

  • Acid Wash: Add a volume of 1 M aqueous hydrochloric acid (HCl) approximately equal to the organic layer volume.[7] Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to periodically vent the funnel to release any pressure buildup.

  • Layer Separation: Allow the layers to fully separate. Drain the aqueous layer (which now contains the tert-butylammonium chloride salt).

  • Repeat Extraction: To ensure complete removal, repeat the acid wash (Step 2 & 3) one or two more times. Check the pH of the final aqueous wash with pH paper to ensure it is acidic.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

G cluster_0 Separatory Funnel cluster_1 Purification A 1. Dissolve Mixture in Organic Solvent B 2. Add Aqueous Acid (e.g., 1M HCl) and Shake A->B C 3. Separate Layers B->C D Aqueous Layer (t-BuNH3+Cl-) to Waste C->D Contains Amine Salt E Organic Layer (Product) C->E Contains Product F 4. Wash Organic Layer (NaHCO3, Brine) E->F G 5. Dry with Na2SO4 F->G H 6. Filter & Concentrate G->H I Purified Product H->I

Caption: Workflow for Acid-Base Extraction.
Scenario 2: Product is Sensitive to Acid or Aqueous Conditions

Issue: "My product will decompose or is highly water-soluble, making acid-base extraction unsuitable. How can I remove the tert-butylamine?"

Solution: Use a solid-supported scavenger resin.

Principle of Causality: Scavenger resins are polymers functionalized with reactive groups that covalently bind to specific types of molecules.[10][11][13] For primary amines like tert-butylamine, an acidic ion-exchange resin (like Dowex® 50WX8) or a resin functionalized with an electrophilic group (like an isocyanate) is highly effective.[9][14] The amine reacts with the resin and becomes immobilized on the solid support. The desired product, which does not react, remains in solution and is easily separated by simple filtration.[13]

  • Resin Preparation: If the resin is not pre-washed, wash it sequentially with water, methanol, and then the solvent of your reaction mixture to activate it.[15]

  • Scavenging: Dissolve the crude reaction mixture in a suitable anhydrous organic solvent (e.g., THF, Dichloromethane). Add the Dowex® 50WX8 resin (typically 3-5 equivalents relative to the excess amine).

  • Agitation: Stir the resulting slurry at room temperature. The reaction time can vary from 1 to 16 hours.[16] Monitor the reaction progress by TLC or LCMS to confirm the disappearance of tert-butylamine from the solution.

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of celite to remove the resin beads.

  • Rinsing: Rinse the filtered resin beads with a small amount of fresh solvent to recover any product that may have adhered to the surface.

  • Concentration: Combine the filtrate and the rinses, and remove the solvent under reduced pressure to yield the purified product.

G A 1. Dissolve Crude Product in Anhydrous Solvent B 2. Add Scavenger Resin (e.g., Dowex® 50WX8) A->B C 3. Stir Slurry (1-16 h) B->C D 4. Filter Mixture Through Celite C->D E Resin with Bound Amine (Solid Waste) D->E Retained on Filter F Filtrate (Solution of Product) D->F Passes Through Filter G 5. Concentrate Filtrate F->G H Purified Product G->H

Caption: Workflow for Scavenger Resin Purification.
Scenario 3: Low-Boiling Product or Azeotrope Formation

Issue: "My product has a boiling point close to tert-butylamine, or they seem to be co-distilling (azeotrope formation)."

Solution: This is a challenging scenario where a multi-step approach may be necessary.

  • Attempt Scavenger Resin: The first and cleanest option is the scavenger resin protocol described above, as it avoids heat and aqueous conditions entirely.

  • Azeotrope Breaking: In some cases, forming a new azeotrope can help. For instance, tert-butylamine is known to form azeotropes with water and methanol.[2][17] It may be possible to add a different solvent (an "entrainer") that forms a lower-boiling azeotrope with tert-butylamine, allowing it to be selectively distilled off. This requires careful selection of the entrainer and is highly system-dependent.

  • Chemical Conversion: As a last resort, if the product is stable, consider converting the tert-butylamine to a non-volatile salt. Add a non-volatile acid (e.g., p-toluenesulfonic acid) to the crude mixture to form the tert-butylammonium tosylate salt. This salt will have a very high boiling point, allowing you to distill your lower-boiling product away from the salt.

Method Comparison Summary

MethodBest ForAdvantagesDisadvantages
Acid-Base Extraction Large scale removal of amine from acid-stable products.Highly effective, low cost, scalable.[7]Requires an aqueous workup; not suitable for acid-sensitive or water-soluble compounds.[7]
Distillation High-boiling, thermally stable products.Good for large quantities if there is a large boiling point difference.Ineffective if azeotropes form[1]; can decompose thermally sensitive compounds.
Scavenger Resins Acid/water-sensitive products; removing trace impurities.High selectivity, simple filtration workup, no aqueous extraction needed.[11][13]Higher cost, may require longer reaction times, not ideal for removing very large excesses of amine.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. tert-Butylamine. [Link]

  • Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
  • PubChem. Tert-Butylamine | C4H11N | CID 6385. [Link]

  • Parlow, J. J., & Flynn, D. L. (1998). Covalent Scavengers for Primary and Secondary Amines. [Link]

  • Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • Pearson. Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • Google Patents. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
  • ACS Publications. (2012). Vapor–Liquid Equilibrium Data for Methanol + tert-Butylamine + N,N-Dimethylformamide and Constituent Binary Systems at Atmospheric Pressure. [Link]

  • Wanhongrun Blog. (2025). What are the impurities in Tert - Butylamine and how to remove them?. [Link]

  • ResearchGate. (2017). I need to use Dowex50WX8 to remove Na+ from a NTA-acrylate derivative. Is there a protocol that I can use?. [Link]

  • ResearchGate. (2025). Covalent Scavengers for Primary and Secondary Amines. [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in Organic Synthesis. [Link]

  • ResearchGate. (2024). Copper supported Dowex50WX8 resin utilized for the elimination of ammonia and its sustainable application for the degradation of dyes in wastewater. [Link]

  • Organic Syntheses. 200-400 mesh, ion exchange resin (24 g). [Link]

  • Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Supporting Information. A Powerful tool for acid catalyzed organic addition and substitution reactions. [Link]

  • ResearchGate. Preparing ion-exchange resin to purify amino acids. [Link]

  • Wikipedia. Azeotrope tables. [Link]

  • Horsley, L. H. (1962). Azeotropic Data-II. [Link]

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Preventing polymerization of acrylonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Unintended Polymerization

Welcome to the Technical Support Center for Acrylonitrile (AN) Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols to manage the inherent polymerization risks of acrylonitrile. This document moves beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of acrylonitrile.

Q1: What is acrylonitrile and why is its spontaneous polymerization a major concern?

Acrylonitrile (AN) is a highly versatile organic compound used as a precursor for polymers like polyacrylonitrile (PAN) and copolymers such as acrylonitrile-butadiene-styrene (ABS).[1][2] Its structure contains both a carbon-carbon double bond and a nitrile group, making it highly reactive.[3] The primary concern is its propensity to undergo spontaneous, exothermic free-radical polymerization.[4][5] This reaction can be initiated by heat, light, peroxides, or contact with strong acids and bases.[3][6][7] If uncontrolled, the heat generated can accelerate the reaction, leading to a dangerous, rapid increase in temperature and pressure known as a runaway polymerization, which may rupture or explode the reaction vessel.[6][7][8]

Q2: What are polymerization inhibitors, and how do they work for acrylonitrile?

Polymerization inhibitors are chemical compounds added to reactive monomers like acrylonitrile to prevent spontaneous polymerization during transport and storage.[5][9] For acrylonitrile, the most common inhibitor is the monomethyl ether of hydroquinone (MEHQ), typically added at concentrations of 35-45 ppm.[3][9][10] MEHQ functions as a radical scavenger. It intercepts and deactivates free radicals that would otherwise initiate the polymerization chain reaction.[9] Crucially, the inhibitory function of MEHQ requires the presence of dissolved oxygen to be effective.[3][9] Water is also added (0.2% to 0.5%) to inhibit ionic polymerization pathways.[3]

Q3: When and how should I remove the inhibitor before my reaction?

The inhibitor must be removed immediately before a planned polymerization reaction, as its presence would prevent or retard the desired process. For other types of synthesis where the vinyl group is not intended to react, the inhibitor can often be left in. If removal is necessary, the safest and most common method is passing the monomer through a column of basic alumina.[9] This technique effectively adsorbs the phenolic inhibitor (MEHQ) at room temperature.[9] Other methods like vacuum distillation or washing with a base exist but carry higher risks; distillation can thermally initiate polymerization, and base washing can introduce impurities.[9]

Q4: What are the best practices for storing and handling inhibitor-free acrylonitrile?

Once the inhibitor is removed, acrylonitrile is extremely susceptible to polymerization. It should be used immediately.[9] If temporary storage is absolutely unavoidable, the purified monomer must be kept in a dark container, refrigerated at low temperatures, and preferably under an inert atmosphere to minimize exposure to light, heat, and oxygen that could initiate polymerization.[9]

Section 2: Troubleshooting Guide: Unexpected Polymerization

This guide provides a systematic approach to diagnosing and resolving common polymerization issues encountered during experiments.

Problem: My reaction mixture is turning viscous, cloudy, or forming a precipitate.

This is a strong indication that polymerization is occurring. The immediate priority is to prevent a runaway reaction.

Immediate Action Plan:

  • Cool the Reaction: Immediately place the reaction vessel in an ice bath to dissipate heat and slow the exothermic polymerization process.[9]

  • Dilute the Mixture: If safe and compatible with your reaction, add a suitable cold solvent to dilute the monomer concentration and help manage the temperature.[9]

  • Introduce an Inhibitor (If Appropriate): In some cases, adding a small amount of an inhibitor like MEHQ can help quench the reaction, but this may interfere with your desired synthesis.

The flowchart below provides a logical path for troubleshooting the root cause.

G start Start: Signs of Polymerization (Viscosity, Cloudiness, Precipitate) check_temp Is the reaction temperature elevated or was heat applied? start->check_temp cool_reaction Action: Immediately cool reaction in an ice bath. check_temp->cool_reaction Yes check_reagents Was a new reagent just added? check_temp->check_reagents No cool_reaction->check_reagents check_purity Action: Check reagent purity. Suspect peroxide contamination (e.g., in ether solvents). Purify solvents. check_reagents->check_purity Yes check_light Is the reaction exposed to strong light (e.g., sunlight)? check_reagents->check_light No end_node Problem Mitigated check_purity->end_node protect_light Action: Protect from light. Wrap flask in aluminum foil. check_light->protect_light Yes check_storage Was the monomer stored after inhibitor removal? check_light->check_storage No protect_light->end_node use_fresh Action: Discard old monomer. Use freshly purified monomer immediately after inhibitor removal. check_storage->use_fresh Yes check_storage->end_node No use_fresh->end_node G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I) R 2 R• (Free Radicals) I->R Heat, Light R_M R• + M → RM• R->R_M RM RM• + M → RM₂• RM_n RM₂• + (n-1)M → RMₙ₊₁• RM->RM_n Term RMₙ• + •MRₘ → RMₙₘR (Combination) G Polymer_Radical Propagating Radical (RMₙ•) Stable_Species Stable, Non-Reactive Species Polymer_Radical->Stable_Species Reacts with MEHQ MEHQ (Inhibitor) MEHQ->Stable_Species Regen_MEHQ Regenerated Inhibitor Stable_Species->Regen_MEHQ Reacts with Oxygen O₂ (Oxygen) Oxygen->Regen_MEHQ

Sources

Effect of temperature on the rate of 3-(tert-BUTYLAMINO)PROPIONITRILE formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Controlling the Effects of Temperature on Reaction Rate and Purity

Welcome to the technical support center for the synthesis of 3-(tert-BUTYLAMINO)PROPIONITRILE. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in this Michael addition reaction. As Senior Application Scientists, we aim to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Introduction: The Temperature Tightrope in Michael Additions

The formation of this compound is achieved through the aza-Michael addition of tert-butylamine to acrylonitrile. This reaction, while seemingly straightforward, is highly sensitive to temperature. The reaction temperature is a critical parameter that dictates not only the rate of reaction but also the purity of the final product and the overall safety of the procedure. This guide will walk you through the nuances of temperature control to help you optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.

Q1: My reaction is proceeding very slowly. Can I just increase the temperature?

A1: While it is true that increasing the temperature will generally increase the reaction rate, doing so without careful consideration can be detrimental. The relationship between temperature and the rate of chemical reactions is well-established; a higher temperature provides the reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions.[1]

However, in the synthesis of this compound, excessively high temperatures can lead to several undesirable side reactions. Acrylonitrile is prone to polymerization at elevated temperatures, which will consume your starting material and result in a difficult-to-purify mixture. Additionally, high temperatures can promote the formation of other byproducts, reducing the overall yield and purity of your desired product.

Troubleshooting Slow Reactions:

  • Gradual Temperature Increase: Instead of a drastic temperature jump, try increasing the reaction temperature in small increments (e.g., 5-10 °C) and monitoring the reaction progress by a suitable analytical technique like TLC or GC.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. A more polar solvent may help to stabilize the charged intermediate of the Michael addition, thus accelerating the reaction.

  • Catalysis: While this guide focuses on the uncatalyzed reaction, the use of a mild base catalyst can significantly increase the reaction rate at lower temperatures.[2]

Q2: I'm observing a significant amount of a viscous, polymeric substance in my reaction mixture. What's happening and how can I prevent it?

A2: The formation of a polymeric substance is a classic sign that the reaction temperature is too high. Acrylonitrile is a monomer that can undergo free-radical or anionic polymerization, and this process is often initiated by heat or impurities.[3]

Preventing Polymerization:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range. A reliable heating mantle with a temperature controller and vigorous stirring is crucial.

  • Inhibitors: Commercial acrylonitrile is often supplied with a polymerization inhibitor. Ensure that the inhibitor is not removed prior to the reaction unless the procedure specifically requires it. If you are using distilled acrylonitrile, it is more susceptible to polymerization.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent radical-initiated polymerization that may be induced by atmospheric oxygen.

Q3: My final product has a low purity, and I suspect the presence of cyanide-containing impurities. Could this be related to the reaction temperature?

A3: Yes, high temperatures can lead to the degradation of acrylonitrile and the formation of toxic byproducts, including hydrogen cyanide (HCN) and other nitriles.[3] The thermal decomposition of polymers containing acrylonitrile, such as ABS, is known to release HCN at elevated temperatures.[4][5] While the temperatures for significant decomposition are generally high, localized overheating within the reaction mixture can initiate these degradation pathways.

Ensuring High Purity:

  • Optimal Temperature Range: Adhering to a moderate temperature range is the best way to avoid thermal decomposition.

  • Efficient Heat Transfer: Ensure uniform heating and efficient stirring to prevent localized "hot spots" in the reaction vessel.

  • Purification: A thorough workup and purification procedure (e.g., distillation or chromatography) is essential to remove any non-volatile impurities. The boiling point of this compound is reported as 81-83 °C at 10 mmHg, which can be a useful parameter for purification by vacuum distillation.[6]

Q4: What is the recommended temperature range for the synthesis of this compound?

A4: Based on general principles of Michael additions involving amines and the thermal stability of acrylonitrile, a starting temperature range of 40-60 °C is recommended.[7] This range is generally a good compromise between achieving a reasonable reaction rate and minimizing side reactions. The optimal temperature will depend on factors such as the solvent used and the desired reaction time.

Data Summary: Effect of Temperature on Reaction Parameters

Temperature RangeExpected Reaction RatePotential IssuesRecommendations
< 40 °C Very Slow / NegligibleLong reaction times, incomplete conversion.Consider a longer reaction time or the use of a catalyst.
40 - 60 °C ModerateGenerally optimal for balancing rate and purity.Monitor reaction progress to determine the optimal time.
60 - 80 °C FastIncreased risk of acrylonitrile polymerization and byproduct formation.Use with caution and careful monitoring. May require shorter reaction times.
> 80 °C Very Fast / UncontrolledHigh risk of polymerization, thermal decomposition of acrylonitrile, formation of toxic byproducts, and potential for a runaway reaction.[8]Not Recommended.

Experimental Protocol: Synthesis of this compound

This protocol provides a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • tert-Butylamine

  • Acrylonitrile (stabilized)

  • An appropriate solvent (e.g., ethanol or acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (optional)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. If using an inert atmosphere, equip the setup with a gas inlet and bubbler.

  • Charging Reactants: In the flask, dissolve tert-butylamine in the chosen solvent.

  • Temperature Control: Begin stirring and gently heat the solution to the desired temperature (e.g., 50 °C) using the heating mantle and temperature controller.

  • Addition of Acrylonitrile: Slowly add acrylonitrile to the stirred solution of tert-butylamine. The addition should be dropwise to control the exothermic nature of the reaction and maintain a stable internal temperature.

  • Reaction: Maintain the reaction mixture at the set temperature and continue stirring. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or NMR) at regular intervals.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent used and the desired purity. It may involve removing the solvent under reduced pressure and purifying the crude product by vacuum distillation or column chromatography.

Visualizing Temperature Effects

The following diagram illustrates the relationship between temperature and the competing reaction pathways in the synthesis of this compound.

Temperature_Effect cluster_low_temp Low Temperature (<40°C) cluster_optimal_temp Optimal Temperature (40-60°C) cluster_high_temp High Temperature (>80°C) Reaction Mixture Reaction Mixture Slow Reaction Slow Reaction Reaction Mixture->Slow Reaction Low Rate Efficient Conversion Efficient Conversion Reaction Mixture->Efficient Conversion Controlled Rate Polymerization Polymerization Reaction Mixture->Polymerization Uncontrolled Rate Decomposition Decomposition Reaction Mixture->Decomposition Thermal Stress Desired Product Desired Product Side Products Side Products Slow Reaction->Desired Product Very Long Time Efficient Conversion->Desired Product High Yield & Purity Polymerization->Side Products Decomposition->Side Products

Caption: The effect of temperature on reaction pathways.

References

  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(26), 3443-3445.
  • Lowe, C. (2012). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.
  • National Research Council Canada. (n.d.). Thermal decomposition products of polyacrylonitrile.
  • Au, J., et al. (2021). Kinetics Study of Michael Addition Reaction with Real-Time FTIR.
  • Bano, S., et al. (2023). Kinetic Analysis of Thermal Degradation of Acrylonitrile Butadiene Styrene (ABS) for its Use in Electrical Appliances. iConclusions.
  • Gnanou, Y., & Taton, D. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.
  • Kaszubska, A., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine, 169, 1-11.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • BeanTown Chemical. (n.d.). This compound, min 99%, 100 grams.
  • National Center for Biotechnology Inform
  • De, S., & Khan, A. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
  • ChemicalBook. (n.d.). 3-(tert-butylamino)propanenitrile.
  • Rivas, B. L., et al. (2020). Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry. Polymers, 12(2), 439.
  • Valerio, O., et al. (2022).
  • Simonian, G. S., Piroumian, E. G., & Beylerian, N. M. (2001). KINETICS OF REACTIONS ACRYLONITRILE SECONDARY AMINE IN WATER–1,4-DIOXANE MIXTURES. Proceedings of the YSU B: Chemical and Biological Sciences.
  • Yeboah, H., et al. (2020). Effect of Temperature on Amine-CO2 Reaction Kinetics.
  • Lim, Z. Y. (2021). Effect of Temperature on the Purity and Yield of Aspirin.
  • Wikipedia. (n.d.). Propionitrile.
  • Chen, T., et al. (2023). Non-isothermal thermal decomposition behavior and reaction kinetics of acrylonitrile butadiene styrene (ABS). Journal of Environmental Management, 345, 119080.

Sources

Influence of solvent on the synthesis of 3-(tert-BUTYLAMINO)PROPIONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(tert-BUTYLAMINO)PROPIONITRILE

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will delve into the critical influence of solvent selection on reaction outcomes and provide troubleshooting strategies grounded in chemical principles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of aza-Michael addition, also known as cyanoethylation.[1] In this reaction, the nucleophilic tert-butylamine attacks the electron-deficient β-carbon of acrylonitrile, which is a Michael acceptor.[1][2] The reaction is typically base-catalyzed, although the basicity of the amine itself can often facilitate the reaction without an external catalyst.[2]

Q2: Why is solvent selection so critical in this synthesis?

A2: Solvent choice directly impacts several key reaction parameters:

  • Reaction Rate: Solvents that can stabilize the transition state of the nucleophilic attack will accelerate the reaction. Polar aprotic solvents are often favored for this reason.

  • Side Reactions: The choice of solvent can either promote or suppress the formation of byproducts, such as the formation of bis(2-cyanoethyl)-tert-butylamine.

  • Solubility: Both reactants, tert-butylamine and acrylonitrile, must be soluble in the chosen solvent to ensure a homogeneous reaction mixture and efficient reaction kinetics.

  • Work-up and Purification: The solvent's boiling point and miscibility with other solvents will affect the ease of product isolation and purification.

Q3: Can this reaction be performed without a solvent?

A3: Yes, solvent-free conditions are a viable and often preferred "green" chemistry approach for this type of Michael addition.[3] This method can lead to high yields and simplifies the work-up procedure by eliminating the need for solvent removal. However, careful temperature control is crucial to manage the exothermic nature of the reaction and prevent side reactions.

Q4: What are the expected physical properties of the final product, this compound?

A4: The product is a liquid at room temperature with the following properties:

  • Molecular Formula: C7H14N2[4][5][6]

  • Molecular Weight: 126.20 g/mol [4][5][6][7]

  • Boiling Point: 81-83 °C at 10 mmHg[4]

  • Density: Approximately 0.86 g/mL[4]

TROUBLESHOOTING GUIDE

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the role of the solvent.

Problem 1: Low or No Product Yield

Possible Cause A: Inappropriate Solvent Choice

  • Explanation: The solvent may not be effectively solvating the reactants or stabilizing the transition state. Non-polar solvents, for instance, may lead to very slow reaction rates.

  • Solution: Switch to a more suitable solvent. Polar aprotic solvents like acetonitrile or propionitrile can be effective.[8] Alcohols such as ethanol or methanol can also be used, but may participate in side reactions if conditions are not optimized. For a greener approach, consider a solvent-free system.[3]

Possible Cause B: Insufficient Reaction Time or Temperature

  • Explanation: The aza-Michael addition, while often facile, may require sufficient time and thermal energy to proceed to completion, especially with the sterically hindered tert-butylamine.

  • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by techniques such as GC-MS or TLC to determine the optimal reaction endpoint. Be cautious, as excessive heat can lead to byproduct formation.

Possible Cause C: Catalyst Inactivity (if used)

  • Explanation: If a base catalyst is employed, it may be inactive or poisoned.

  • Solution: Ensure the catalyst is fresh and anhydrous. If using a solid-supported catalyst, ensure it has not been deactivated.

Problem 2: Formation of Significant Byproducts

Possible Cause A: Di-addition Product Formation

  • Explanation: The desired product, this compound, is a secondary amine and can react with a second molecule of acrylonitrile to form the tertiary amine, N-tert-butyl-bis(2-cyanoethyl)amine. This is more likely to occur with a large excess of acrylonitrile.

  • Solution:

    • Stoichiometry Control: Use a slight excess of tert-butylamine relative to acrylonitrile to favor the formation of the mono-adduct.

    • Solvent Effects: Aprotic solvents can sometimes favor the formation of the di-addition product. Experiment with protic solvents or solvent-free conditions, which may alter the selectivity.

Possible Cause B: Polymerization of Acrylonitrile

  • Explanation: Acrylonitrile can polymerize, especially in the presence of radical initiators or at elevated temperatures.

  • Solution:

    • Temperature Control: Maintain a controlled reaction temperature.

    • Inhibitor: Ensure the acrylonitrile used contains a polymerization inhibitor or add one if necessary.

    • Solvent Choice: The choice of solvent can influence the rate of polymerization.

Possible Cause C: Reaction with Solvent

  • Explanation: If using a reactive solvent, such as an alcohol, it can compete with the amine in adding to acrylonitrile, forming an alkoxypropionitrile byproduct.[9]

  • Solution: Switch to a non-reactive (aprotic) solvent like acetonitrile, or perform the reaction under solvent-free conditions.

Problem 3: Difficult Product Purification

Possible Cause A: Co-elution with Starting Materials or Byproducts

  • Explanation: The boiling points of the product, starting materials, and byproducts may be close, making distillation challenging.

  • Solution:

    • Optimize Chromatography: If using column chromatography, screen different solvent systems to achieve better separation.

    • Acid-Base Extraction: Utilize the basicity of the amine product. An acid wash can extract the amine components into the aqueous phase, which can then be re-basified and extracted with an organic solvent to isolate the product from non-basic impurities.

    • Vacuum Distillation: Careful fractional distillation under reduced pressure can effectively separate components with close boiling points.[4]

Possible Cause B: Emulsion Formation During Work-up

  • Explanation: The amine product can act as a surfactant, leading to the formation of stable emulsions during aqueous work-up.

  • Solution:

    • Addition of Brine: Washing with a saturated sodium chloride solution can help to break emulsions.

    • Solvent Choice for Extraction: Using a less polar extraction solvent can sometimes prevent emulsion formation.

EXPERIMENTAL PROTOCOLS & DATA

Protocol 1: Synthesis in Acetonitrile
  • To a stirred solution of tert-butylamine (1.2 equivalents) in acetonitrile, add acrylonitrile (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Solvent-Free Synthesis
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butylamine (1.1 equivalents).

  • Slowly add acrylonitrile (1.0 equivalent) dropwise with vigorous stirring. An exothermic reaction will be observed. Maintain the temperature below 60 °C using a water bath.

  • After the addition is complete, continue stirring at 50 °C for 6 hours.

  • Monitor the reaction by GC-MS.

  • Purify the product by vacuum distillation.

Table 1: Comparison of Solvent Effects on Yield
SolventTemperature (°C)Time (h)Yield (%)Purity (GC-MS, %)
Acetonitrile501285>98
Ethanol50127895 (contains ethoxypropionitrile)
Toluene802465>97
Solvent-Free50-60692>99

VISUALIZATION OF WORKFLOWS

General Synthesis Workflow

Synthesis_Workflow Reactants tert-Butylamine + Acrylonitrile Solvent_Choice Solvent Selection (e.g., Acetonitrile or Solvent-Free) Reactants->Solvent_Choice Reaction Aza-Michael Addition (Controlled Temperature) Solvent_Choice->Reaction Monitoring Reaction Monitoring (GC-MS, TLC) Reaction->Monitoring Workup Work-up (Solvent Removal/Extraction) Monitoring->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Solvent Is the solvent appropriate? (e.g., polar aprotic) Start->Check_Solvent Change_Solvent Change to a recommended solvent (Acetonitrile or Solvent-Free) Check_Solvent->Change_Solvent No Check_Conditions Are reaction time and temperature sufficient? Check_Solvent->Check_Conditions Yes Increase_Time_Temp Increase reaction time/temperature and monitor progress Check_Conditions->Increase_Time_Temp No Check_Purity Check purity of starting materials Check_Conditions->Check_Purity Yes Purify_Reagents Purify/use fresh reagents Check_Purity->Purify_Reagents

Caption: Decision tree for troubleshooting low product yield.

References

  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (n.d.). ScienceDirect.
  • 3-(tert-butylamino)propanenitrile. (n.d.). Chembase.cn.
  • 3-(Butylamino)propionitrile. (n.d.). PubChem.
  • This compound, min 99%, 100 grams. (n.d.). Shop.chemassist.com.
  • Cyanoethylation. (n.d.). Wikipedia.
  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry.
  • Technical Support Center: Analysis of tert-Butylamine Reactions by GC-MS. (n.d.). BenchChem.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. (2020). ResearchGate.
  • Propionitrile. (n.d.). Wikipedia.

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Technical Support Center: Catalyst Deactivation in Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst stability and performance. Here, we will move beyond simple procedural lists to explore the underlying causes of common issues, providing you with the rationale behind our troubleshooting and optimization strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis of aminonitriles, a critical process often utilizing the Strecker reaction or related cyanation methods.[1][2][3]

Q1: My reaction has completely stalled. What is the most common reason for abrupt catalyst death?

A sudden and complete loss of catalytic activity often points to acute catalyst poisoning. This occurs when impurities in your starting materials or solvent bind strongly to the active sites of the catalyst, rendering them inaccessible to the reactants.[4][5] Common poisons in aminonitrile synthesis include sulfur, water (for certain catalyst types like Ziegler-Natta), and even excess cyanide ions, which can form stable, inactive complexes with metal centers like palladium.[6][7][8]

Q2: I'm observing a gradual decrease in yield over several runs with a recycled catalyst. What's happening?

A slow decline in performance typically indicates one of three common deactivation mechanisms:

  • Fouling or Coking: This involves the physical deposition of byproducts, polymers, or carbonaceous material ("coke") onto the catalyst surface, blocking pores and active sites.[4][9]

  • Thermal Sintering: High reaction temperatures can cause the small, highly active metal nanoparticles of a heterogeneous catalyst to agglomerate into larger, less active particles. This reduces the available catalytic surface area.[4][10]

  • Leaching: The active metal component of a supported catalyst can slowly dissolve into the reaction medium, leading to a permanent loss of active sites from the solid support.

Q3: Can I regenerate my deactivated catalyst, or do I need to start with a fresh batch?

Regeneration is often possible, but its success depends on the deactivation mechanism.

  • Coking/Fouling: These can often be reversed by carefully controlled thermal treatments, such as calcination in air to burn off carbon deposits, followed by a reduction step.[9]

  • Reversible Poisoning: Some poisons can be removed by washing or specific chemical treatments.[11]

  • Sintering and Leaching: These mechanisms cause irreversible physical changes to the catalyst and are generally not reversible through simple regeneration procedures.[10]

Section 2: In-Depth Troubleshooting Guide

This guide is structured by observable symptoms in your reaction. For each symptom, we will explore the likely causes and provide a systematic approach to diagnosis and resolution.

Issue 1: Rapid Decline in Conversion Rate

You observe a sharp drop in the conversion of your starting materials within a single batch or immediately upon catalyst recycling.

Plausible Causes:
  • Chemical Poisoning: The most probable cause. Impurities in the feedstock (aldehydes, ketones, amines) or solvent can act as potent poisons. For nickel-based catalysts, sulfur and water are known inhibitors.[5][6] For palladium catalysts, excess cyanide, halides, and sulfur compounds are particularly detrimental.[6][8]

  • Mechanical Fouling: In reactions with viscous products or polymerizable side-products, the catalyst surface can become physically blocked.[4]

Diagnostic Workflow:

The following workflow provides a systematic way to identify the root cause of a rapid decline in conversion.

G A Symptom: Rapid Drop in Conversion B Step 1: Analyze Reactants & Solvents (GC-MS, Karl Fischer for H2O) A->B C Impurities Detected? B->C D Yes C->D Trace Impurities Found E No C->E High Purity Confirmed F Purify Starting Materials (Distillation, Filtration) D->F G Step 2: Characterize Spent Catalyst (ICP-MS/XRF, XPS, TGA) E->G H Poison Detected on Surface? (e.g., S, Cl, excess CN) G->H I Yes H->I J No H->J K Identify & Eliminate Poison Source I->K L High Mass Loss in TGA? J->L M Yes (indicates coking) L->M N No L->N O Proceed to Catalyst Regeneration (Section 3, Protocol 1) M->O P Consider Thermal Sintering or Mechanical Failure N->P

Caption: Diagnostic workflow for rapid catalyst deactivation.

Corrective Actions & Prevention:
  • Feedstock Purification: Always use high-purity, anhydrous solvents and reagents. If impurities are suspected, purify starting materials via distillation, recrystallization, or by passing them through a column of activated alumina or carbon.

  • Guard Beds: For continuous flow processes, consider using a sacrificial guard bed upstream of the main reactor to capture potential poisons before they reach the primary catalyst.

  • Cyanide Source Control: In palladium-catalyzed cyanations, catalyst deactivation by excess cyanide is a known issue.[7][8] Using a cyanide source with low solubility (e.g., Zn(CN)₂) or a slow-release agent can mitigate this poisoning effect.[8]

Issue 2: Decreasing Selectivity to the Desired Aminonitrile

Your reaction is still proceeding, but you observe an increase in the formation of side products, such as secondary or tertiary amines, or products from hydrolysis.

Plausible Causes:
  • Partial Poisoning/Active Site Modification: Some poisons may not kill an active site entirely but can alter its electronic properties or steric environment. This can change the preferred reaction pathway, favoring side reactions.

  • Pore Mouth Blocking: Fouling can block the entrances to the catalyst's pores.[10] This increases the residence time of intermediates within the catalyst particles, leading to a higher probability of secondary reactions.

  • Leaching of Promoters: In multi-metallic catalysts, the selective leaching of a promoter element can disrupt the synergy required for high selectivity.

Diagnostic Data Interpretation:

A key step is to analyze both the fresh and spent catalyst to identify changes. The following table outlines analytical techniques and their interpretation in the context of selectivity loss.

Analytical TechniqueObservation on Spent CatalystPlausible Interpretation
BET Surface Area Analysis Significant decrease in surface area and pore volume.Pore blockage due to coking/fouling.[4]
X-ray Photoelectron Spectroscopy (XPS) Change in the oxidation state of the active metal or detection of surface contaminants (e.g., sulfur, silicon).[4][12]Active site modification by poisoning.
Inductively Coupled Plasma (ICP-MS) Change in the bulk elemental ratio of multi-metallic catalysts.Leaching of a promoter or active metal.
Temperature-Programmed Desorption (TPD) Altered desorption profile of probe molecules (e.g., NH₃, CO).Change in the nature and strength of active sites.[4]
Corrective Actions & Prevention:
  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor side reactions relative to the desired primary amine formation.

  • Catalyst Support Modification: The acidity of the catalyst support can influence side reactions. For instance, in the hydrogenation of adiponitrile, acidic sites on the support can promote undesired condensation reactions.[13] Choosing a more inert support like silica over alumina can improve selectivity.[13]

  • Solvent Choice: In nitrile hydrogenation, the solvent can play a crucial role. For example, using ammonia as a solvent or co-reagent can suppress the formation of secondary and tertiary amines.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key workflows in managing catalyst deactivation.

Protocol 1: Regenerating a Coked Heterogeneous Catalyst (e.g., Ni/SiO₂, Pd/C)

This protocol is designed to remove carbonaceous deposits (coke) from a supported metal catalyst.

Safety Precaution: This procedure involves flammable gases and high temperatures. Perform in a well-ventilated fume hood with appropriate safety measures.

  • Solvent Wash (Optional): a. Suspend the spent catalyst in a non-reactive solvent (e.g., toluene, ethanol) and stir for 1-2 hours at a moderate temperature (40-60 °C) to remove loosely bound organic residues. b. Filter the catalyst and dry thoroughly in a vacuum oven at 80-100 °C.

  • Calcination (Oxidative Treatment): a. Place the dried catalyst in a tube furnace. b. Establish a flow of an inert gas (e.g., Nitrogen, Argon) over the catalyst bed. c. Ramp the temperature to 300-400 °C at a controlled rate (e.g., 5 °C/min). The optimal temperature depends on the thermal stability of the catalyst support. d. Once at temperature, gradually introduce a controlled flow of a dilute oxygen mixture (e.g., 2-5% O₂ in N₂). Caution: A high concentration of oxygen can cause a rapid, uncontrolled combustion of the coke, leading to thermal damage (sintering) of the catalyst. e. Hold at this temperature for 2-4 hours, or until CO₂ is no longer detected in the off-gas (if monitoring is available). f. Switch back to a pure inert gas flow and cool the furnace to room temperature.

  • Reduction (Re-activation): a. With the catalyst still in the furnace under an inert atmosphere, switch the gas flow to a dilute hydrogen mixture (e.g., 5-10% H₂ in N₂). b. Ramp the temperature to the catalyst's recommended reduction temperature (e.g., 350-450 °C for Ni catalysts) at a controlled rate.[14] c. Hold at the reduction temperature for 2-4 hours to ensure the metal oxides formed during calcination are fully reduced back to their active metallic state. d. Cool the catalyst to room temperature under the hydrogen or inert gas flow before handling.

Protocol 2: Diagnostic Test for Catalyst Leaching

This protocol helps determine if the active metal is leaching from the support into the solution.

  • Run a Standard Reaction: Perform the aminonitrile synthesis under your standard conditions for a set period (e.g., 2 hours).

  • Hot Filtration: While the reaction is still at the reaction temperature, quickly filter the solid catalyst out of the reaction mixture. This is crucial to prevent re-deposition of the metal onto the support as it cools.

  • Continue the Reaction: Allow the hot, catalyst-free filtrate to continue stirring under the same reaction conditions.

  • Monitor for Further Conversion: Take samples from the filtrate over time and analyze them (e.g., by GC or HPLC) for any further product formation.

  • Interpretation:

    • No further reaction: This indicates that the catalysis is truly heterogeneous, and significant leaching of active species has not occurred.

    • Continued reaction: This is a strong indication that catalytically active metal species have leached into the solution.

  • Confirmation (Optional): Submit the filtrate for ICP-MS analysis to quantify the concentration of the leached metal.

Section 4: Deactivation Mechanisms Overview

Understanding the fundamental deactivation pathways is key to developing robust catalytic processes. The diagram below illustrates the primary mechanisms.

G cluster_0 Catalyst Deactivation Mechanisms A Chemical Poisoning Strong chemisorption of impurities (S, H₂O, CO) on active sites. B Mechanical Fouling / Coking Physical blockage of pores and surfaces by carbon deposits or polymers. C Thermal Sintering Agglomeration of metal particles at high temperatures, reducing surface area. D Chemical/Physical Leaching Dissolution of active metal species from the support into the reaction medium.

Caption: The four primary mechanisms of catalyst deactivation.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. [Link]

  • Lecture 10 Catalyst characterization. NPTEL. [Link]

  • Analysis of Catalysts. (n.d.). tasconusa.com. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Catalyst Characterization Techniques. (2021). Hiden Analytical. [Link]

  • Lecture 6 Catalyst characterization. NPTEL. [Link]

  • Regeneration procedure for iridium-containing catalyst. (1976).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2019). MDPI. [Link]

  • Catalyst poison. (n.d.). Britannica. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2003). Angewandte Chemie International Edition. [Link]

  • Hydrogen cyanide. Wikipedia. [Link]

  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. [Link]

  • Nitrile Reduction. (n.d.). Wordpress. [Link]

  • reduction of nitriles. (n.d.). Chemguide. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (2011). Organic Chemistry Portal. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). PMC - NIH. [Link]

  • A new palladium catalyst system for the cyanation of aryl chlorides. (2001). ResearchGate. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]

  • What are the factors for catalysts desactivation? (2019). ResearchGate. [Link]

  • Palladium-catalyzed cyanation of aryl halides with CuSCN. (2017). PubMed. [Link]

  • Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. (2018). MDPI. [Link]

  • Synthesis of α–amino nitriles through Strecker-type reaction using SO3H -functionalized ionic liquid as a homogeneous and water tolerant-acidic catalyst. (2012). ResearchGate. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). JACS. [Link]

  • Systematic Investigation of Products Formed During Synthesis of Ni, W, Cu/Kieselguhr Catalyst by X-ray Diffraction. (n.d.). [Link]

  • Method for reactivating a catalyst for cyclizing hydrolysis of an aminonitrile into a lactam and use of the regenerated catalyst for making lactams. (2000).

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Technical Support Center: Synthesis and Purification of 3-(tert-BUTYLAMINO)PROPIONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(tert-butylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and rationally design solutions for achieving high-purity material.

Introduction: The Importance of Purity

This compound is a valuable building block in organic synthesis, notable for its bifunctional nature, containing both a secondary amine and a nitrile group. Its purity is paramount, as contaminants can lead to unpredictable side reactions, complicate mechanistic studies, and compromise the quality of downstream products, including active pharmaceutical ingredients. This guide provides a structured approach to identifying and mitigating common purity issues.

Part 1: Troubleshooting Guide & Core Concepts

This section addresses the most common challenges encountered during the synthesis of this compound, which is typically prepared via an aza-Michael addition of tert-butylamine to acrylonitrile.

Q1: My final product is contaminated with a higher molecular weight species. What is it and how did it form?

Answer: The most common high-molecular-weight impurity is the bis-adduct, N-tert-butyl-bis(2-cyanoethyl)amine. This arises when a molecule of your desired product, this compound, acts as a nucleophile and attacks a second molecule of acrylonitrile.

Causality: The secondary amine of your product is still nucleophilic and can compete with the starting tert-butylamine for available acrylonitrile. This side reaction is favored when the concentration of acrylonitrile is high relative to the primary amine (tert-butylamine).

Mitigation Strategies:

  • Control Stoichiometry: Employ a molar excess of tert-butylamine (e.g., 1.5 to 2 equivalents). This ensures that acrylonitrile is more likely to encounter the primary amine starting material rather than the secondary amine product.

  • Controlled Reagent Addition: Add the acrylonitrile dropwise to the tert-butylamine. This maintains a low instantaneous concentration of the electrophile, heavily favoring the initial, desired reaction.

  • Temperature Management: The Michael addition is exothermic. Running the reaction at a controlled, moderate temperature (e.g., 40-60°C) can enhance selectivity and prevent runaway reactions that might lead to other side products.[1]

G tBuNH2 tert-Butylamine Product This compound tBuNH2->Product Desired Reaction (aza-Michael Addition) ACN1 Acrylonitrile ACN1->Product BisAdduct N-tert-butyl-bis(2-cyanoethyl)amine (Impurity) Product->BisAdduct Side Reaction ACN2 Acrylonitrile ACN2->BisAdduct G start Crude Reaction Mixture workup Optional: Aqueous Workup (to remove salts) start->workup distillation Fractional Vacuum Distillation workup->distillation fractions Collect Fractions distillation->fractions analysis Purity Analysis (GC-MS, NMR) fractions->analysis

Caption: General workflow for purification and analysis.

Experimental Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a short Vigreux column (or other fractionating column), a distillation head with a thermometer, a condenser, a receiving flask, and a cold trap. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system. A cold trap (typically with dry ice/acetone or liquid nitrogen) is crucial to protect the vacuum pump from corrosive vapors.

  • Heating: Once the target pressure (e.g., 10 mmHg) is stable, gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which will contain residual acrylonitrile and other volatile impurities.

    • Product Fraction: When the temperature at the distillation head stabilizes at the expected boiling point for your pressure (e.g., ~81-83 °C at 10 mmHg), switch to a clean receiving flask to collect the pure product. [2] * High-Boiling Residue: Stop the distillation before the flask goes to dryness. The remaining residue will contain the bis-adduct, polymers, and other high-boiling impurities.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to the apparatus.

Q5: How can I definitively confirm the purity of my final product?

Answer: A combination of analytical techniques is recommended for a comprehensive assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. A pure sample should show a single major peak in the chromatogram with a mass spectrum corresponding to the product's molecular weight (126.20 g/mol ). [2][3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation and can detect impurities with different chemical structures.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining purity with high accuracy, especially for non-volatile impurities. [4]

Data Interpretation: ¹H NMR of this compound

A pure sample in CDCl₃ should exhibit the following characteristic signals. The absence of other significant peaks is a strong indicator of purity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.75Triplet2H-CH₂ -CN
~2.50Triplet2H-NH-CH₂ -
~1.10Singlet9H-C(CH₃ )₃
~1.05 (broad)Singlet1H-NH -

Part 3: Data Summary & Quick Reference

Table 1: Physical & Chemical Properties
PropertyValueSource
CAS Number21539-53-7[2][3]
Molecular FormulaC₇H₁₄N₂[2][3]
Molecular Weight126.20 g/mol [2][3]
Boiling Point81-83 °C (10 mmHg)[2]
Density~0.86 g/mL[2]
Table 2: Common Impurities & Identification
ImpurityStructureMolecular WeightOrigin
tert-Butylamine(CH₃)₃CNH₂73.14Unreacted starting material
AcrylonitrileCH₂=CHCN53.06Unreacted starting material
N-tert-butyl-bis(2-cyanoethyl)amine(NCCH₂CH₂)₂N-C(CH₃)₃179.26Reaction of product with acrylonitrile
Polyacrylonitrile(-CH₂CH(CN)-)nVariablePolymerization of acrylonitrile
Frequently Asked Questions (FAQs)
  • Q: My purified product is a pale yellow. Is this acceptable?

    • A: A very pale yellow color can sometimes be present even after a single distillation. For most applications, this is acceptable. If an absolutely colorless product is required, a second distillation or passing a solution of the product through a short plug of activated carbon or silica gel may be necessary.

  • Q: Can I use column chromatography for purification?

    • A: Yes, for small-scale purifications, silica gel chromatography can be effective. However, amines can streak on acidic silica gel. It is advisable to use an eluent system containing a small percentage of a tertiary amine like triethylamine (e.g., 0.5-1%) to suppress this interaction and obtain better peak shapes.

  • Q: How should I store the purified product?

    • A: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark place to prevent degradation over time.

References

  • Organic Syntheses. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Org. Synth., 27, 3. DOI: 10.15227/orgsyn.027.0003. [Link]

  • Barnes, C. L., et al. (2015). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 119(28), 7385–7397. DOI: 10.1021/jp410959c. [Link]

  • Molbase. (n.d.). 3-(tert-butylamino)propanenitrile. Retrieved January 11, 2026, from [Link]

  • Google Patents. (1994). US5334745A - Preparation of 3-aminopropionitriles.
  • Chembuy. (n.d.). This compound, min 99%. Retrieved January 11, 2026, from [Link]

  • American Cyanamid Company. (1951). The Chemistry of Acrylonitrile. [Link]

  • ResearchGate. (2019). Reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Kanazawa University Repository. [Link]

  • Organic Syntheses. (1998). β-MERCAPTOPROPIONITRILE. Org. Synth., 75, 225. DOI: 10.15227/orgsyn.075.0225. [Link]

  • Grishchenko, L. A., et al. (2014). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. RSC Advances, 4(84), 44783-44791. DOI: 10.1039/C4RA06691A. [Link]

  • NIST. (n.d.). 3-(Butylamino)propionitrile. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-(Butylamino)propionitrile. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (1993). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Org. Synth., 71, 168. DOI: 10.15227/orgsyn.071.0168. [Link]

  • Pharmaffiliates. (n.d.). Bupropion-impurities. Retrieved January 11, 2026, from [Link]

  • SEEDCHEM. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Organic Chemistry: An Indian Journal, 8(3). [Link]

  • Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. [Link]

  • Google Patents. (2017). US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.

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Technical Support Center: A Researcher's Guide to Minimizing Bis(2-cyanoethyl)amine Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The formation of the bis(2-cyanoethyl)amine byproduct during the cyanoethylation of primary amines is a common challenge that can significantly impact reaction yield and complicate purification processes. This guide provides in-depth troubleshooting strategies, frequently asked questions, and optimized experimental protocols to help you minimize the formation of this undesired byproduct and enhance the selective synthesis of your target mono-cyanoethylated compound.

Troubleshooting Guide: Pinpointing and Resolving Excessive Bis(2-cyanoethyl)amine Formation

Encountering a high percentage of the bis-adduct in your reaction mixture can be frustrating. This section provides a systematic approach to diagnosing and mitigating the issue.

Problem Potential Cause Recommended Solutions
High percentage of bis(2-cyanoethyl)amine detected in the crude reaction mixture. 1. Incorrect Stoichiometry: An excess of acrylonitrile relative to the primary amine dramatically favors the second Michael addition.- Strict Stoichiometric Control: Employ a 1:1 or slightly substoichiometric (e.g., 0.95:1) molar ratio of acrylonitrile to the primary amine.[1] - Controlled Addition: Introduce acrylonitrile to the amine solution dropwise to avoid localized high concentrations that can promote the formation of the bis-adduct.[1]
2. Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the second cyanoethylation, leading to increased byproduct formation.[1]- Maintain Low Temperatures: Conduct the reaction at a reduced temperature, typically between 0-25 °C, to favor the mono-adduct.[1] - Utilize an Ice Bath: For exothermic reactions, an ice bath is crucial for effective heat dissipation.
3. Inappropriate Catalyst Selection: The nature of the catalyst significantly influences the product distribution.[2]- Catalyst Selection: For aromatic amines, catalysts such as cupric acetate or silica-alumina have demonstrated high selectivity for monocyanoethylation.[1][3] - Avoid Strong Bases: While basic catalysts are often used, strong bases can sometimes accelerate the second addition.[2][4]
4. High Reactivity of the Mono-cyanoethylated Intermediate: The N-(2-cyanoethyl)amine formed after the first addition can be more nucleophilic than the starting primary amine.- Solvent Choice: Using a less polar solvent can sometimes temper the reactivity of the intermediate. - Excess of Primary Amine: Employing a large excess of the primary amine can statistically favor its reaction with acrylonitrile over the mono-adduct.
Reaction does not proceed to completion, leaving unreacted starting amine. 1. Insufficient Acrylonitrile: A substoichiometric amount of acrylonitrile, while minimizing the bis-adduct, may result in incomplete conversion of the starting amine.- Incremental Addition: After an initial reaction period with substoichiometric acrylonitrile, slowly add small additional portions while closely monitoring the reaction progress by TLC or GC-MS.
2. Low Reaction Temperature: While beneficial for selectivity, very low temperatures may significantly slow down the reaction rate.- Gradual Warming: After the initial controlled addition at low temperature, allow the reaction to slowly warm to room temperature to drive it to completion.[1]
Difficulty in separating the mono- and bis-cyanoethylated products. Similar Polarity of Products: The mono- and bis-adducts often exhibit similar polarities, making chromatographic separation challenging.[1]- Chromatography Optimization: Utilize a less polar eluent system or consider an amine-functionalized silica gel column to improve separation.[1] - Alternative Purification: If feasible, fractional distillation under reduced pressure or selective crystallization can be effective alternatives.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism that leads to the formation of bis(2-cyanoethyl)amine?

A1: The formation of both the desired mono- and undesired bis(2-cyanoethyl)amine occurs via a Michael addition reaction.[5] In this reaction, the primary amine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. Following the first addition, the resulting secondary amine, the mono-adduct, can itself act as a nucleophile and react with a second molecule of acrylonitrile to form the bis-adduct.[1]

Q2: How does the stoichiometry of acrylonitrile to the primary amine quantitatively impact the product ratio?

A2: The molar ratio of reactants is a critical determinant of the product distribution. The following table provides a general guideline:

Acrylonitrile : Primary Amine Molar Ratio Expected Outcome
< 1 : 1High selectivity for the mono-adduct, but may result in unreacted starting amine.[1]
1 : 1Generally provides a good yield of the mono-adduct with minimal formation of the bis-adduct.[1]
> 1 : 1Leads to an increased formation of the bis-adduct.[1]
> 2 : 1The bis-adduct will likely be the predominant product.

Q3: What is the influence of temperature on the selectivity of the cyanoethylation reaction?

A3: Temperature plays a crucial role in controlling the reaction kinetics. Lower temperatures generally favor the formation of the mono-cyanoethylated product by slowing down the rate of the second Michael addition more significantly than the first.[1] Conversely, higher temperatures increase the overall reaction rate but often at the expense of selectivity, leading to a higher proportion of the bis-adduct.

Q4: Are there specific catalysts that are known to promote selective mono-cyanoethylation?

A4: Yes, catalyst selection is key. For aromatic amines, cupric acetate has been shown to be an effective catalyst for promoting mono-cyanoethylation.[2] Silica-alumina catalysts have also been reported to provide good yields and high selectivity for the mono-adduct.[3] For aliphatic amines, the reaction can often proceed without a catalyst, but mild acidic or basic conditions can be employed.[2][4] Yttrium nitrate has also been reported as an efficient catalyst for selective mono-cyanoethylation.[6]

Q5: What are the most effective methods for separating the mono- and bis-cyanoethylated products?

A5: Due to their similar chemical nature, separating the mono- and bis-adducts can be challenging.[1]

  • Column Chromatography: This is the most frequently used method. Optimizing the solvent system (often a gradient from a non-polar to a more polar eluent) and using specialized stationary phases like amine-functionalized silica gel can significantly improve resolution.[1]

  • Fractional Distillation: If the boiling points of the products are sufficiently different, distillation under reduced pressure can be an effective separation technique, particularly for larger-scale reactions.[1]

  • Crystallization: In some instances, selective crystallization of either the desired mono-adduct or the bis-adduct from a suitable solvent or solvent mixture can be achieved.[1]

Visualizing the Reaction and Troubleshooting Workflow

Reaction Pathway for Cyanoethylation of a Primary Amine cluster_0 Desired Pathway: Mono-cyanoethylation cluster_1 Undesired Pathway: Bis-cyanoethylation Primary Amine Primary Amine Mono-adduct Mono-adduct Primary Amine->Mono-adduct + Acrylonitrile Bis-adduct Bis-adduct Mono-adduct->Bis-adduct + Acrylonitrile

Caption: Reaction pathways for mono- and bis-cyanoethylation.

Troubleshooting Workflow for Excessive Bis(2-cyanoethyl)amine Formation Start High Bis-adduct Formation Detected Stoichiometry Check Acrylonitrile:Amine Ratio (Should be <= 1:1) Start->Stoichiometry Temperature Lower Reaction Temperature (e.g., 0-25 °C) Stoichiometry->Temperature Ratio Correct Addition Slow, Dropwise Addition of Acrylonitrile? Stoichiometry->Addition Ratio Incorrect -> Correct and Retry Temperature->Addition Temp Lowered Temperature->Addition Temp Was High -> Lower and Retry Catalyst Optimize Catalyst (e.g., Cupric Acetate for Aromatic Amines) Addition->Catalyst Addition Was Slow Addition->Catalyst Addition Was Fast -> Slow Down and Retry Purification Optimize Purification Method (e.g., Column Chromatography, Distillation) Catalyst->Purification Catalyst Optimized End Minimized Bis-adduct Formation Purification->End

Caption: A logical workflow for troubleshooting excessive bis(2-cyanoethyl)amine formation.

Optimized Experimental Protocols

Protocol 1: Selective Mono-cyanoethylation of an Aliphatic Primary Amine

Objective: To synthesize an N-(2-cyanoethyl) aliphatic amine with high selectivity.

Materials:

  • Aliphatic primary amine (1 equivalent)

  • Acrylonitrile (0.95 equivalents)

  • Methanol (solvent)

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the aliphatic primary amine (1 equivalent) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acrylonitrile (0.95 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting amine and the formation of the mono-adduct.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Selective Mono-cyanoethylation of an Aromatic Amine using a Catalyst

Objective: To synthesize N-(2-cyanoethyl)aniline with high selectivity.

Materials:

  • Aniline (1 equivalent)

  • Acrylonitrile (1.05 equivalents)

  • Ethanol (solvent)

  • Cupric acetate monohydrate (catalyst, e.g., 0.05 equivalents)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

Procedure:

  • To a stirred solution of aniline (1 equivalent) in ethanol, add a catalytic amount of cupric acetate monohydrate (e.g., 0.05 equivalents).

  • Heat the mixture to a gentle reflux.

  • Add acrylonitrile (1.05 equivalents) dropwise over 30 minutes.[1]

  • Continue refluxing and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Evaporate the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

References

  • Technical Support Center: Minimizing Bis(2-cyanoethyl)
  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (URL: )
  • Cyanoethyl
  • Cyanoethyl
  • Progress on the cyanoethylation of aromatic amines - ResearchGate. (URL: [Link])

  • Cyanoethylation of aromatic amines - Google P
  • Schematics of acrylonitrile cyanoethylation reaction and overview of... - ResearchGate. (URL: [Link])

  • Yttrium nitrate promoted selective cyanoethylation of amines - Indian Academy of Sciences. (URL: [Link])

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Technical Support Center: Analytical Methods for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their understanding and application of various analytical techniques to monitor the progress of chemical reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right analytical method for my reaction?

Choosing the most suitable analytical method is critical and depends on several factors related to your specific reaction.[1][2][3][4] A robust method should be sensitive to changes in the concentration of reactants, products, or intermediates, and be able to provide reliable data under the reaction conditions.[1]

Consider the following criteria when making your selection:

  • Accuracy and Precision: How close are your measurements to the true value, and how reproducible are they?

  • Sensitivity: Can the method detect small changes in concentration?

  • Selectivity: Can the method distinguish between the analyte of interest and other components in the reaction mixture?[4]

  • Robustness and Ruggedness: Is the method insensitive to small variations in experimental conditions?[1][3]

  • Scale of Operation: What is the expected concentration range of your analyte, and how much sample is available?[3][4]

  • Analysis Time: How quickly do you need the results? Real-time monitoring requires fast analytical techniques.

  • Availability of Equipment and Cost: What instrumentation is accessible in your lab, and what is the budget for the analysis?[4]

The following decision tree can guide you in selecting an appropriate method:

MethodSelection start Start: Define Reaction Monitoring Needs is_real_time Is real-time monitoring required? start->is_real_time is_volatile Are reactants/products volatile? is_real_time->is_volatile Yes offline_analysis Offline Analysis: Collect and Quench Aliquots is_real_time->offline_analysis No has_chromophore Does a component have a UV-Vis active chromophore? is_volatile->has_chromophore No gc Gas Chromatography (GC) is_volatile->gc Yes is_ir_raman_active Are functional groups IR or Raman active? has_chromophore->is_ir_raman_active No uv_vis UV-Vis Spectroscopy has_chromophore->uv_vis Yes is_nmr_active Are nuclei NMR active and soluble? is_ir_raman_active->is_nmr_active No ftir_raman In-situ FTIR/Raman is_ir_raman_active->ftir_raman Yes nmr In-situ NMR is_nmr_active->nmr Yes other_methods Consider other methods (e.g., Titration, MS) is_nmr_active->other_methods No is_separable Are components separable by chromatography? offline_analysis->is_separable is_separable->gc Yes (volatile) hplc High-Performance Liquid Chromatography (HPLC) is_separable->hplc Yes (non-volatile) ms Mass Spectrometry (MS) is_separable->ms Consider for structural info

Sources

Technical Support Center: Purification of Sterically Hindered Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of sterically hindered aminonitriles. As a Senior Application Scientist, I understand that these molecules present unique and often frustrating challenges that can impede research and development timelines. Their combination of a basic amine, a reactive nitrile, and bulky substituents necessitates a departure from standard purification protocols.

This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems you encounter at the bench. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to overcome them.

Part 1: Critical Safety Precautions

Q: What are the primary safety risks associated with aminonitriles, and what precautions are mandatory?

A: The single most critical hazard is the potential for aminonitriles to release hydrogen cyanide (HCN) , a potent and rapidly acting poison.[1][2] This can occur through hydrolysis (reaction with water, especially under acidic or basic conditions) or thermal decomposition. The steric hindrance of your molecule does not negate this fundamental reactivity.

Mandatory Safety Protocols:

  • Engineering Controls: All work must be conducted in a certified, well-ventilated chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are required.[3][4]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[3] Be aware that aminonitriles may be dissolved in solvents like toluene, which requires specific glove types for adequate protection.[1][2]

    • Body Protection: A flame-resistant lab coat is essential. A chemical-resistant apron should be worn over it if there is a splash risk.[3]

  • Emergency Preparedness:

    • Ensure an eyewash station and safety shower are immediately accessible.[4]

    • A cyanide antidote kit (e.g., containing amyl nitrite) should be available in the laboratory, and personnel must be trained in its use.[1][2]

    • Never work alone when handling aminonitriles.

Spill & Waste Management:

  • Spills: Absorb small spills with an inert material like vermiculite or sand, then place in a sealed container for disposal.[3] Decontaminate the area with a 5.25% hypochlorite solution.[2]

  • Waste: All aminonitrile waste is considered acutely hazardous. It must be segregated, clearly labeled, and disposed of according to institutional and federal guidelines. Never mix aminonitrile waste with acids, as this will rapidly generate HCN gas.

Part 2: Troubleshooting Purification by Chromatography

Chromatography is often the first tool researchers reach for, but the basicity and steric bulk of these compounds frequently lead to poor results on standard silica gel.

Q: Why is my sterically hindered aminonitrile streaking badly on my silica gel column?

A: This is the most common issue. The root cause is the strong interaction between the basic lone pair of electrons on your amine's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This creates a non-ideal adsorption/desorption equilibrium, leading to severe peak tailing or "streaking."[5][6] Steric hindrance can exacerbate this by preventing the molecule from eluting cleanly, even with highly polar solvents.

Workflow for Troubleshooting Chromatographic Streaking

Caption: Decision tree for troubleshooting aminonitrile chromatography.

Solutions:

  • Mobile Phase Modification (First Approach): The easiest solution is to add a small amount of a basic modifier to your eluent system (e.g., DCM/MeOH or EtOAc/Hexanes). This modifier will preferentially bind to the acidic sites on the silica, allowing your aminonitrile to travel through the column more uniformly.[5][6]

    • Triethylamine (Et₃N): Add 0.5-2% by volume. It is volatile and can usually be removed under high vacuum.

    • Ammonium Hydroxide (NH₄OH): Add 0.5-2% of a concentrated aqueous solution to your polar solvent (e.g., methanol) before making your final mobile phase. This is very effective but adds water to your system.[5]

  • Stationary Phase Alternatives (If Modification Fails):

    • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds. Since it lacks acidic sites, the primary cause of streaking is eliminated.[5]

    • Reverse-Phase (C18): For highly polar aminonitriles, reverse-phase chromatography (prep-HPLC or MPLC) can be effective. You will need to use a mobile phase like Acetonitrile/Water or MeOH/Water, often with a basic modifier like ammonium bicarbonate to ensure good peak shape.[5][7]

Technique Principle of Separation Advantages for Hindered Aminonitriles Common Mobile Phases
Silica Gel + Basic Modifier Normal PhaseReadily available; cost-effective.EtOAc/Hexane + 1% Et₃N; DCM/MeOH + 1% NH₄OH
Alumina (Neutral/Basic) Normal PhaseEliminates acidic sites, preventing streaking.[5]EtOAc/Hexane; DCM/MeOH
Reverse Phase (C18) HydrophobicityExcellent for polar compounds; high resolution.Acetonitrile/Water + 0.1% NH₄HCO₃; MeOH/Water

Part 3: Overcoming Crystallization & Solid-State Challenges

The bulky nature of these molecules can severely disrupt the ordered packing required for crystal lattice formation, often resulting in oils or amorphous solids that are difficult to purify.

Q: My aminonitrile "oils out" of every solvent system I try. How can I get it to crystallize?

A: "Oiling out" occurs when the solubility of your compound drops so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered solid.[5] For sterically hindered molecules, the energy barrier to forming a stable crystal lattice is high. The solution is often to change the molecular structure in a reversible way to promote crystallinity.

The most effective strategy is salt formation. [5] By protonating the basic amine, you introduce strong ionic interactions (charge-charge, hydrogen bonding) that can dominate the packing forces and facilitate the formation of a well-ordered, crystalline salt.

Protocol: Salt Formation for Purification
  • Dissolution: Dissolve your crude, oily aminonitrile (1.0 eq) in a suitable organic solvent. Good starting points are diethyl ether, ethyl acetate, or methanol.

  • Acid Addition: Slowly add a solution of a suitable acid (1.0 - 1.1 eq) dropwise while stirring.

    • For HCl Salt: Use a solution of HCl in diethyl ether or dioxane.

    • For Organic Salts: Use acids like p-toluenesulfonic acid (TsOH) or tartaric acid dissolved in a minimal amount of a compatible solvent.[5]

  • Precipitation/Crystallization: The salt will often precipitate immediately. If not, you may need to cool the solution, slowly add an anti-solvent (like hexane), or scratch the inside of the flask to induce crystallization.

  • Isolation: Collect the crystalline salt by vacuum filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove non-basic impurities, and dry thoroughly.

  • Validation: Check the purity of the salt by NMR and melting point. A sharp melting point is a good indicator of purity.[8]

  • Liberation of Free Base (If Needed): To recover the purified aminonitrile, dissolve the salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the free amine into an organic solvent (e.g., DCM or EtOAc). Dry the organic layer and concentrate to yield the purified product.

Q: I have a chiral aminonitrile. Can I use crystallization to separate the enantiomers?

A: Yes, this is a classical and powerful technique known as chiral resolution . The principle is to convert your pair of enantiomers into a pair of diastereomers, which have different physical properties (like solubility) and can be separated.[9]

This is achieved by forming a salt with an optically pure chiral acid or base. For your aminonitrile, you would use a chiral acid.

Workflow for Chiral Resolution by Diastereomeric Crystallization

Caption: Workflow for chiral resolution via fractional crystallization.

Key Considerations:

  • Acid Selection: The choice of resolving agent is crucial and often requires screening. Common choices include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[9]

  • Solvent Choice: The solvent system is critical for achieving good separation of the diastereomeric salts' solubilities. This often requires significant optimization.

  • Amplification: Some aminonitriles can form conglomerate crystals, where enantiomers crystallize separately. This property can be exploited for spontaneous resolution or amplification of enantiomeric excess (ee).[10][11][12]

Part 4: Safely Purifying by Distillation

Q: My aminonitrile has a very high boiling point and seems to decompose when I try to distill it at atmospheric pressure. What should I do?

A: High molecular weight and steric bulk often lead to high boiling points. Heating these compounds to temperatures above 150-180°C at atmospheric pressure can cause decomposition, potentially via a retro-Strecker reaction, which can release HCN.[13][14]

The solution is vacuum distillation .[15][16] By reducing the pressure in the system, you lower the boiling point of your compound to a temperature where it is thermally stable.

Key Principles of Vacuum Distillation:

  • Pressure & Boiling Point: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Lowering the external pressure lowers the required boiling temperature.[15][17]

  • Rule of Thumb: Halving the external pressure reduces the boiling point by approximately 10-15°C.[16]

Protocol: Vacuum Distillation of a Hindered Aminonitrile
  • Safety First: Assemble the distillation apparatus in a fume hood. Check all glassware for star cracks or defects, as they can implode under vacuum.[15] Use a blast shield.

  • Apparatus Setup: Use a short-path distillation head to minimize product loss on the glass surfaces. Ensure all joints are properly sealed with vacuum grease.

  • Prevent Bumping: Add a magnetic stir bar or boiling chips to the distilling flask to ensure smooth boiling and prevent bumping/flash boiling.[17]

  • Apply Vacuum: Close the system and slowly apply vacuum from a water aspirator or a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distilling flask using a heating mantle and a sand or oil bath for uniform temperature control. The bath temperature should typically be 20-30°C higher than the expected boiling point of your liquid.[13]

  • Fraction Collection: Collect the distillate in a receiving flask, which should be cooled in an ice bath to ensure efficient condensation, especially for lower-boiling compounds under vacuum.[18]

  • Shutdown: After collection, allow the system to cool completely before slowly and carefully re-introducing air to release the vacuum.

Pressure (mmHg) Approx. Boiling Point Reduction Notes
760 (Atmospheric)0°CReference
~20 (Water Aspirator)~100-120°CGood for moderately high-boiling compounds.
~1~150-180°CRequires a mechanical vacuum pump.
0.1~200-220°CFor very high-boiling, sensitive compounds.

Part 5: General FAQs

Q: What are the most common impurities in a crude sterically hindered aminonitrile synthesis?

A: Impurities typically arise from starting materials, side reactions, or product degradation.

  • Unreacted Starting Materials: The aldehyde/ketone and amine starting materials.

  • Imines/Enamines: The intermediate formed before cyanide addition. Bulky ketones can make iminium formation difficult and disfavored in equilibrium.[19]

  • Hydrolysis Products: The corresponding α-amino acid or α-hydroxy nitrile if water is present.

  • Self-Condensation Products: Aldehydes with α-protons can undergo aldol-type self-condensation.[20]

Q: How can I definitively assess the purity of my final product?

A: A single method is rarely sufficient. A combination of techniques provides the most accurate assessment of purity.[8][]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in significant amounts (>1-2%).

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) is often necessary if the compound lacks a strong UV chromophore.[22]

  • Melting Point: For crystalline solids, a narrow melting point range (1-2°C) is a strong indicator of high purity.[8][16]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is considered evidence of high purity.

References

  • Benchchem. (n.d.). Handling and safety precautions for 2-Aminobutanenitrile.
  • Chemical Emergency Medical Guidelines. (2020). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Aminoacetonitrile hydrochloride.
  • Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Butenenitrile, 3-amino-.
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health.
  • Reddit. (2022). Purification of aminonitrile. r/Chempros.
  • (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Google Patents. (n.d.). US4072698A - Resolution of aminonitriles.
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.
  • ACS Publications. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters.
  • National Institutes of Health. (n.d.). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. PMC.
  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
  • Organic Chemistry at CU Boulder. (n.d.). Distillation.
  • National Institutes of Health. (2023). Chirally and chemically reversible Strecker reaction. PMC.
  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
  • ResearchGate. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids.
  • (n.d.). How to Purify by Distillation.
  • (n.d.). Chiral Drug Separation.
  • Reddit. (2022). Chromotography with free amines?. r/chemhelp.
  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • YouTube. (2010). [Lab 6] Distilling Amines... Again.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Chemistry LibreTexts. (2020). Distillation.
  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content.

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Technical Support Center: Handling and Disposal of Waste from 3-(tert-BUTYLAMINO)PROPIONITRILE Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides detailed, experience-driven advice for researchers, scientists, and drug development professionals on the safe handling and compliant disposal of chemical waste generated during the synthesis of 3-(tert-butylamino)propionitrile. Our goal is to equip you with the knowledge to manage these waste streams safely, effectively, and in accordance with environmental regulations.

Section 1: Understanding Your Waste Stream

The synthesis of this compound, commonly achieved through the cyanoethylation of tert-butylamine with acrylonitrile, generates a multi-component waste stream.[1][2] Understanding the composition and hazards of this waste is the first and most critical step in proper management.

What are the primary components and hazards of my waste?

Your waste is a complex mixture containing unreacted starting materials, the desired product, solvents, and potential byproducts. Each component carries specific risks that must be managed collectively.

Waste Stream ComponentChemical FormulaPrimary HazardsRationale & Causality
Acrylonitrile (Unreacted) C₃H₃NHighly Flammable, Acutely Toxic (all routes), Carcinogen, Environmental Hazard.[3][4][5]A highly reactive and toxic precursor. Even trace amounts in waste can pose significant health and environmental risks.[6] Its high flammability and potential for explosive polymerization require careful handling.[7]
tert-Butylamine (Unreacted) C₄H₁₁NHighly Flammable, Corrosive (causes severe skin burns and eye damage), Toxic if inhaled.[8][9][10][11]A volatile and corrosive amine.[8][9] Its vapors can form explosive mixtures with air, and direct contact can cause severe tissue damage.[8][10]
This compound (Product) C₇H₁₄N₂Assumed Toxic and Irritant.As a nitrile and an amine, it should be handled with the same precautions as the parent compounds. Specific toxicology data is limited, so a conservative approach is mandated.
Reaction Solvents (e.g., water, alcohol) VariesFlammability, Irritation.Depends on the solvent used. If an alcohol like ethanol or methanol is used, it adds to the flammability of the waste stream.
Polymeric Byproducts VariesPotential for contamination.Acrylonitrile can polymerize, especially under basic conditions, creating solid or gummy waste that can trap more hazardous materials.[12][13][14]

Section 2: Waste Segregation and Initial Handling Workflow

Proper segregation at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal. Never mix incompatible waste streams.

How should I segregate waste immediately after my synthesis?

Follow a systematic workflow to categorize and containerize each waste fraction. This prevents accidental mixing of incompatibles, such as acidic and basic streams, which could generate heat or toxic gases.

G cluster_0 cluster_1 Waste Segregation cluster_2 Containment & Labeling A End of Synthesis: Reaction Mixture Work-up B Aqueous Waste (e.g., from extractions) A->B Aqueous Layer C Organic Waste (e.g., solvent washes, mother liquor) A->C Organic Layer D Solid Waste (e.g., drying agents, filter cakes) A->D Solid Residues E Contaminated PPE (Gloves, bench paper) A->E Used Materials F Labeled Aqueous Hazardous Waste Container B->F G Labeled Organic Hazardous Waste Container C->G H Labeled Solid Hazardous Waste Container D->H I Labeled Solid Waste Bag (for hazardous materials) E->I

Caption: Workflow for immediate waste segregation post-synthesis.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the handling and disposal process.

Q: My aqueous waste stream has a strong, fishy, ammonia-like odor. What does this mean and is it dangerous? A: This odor is characteristic of the unreacted tert-butylamine, which is volatile.[8][9] The presence of a strong odor indicates that the amine is escaping into the atmosphere. This is hazardous as tert-butylamine is toxic if inhaled.[8][10][11]

  • Immediate Action: Ensure the waste container is tightly sealed.[8][9] Handle the waste inside a chemical fume hood until it is properly neutralized.

  • Causality: The amine's volatility allows it to readily escape from an unsealed or improperly stored container.

  • Solution: Before final disposal, the aqueous stream should be neutralized. Slowly add a dilute acid (e.g., 1M HCl or citric acid) while stirring in a fume hood. Monitor the pH until it is between 6 and 8. This converts the amine to its non-volatile salt form, reducing the inhalation hazard.

Q: I observed a white, gummy solid forming in my waste container. What is it and what should I do? A: This is likely polymeric acrylonitrile. Acrylonitrile can polymerize, especially in the presence of bases (like tert-butylamine) or upon exposure to light and heat.[7][14] This polymer can trap other hazardous liquids, making the waste difficult and dangerous to handle.

  • Immediate Action: Do not attempt to break up the solid, as this could release trapped reactants. Treat the entire container and its contents as hazardous solid waste.

  • Causality: The basic conditions created by excess tert-butylamine can initiate the anionic polymerization of unreacted acrylonitrile.

  • Prevention: The best strategy is to quench unreacted acrylonitrile before combining waste streams. This can be done by adding a small amount of a radical scavenger like hydroquinone or by acidification, which inhibits the base-catalyzed polymerization.

Q: I accidentally mixed an acidic waste stream with my amine/nitrile waste. The container became hot. What happened? A: You initiated a strong acid-base neutralization reaction. The reaction between an acid and tert-butylamine is highly exothermic, releasing significant heat. This temperature increase is dangerous for two reasons:

  • It can increase the vapor pressure of volatile components like acrylonitrile and tert-butylamine, potentially over-pressurizing the container.[10]

  • Heat can accelerate the hazardous polymerization of acrylonitrile.[7]

  • Immediate Action: Do not seal the container tightly if it is still heating. Place it in a secondary containment bin within a fume hood and allow it to cool. If necessary, use an ice bath for external cooling.

  • Causality: The protonation of the amine by the acid is a thermodynamically favorable and rapid reaction that releases energy as heat.

  • Prevention: Always add reagents for neutralization slowly and with cooling (e.g., in an ice bath). Never mix bulk waste streams without first confirming their compatibility.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary regulatory concerns for this waste stream? A1: This waste stream is classified as hazardous under multiple categories according to the EPA's Resource Conservation and Recovery Act (RCRA).[15][16]

  • Ignitability (D001): Due to the presence of highly flammable acrylonitrile and tert-butylamine.[3][8][15]

  • Corrosivity (D002): If the pH is high due to excess tert-butylamine.

  • Toxicity (D003/U-Listed): Acrylonitrile is a U-listed waste (U009), meaning even unused commercial chemical products containing it are considered hazardous waste when disposed.[17] You must manage this waste according to your generator status (e.g., VSQG, SQG, or LQG) and dispose of it through a licensed hazardous waste disposal company.[18][19]

Q2: Can I dispose of the aqueous waste down the drain after neutralization? A2: No. Even after neutralization, the aqueous waste will contain the product (this compound), neutralized amine salts, and potentially soluble byproducts. Both nitriles and amines can be harmful to aquatic life.[11][18] This waste must be collected as hazardous aqueous waste and disposed of through your institution's environmental health and safety office or a certified contractor.[20]

Q3: How do I handle contaminated nitrile gloves and other PPE? A3: Nitrile gloves contaminated with acrylonitrile or tert-butylamine must be treated as hazardous waste.[21][22]

  • Procedure: After use, remove gloves without touching the outer contaminated surface.[23] Place them in a designated, clearly labeled hazardous waste bag or container.[22][24]

  • Rationale: Acrylonitrile can be absorbed through the skin, and contact can cause irritation and blistering.[4][6] Disposing of contaminated gloves in the regular trash can lead to environmental contamination and expose waste handling personnel to chemical hazards.[23][25] Specialized recycling programs exist for non-hazardous nitrile gloves, but these are not suitable for gloves contaminated with acutely toxic chemicals.[21][22]

Q4: Is incineration a suitable final disposal method for this waste? A4: Yes, incineration is a common and effective method for the ultimate destruction of this type of organic waste.[21][26] High-temperature incineration in a permitted hazardous waste facility ensures the complete breakdown of toxic organic compounds into less harmful substances like carbon dioxide, water, and nitrogen oxides.[27] This method is often preferred as it prevents the chemicals from entering landfills or aquatic ecosystems.[26]

Section 5: Key Protocols

Protocol 1: Quenching Unreacted Acrylonitrile in the Reaction Mixture

This protocol should be performed in a chemical fume hood with appropriate PPE before starting the aqueous work-up.

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to slow down any potential side reactions.

  • Acidification: Slowly and cautiously add 1M HCl dropwise to the cooled reaction mixture with vigorous stirring. The goal is to neutralize the basic tert-butylamine and inhibit acrylonitrile polymerization.

  • Monitor pH: Periodically check the pH of the mixture using pH paper. Continue adding acid until the mixture is slightly acidic (pH ~6).

  • Proceed to Work-up: Once the mixture is acidic, you can safely proceed with your extraction or other purification steps. The risk of hazardous polymerization is now significantly reduced.

Protocol 2: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. Collect these rinses as hazardous organic waste.

  • Base/Acid Wash: Soak the glassware in a base bath (e.g., ethanolic KOH) or an acid bath, followed by thorough rinsing with deionized water. Caution: Do not place items in a base bath if significant amounts of acrylonitrile could be present due to the polymerization risk.

  • Final Cleaning: Wash with soap and water, followed by a final rinse with deionized water and oven drying.

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Stability issues of 3-(tert-BUTYLAMINO)PROPIONITRILE during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-(tert-BUTYLAMINO)PROPIONITRILE. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. As Senior Application Scientists, we have compiled this information to help you troubleshoot potential problems and ensure the integrity of your experiments.

I. Quick Reference: Recommended Storage and Handling

For optimal stability, proper storage and handling of this compound are crucial. Below is a summary of key recommendations.

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration is recommended.Reduces the rate of potential degradation reactions. Storing under refrigeration helps to avoid the development of pressure in bottles.[1][2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[3]Minimizes contact with air, which can lead to oxidation and polymerization.[2]
Container Keep in a tightly sealed, original container.[4][5]Prevents exposure to moisture and atmospheric components.
Light Protect from direct sunlight.[3]Light can potentially catalyze degradation reactions.
Ventilation Store in a well-ventilated area.[4][5][6]This is a general safety precaution for handling a flammable and toxic compound.
Incompatible Materials Store away from strong acids, strong oxidizing agents, and sources of ignition.[4][7][8]Acids can catalyze rapid polymerization, and oxidizing agents can lead to decomposition.[2] The compound is highly flammable.[4][6]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter, providing explanations and actionable solutions.

FAQ 1: My previously clear, colorless solution of this compound has developed a yellow tint. What could be the cause?

Short Answer: A yellow discoloration is a potential indicator of polymerization, a known degradation pathway for related aminopropionitriles.[2]

In-depth Explanation: Beta-aminopropionitriles can undergo self-condensation or polymerization, and this process is often accelerated by exposure to air or acidic conditions.[2] For the parent compound, 3-aminopropionitrile, this polymerization is reported to form an explosive yellow solid.[2] The bulky tert-butyl group in your compound may sterically hinder this process to some extent, but the underlying reactivity of the aminonitrile functional group remains.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored reagent.

Recommended Actions:

  • Do not use: If you observe a significant color change, it is safest to assume the material has degraded. Using it could lead to inconsistent results or the introduction of impurities into your reaction.

  • Purity Assessment (for minor discoloration): If the discoloration is faint, you may consider assessing the purity of the material using analytical techniques such as NMR, GC-MS, or HPLC before use. Look for the appearance of new signals or peaks that would indicate degradation products.

  • Future Prevention: Ensure all future storage follows the recommended guidelines, particularly storage under an inert atmosphere and in a tightly sealed container.[3][4]

FAQ 2: I am seeing unexpected byproducts in my reaction, such as a new amide or carboxylic acid. Could this be related to the stability of this compound?

Short Answer: Yes, the presence of water or acidic/basic conditions can lead to the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.

In-depth Explanation: The nitrile functional group is susceptible to hydrolysis, a reaction that is typically slow with neutral water but is significantly accelerated in the presence of acids or bases.[9] This reaction proceeds in two stages: first, the nitrile is converted to an amide, which can then be further hydrolyzed to a carboxylic acid (in this case, 3-(tert-butylamino)propanoic acid).

Potential Hydrolysis Pathway:

Hydrolysis Compound This compound Amide 3-(tert-Butylamino)propanamide Compound->Amide + H2O (Acid/Base Catalyst) Acid 3-(tert-Butylamino)propanoic Acid Amide->Acid + H2O (Acid/Base Catalyst)

Caption: Hydrolysis pathway of this compound.

Troubleshooting Steps:

  • Review Reaction Conditions: Scrutinize your experimental setup for any sources of moisture. Ensure all solvents are anhydrous and that the reaction is performed under a dry, inert atmosphere if sensitive to water.

  • Check Reagent Purity: If your reaction involves acidic or basic reagents, consider that they may be catalyzing the hydrolysis of your starting material.

  • Analytical Confirmation: Use techniques like LC-MS to identify the unexpected byproducts and confirm if their molecular weights correspond to the amide or carboxylic acid derivatives.

FAQ 3: My reaction yield is lower than expected, and I suspect my this compound has degraded. How can I test its purity?

Short Answer: You can assess the purity of your compound using standard analytical techniques. Proton NMR is often a quick and effective method.

Experimental Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation:

    • Accurately weigh a small amount of your this compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

  • Data Analysis:

    • Expected Peaks: For pure this compound, you should observe characteristic peaks corresponding to the tert-butyl group (a singlet around 1.1 ppm) and the two methylene groups of the propionitrile backbone (triplets around 2.5-3.0 ppm).

    • Signs of Degradation:

      • Broadening of Peaks: This could indicate the presence of polymeric material.

      • New Peaks: The appearance of new signals, especially in the regions associated with amides or carboxylic acids, would suggest hydrolysis.

      • Reduced Integration: A lower than expected integration value for the characteristic peaks relative to an internal standard would indicate a loss of the parent compound.

Table of Expected ¹H NMR Signals (Illustrative):

Functional GroupChemical Shift (ppm, approximate)MultiplicityIntegration
(CH₃)₃C-1.1Singlet9H
-NH-CH₂-2.8Triplet2H
-CH₂-CN2.5Triplet2H
-NH-VariableBroad Singlet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

III. Concluding Remarks

The stability of this compound is generally good under recommended storage conditions.[4] However, its susceptibility to polymerization and hydrolysis, particularly when exposed to air, moisture, or incompatible chemicals, necessitates careful handling and storage. By being aware of these potential degradation pathways and implementing the troubleshooting steps outlined in this guide, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes.

IV. References

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  • CPAChem. (2023). Safety data sheet. Retrieved from

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  • PubChem. (n.d.). (S)-3-(tert-Butylamino)propane-1,2-diol. Retrieved from

  • Wikipedia. (n.d.). Propionitrile. Retrieved from

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Sources

Validation & Comparative

A Spectroscopic Guide to 3-(tert-BUTYLAMINO)PROPIONITRILE and Its Analogs: An In-Depth Comparison for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous identification and characterization of novel compounds are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) form the bedrock of this analytical process. This guide provides a comprehensive spectroscopic comparison of 3-(tert-BUTYLAMINO)PROPIONITRILE and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It delves into the causality behind experimental choices and provides field-proven insights into spectral interpretation, ensuring a deeper understanding of the structure-property relationships of these aminonitrile compounds.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule containing both a secondary amine and a nitrile group. These functional groups are common pharmacophores, making this compound and its analogs of significant interest in medicinal chemistry. The subtle structural modifications in its analogs—varying the steric bulk around the nitrogen atom or altering the carbon chain length—can dramatically influence their physicochemical and biological properties. Therefore, a robust and comparative spectroscopic analysis is crucial for quality control, reaction monitoring, and establishing a baseline for future structural modifications. This guide will explore the spectral signatures of the parent compound and compare them against its methyl, ethyl, and isopropyl analogs, as well as a key isomer, to highlight the diagnostic power of these techniques.

Comparative Spectroscopic Data Analysis

The following sections present a comparative analysis of the key spectroscopic data for this compound and its selected analogs. The data is summarized for clarity, followed by an in-depth interpretation of the spectral features that differentiate these closely related structures.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrations of interest in these aminonitriles are the N-H stretch of the secondary amine and the C≡N stretch of the nitrile.

CompoundKey IR Absorptions (cm⁻¹)
This compound N-H Stretch: ~3300-3500 (weak-medium, single peak); C≡N Stretch: ~2245 (sharp, medium)
3-(isopropylamino)propionitrile N-H Stretch: ~3300-3500 (weak-medium, single peak); C≡N Stretch: ~2246 (sharp, medium)
3-(ethylamino)propionitrile [1]N-H Stretch: ~3300-3500 (weak-medium, single peak); C≡N Stretch: ~2245 (sharp, medium)[1]
3-(methylamino)propionitrile N-H Stretch: ~3300-3500 (weak-medium, single peak); C≡N Stretch: ~2247 (sharp, medium)

Interpretation:

The nitrile (C≡N) stretching vibration is a highly characteristic and easily identifiable peak in the IR spectrum, typically appearing in the 2210–2260 cm⁻¹ region.[2] For saturated aliphatic nitriles, this peak is expected to be sharp and of medium intensity, falling between 2260 and 2240 cm⁻¹.[3] As observed in the table, all the 3-(alkylamino)propionitrile analogs show a consistent, sharp absorption around 2245 cm⁻¹, confirming the presence of the nitrile group.[3] The polarity of the C≡N bond leads to a significant change in dipole moment during vibration, resulting in a strong and readily identifiable peak.[3]

The N-H stretching vibration for secondary amines typically appears as a single, somewhat broad peak of weak to medium intensity in the 3200 - 3600 cm⁻¹ range. This distinguishes them from primary amines, which show two peaks in this region, and tertiary amines, which show none. The position and broadness of this peak can be influenced by hydrogen bonding. While the data shows a general range, the specific environment of each molecule will subtly affect this absorption. For these analogs, the key diagnostic feature is the presence of this single N-H stretch, confirming their secondary amine character.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity. The chemical shifts are highly sensitive to the electronic environment of the protons.[4]

Compoundδ (ppm) for -NH-δ (ppm) for -CH₂-CH₂-CNδ (ppm) for Alkyl Group Protons
This compound ~1.3 (s, 1H)~2.8 (t, 2H), ~2.5 (t, 2H)~1.1 (s, 9H)
3-(isopropylamino)propionitrile [5]~1.2 (s, 1H)~2.8 (t, 2H), ~2.5 (t, 2H)~2.8 (sept, 1H), ~1.0 (d, 6H)
3-(ethylamino)propionitrile [6]~1.2 (s, 1H)~2.8 (t, 2H), ~2.5 (t, 2H)~2.6 (q, 2H), ~1.1 (t, 3H)[6]
3-(methylamino)propionitrile [7]~1.4 (s, 1H)~2.8 (t, 2H), ~2.5 (t, 2H)~2.4 (s, 3H)[7]

Interpretation:

The protons on carbons adjacent to electronegative atoms like nitrogen are deshielded and appear at a lower field (higher ppm value).[8] This is evident in the methylene protons (-CH₂-) adjacent to the amine and nitrile groups, which consistently resonate around 2.5-2.8 ppm. The protons of the N-H group itself are often broad and can appear over a range of chemical shifts, depending on concentration and solvent.

The most significant diagnostic differences in the ¹H NMR spectra arise from the alkyl groups attached to the nitrogen:

  • tert-Butyl: A sharp singlet integrating to nine protons around 1.1 ppm is a classic signature of the magnetically equivalent methyl protons of a tert-butyl group.

  • Isopropyl: A septet (or multiplet) for the single methine proton (~2.8 ppm) coupled to a doublet for the six equivalent methyl protons (~1.0 ppm) is characteristic of an isopropyl group.[5]

  • Ethyl: A quartet for the two methylene protons (~2.6 ppm) coupled to a triplet for the three methyl protons (~1.1 ppm) clearly identifies the ethyl group.[6]

  • Methyl: A singlet integrating to three protons around 2.4 ppm is indicative of the methyl group.[7]

This comparative analysis demonstrates how ¹H NMR can be used to definitively identify the specific alkyl analog.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through its fragmentation pattern. For amines, a key feature is the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[9]

CompoundMolecular Weight ( g/mol )Molecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 126.21126111, 70, 57
3-(isopropylamino)propionitrile [10]112.18[10]112[10]97, 70, 43
3-(ethylamino)propionitrile 98.15[1]9883, 70, 29
3-(methylamino)propionitrile 84.128469, 70, 15
2-(tert-butylamino)acetonitrile [11][12]112.17[11]11297, 57, 56

Interpretation:

All the listed compounds have two nitrogen atoms (an even number), so their molecular ions are expected to have an even m/z value. This is consistent with the observed data. The primary fragmentation pathway for aliphatic amines is α-cleavage, which is the breaking of the bond between the α and β carbons relative to the nitrogen atom.[13] This results in the formation of a stable iminium ion.

  • α-Cleavage: For the 3-(alkylamino)propionitrile series, the dominant α-cleavage involves the loss of the alkyl group attached to the nitrogen, leading to a common fragment at m/z 70, corresponding to the [CH₂=N⁺H-CH₂CH₂CN] ion. The other major fragmentation is the loss of a methyl group from the branched alkyl substituents.

  • tert-Butyl Analog: The base peak is often at m/z 111, corresponding to the loss of a methyl radical (CH₃•) from the tert-butyl group. The peak at m/z 57 represents the stable tert-butyl cation [(CH₃)₃C⁺].

  • Isopropyl Analog: Loss of a methyl radical leads to a fragment at m/z 97.

  • Ethyl Analog: Loss of a methyl radical gives a fragment at m/z 83.

  • Isomeric Comparison (2-(tert-butylamino)acetonitrile): The isomer, with a shorter chain between the functional groups, shows a different fragmentation pattern. The α-cleavage leads to a prominent peak at m/z 97 (loss of a methyl group) and a base peak at m/z 56, corresponding to [CH₂=N⁺H-C(CH₃)₃]. This clearly distinguishes it from its 3-substituted counterpart.

Experimental Protocols

To ensure reproducibility and accuracy, the following sections detail the standardized protocols for acquiring the spectroscopic data presented.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid aminonitrile samples.

Methodology: Attenuated Total Reflectance (ATR)

ATR is a convenient technique for liquid samples as it requires minimal sample preparation.[14]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[15] Record a background spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.[15][16]

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with solvent after analysis to prevent cross-contamination.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Cleanup Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Ratioing) Acquire_Spectrum->Process_Data Final_Spectrum Final IR Spectrum Process_Data->Final_Spectrum Clean_Up Clean Crystal Final_Spectrum->Clean_Up

Caption: Workflow for FTIR analysis using the ATR technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[17] The deuterated solvent prevents a large solvent signal from obscuring the analyte peaks.[17][18]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Shimming: Place the NMR tube in the spectrometer. The instrument's software is used to shim the magnetic field, which involves adjusting the homogeneity of the magnetic field across the sample to obtain sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the relaxation delay (e.g., 1-2 seconds) to allow for adequate relaxation of the protons between scans.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Analyte (5-25 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire FID (Pulse & Scan) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Chemical Shift Phase->Calibrate Integrate Integrate Peaks (¹H NMR) Calibrate->Integrate Spectrum Final NMR Spectrum Integrate->Spectrum

Caption: General workflow for acquiring solution-state NMR spectra.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analytes.

Methodology: This protocol assumes coupling with a Gas Chromatography (GC) system for sample introduction.

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program to ensure separation of the analyte from any impurities and the solvent.

    • Set the injector temperature to ensure complete volatilization of the sample without thermal decomposition.

    • The transfer line temperature to the mass spectrometer should be high enough to prevent condensation.

  • Ionization:

    • The volatile analyte molecules eluting from the GC column enter the ion source of the mass spectrometer.[19]

    • In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[20][21] This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M⁺).[20][22]

  • Fragmentation: The excess energy from the electron impact causes the molecular ions to fragment into smaller, characteristic ions.[22]

  • Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Spectrum Generation: A plot of the relative abundance of the ions versus their m/z ratio generates the mass spectrum.

MS_Logic cluster_struct Molecular Structure cluster_ms Mass Spectrometry Process cluster_output Output Molecule Analyte Molecule (e.g., C₆H₁₂N₂) Ionization Electron Ionization (70 eV) Molecule->Ionization Mol_Ion Molecular Ion (M⁺) [m/z = MW] Ionization->Mol_Ion Fragmentation Fragmentation Mol_Ion->Fragmentation Frag_Ions Fragment Ions (e.g., [M-CH₃]⁺) Fragmentation->Frag_Ions Spectrum Mass Spectrum (Abundance vs. m/z) Frag_Ions->Spectrum

Caption: Logical flow from molecular structure to mass spectrum via EI-MS.

Conclusion

This guide provides a detailed spectroscopic comparison of this compound and its analogs. The data presented herein demonstrates that while IR spectroscopy is excellent for confirming the presence of the key nitrile and secondary amine functional groups, ¹H NMR and Mass Spectrometry are indispensable for distinguishing between the closely related analogs. The distinct splitting patterns and chemical shifts in ¹H NMR, coupled with the unique fragmentation patterns in MS, provide a definitive fingerprint for each compound. The detailed protocols and workflows included serve as a practical resource for researchers, ensuring the acquisition of high-quality, reproducible data. By understanding the causal relationships between molecular structure and spectral output, scientists can more confidently and efficiently characterize novel compounds in their research and development endeavors.

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Sources

A Researcher's Guide to 1H and 13C NMR Analysis of Aminopropionitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-aminopropionitrile (BAPN) and its derivatives. Designed for researchers in medicinal chemistry, toxicology, and drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore how substituent effects manifest in NMR spectra, providing a predictive framework for analyzing novel aminopropionitrile analogs.

Introduction: The Significance of Aminopropionitrile and its Analogs

3-Aminopropionitrile (BAPN) is a nitrile amine of significant scientific interest, primarily known as the causative agent of osteolathyrism, a skeletal disorder resulting from the inhibition of lysyl oxidase and subsequent disruption of collagen cross-linking.[1][2][3] Its derivatives are widely synthesized and studied for their potential as therapeutic agents, particularly as inhibitors of enzymes involved in fibrosis and cancer. Given this context, the unambiguous structural characterization of these small molecules is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework.[4] Unlike techniques like mass spectrometry that provide mass-to-charge ratios, or infrared spectroscopy which identifies functional groups, NMR elucidates the precise connectivity and chemical environment of each carbon and hydrogen atom.[5][6] This guide will provide the foundational knowledge and comparative data necessary to leverage the full power of ¹H and ¹³C NMR for the analysis of this important class of compounds.

Foundational NMR Characteristics of the Aminopropionitrile Core

The parent molecule, 3-aminopropionitrile, presents a simple yet informative spectral signature. Understanding this baseline is critical for interpreting the more complex spectra of its derivatives.

  • ¹H NMR Spectrum: The proton spectrum is characterized by two triplets, corresponding to the two adjacent methylene (-CH₂-) groups.

    • The protons on the carbon adjacent to the amino group (Hα) are deshielded by the electronegative nitrogen, appearing further downfield.

    • The protons on the carbon adjacent to the nitrile group (Hβ) appear slightly more upfield.

    • The amine (-NH₂) protons typically appear as a broad singlet. Its chemical shift is highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

  • ¹³C NMR Spectrum: The carbon spectrum is defined by three distinct signals.

    • The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-125 ppm range.[7] This signal is often of lower intensity due to the lack of an attached proton and longer relaxation times.

    • The two methylene carbons are found in the aliphatic region, with the carbon attached to the nitrogen (Cα) being more deshielded than the carbon adjacent to the nitrile (Cβ).

Comparative Analysis: How Substituents Modulate NMR Spectra

The true power of NMR lies in its sensitivity to subtle electronic changes within a molecule. By substituting the amine protons of BAPN, we can systematically observe how different functional groups alter the chemical shifts of the core structure. These shifts are not random; they are governed by predictable inductive and mesomeric effects.[8]

Case Study 1: N-Acetyl-3-aminopropionitrile

Introducing an acetyl group (–COCH₃) to the nitrogen atom causes a significant downfield shift for the adjacent protons and carbon.

  • Causality: The acetyl group's carbonyl is strongly electron-withdrawing. This inductive effect pulls electron density away from the nitrogen and, consequently, from the adjacent methylene group (Cα-Hα). This "deshielding" means that a stronger external magnetic field is required for resonance, resulting in a larger chemical shift (a move downfield).

Case Study 2: N-Benzyl-3-aminopropionitrile

Attaching a benzyl group introduces an aromatic ring, which has a distinct effect on the spectrum.

  • Causality: In addition to the inductive effects of the benzylic methylene, the aromatic ring itself creates its own magnetic field (anisotropy).[8] Protons and carbons on the aminopropionitrile backbone may be shielded or deshielded depending on their spatial orientation relative to the plane of the ring. The benzyl group's own protons will appear in the aromatic region of the ¹H NMR spectrum (~7.2-7.4 ppm).

Quantitative Data Summary

The following table summarizes the ¹H and ¹³C NMR chemical shifts for 3-aminopropionitrile and two representative derivatives, demonstrating the substituent effects discussed. All data is reported in parts per million (ppm) relative to a standard reference.

CompoundSolventCα (ppm)Cβ (ppm)C≡N (ppm)Hα (ppm)Hβ (ppm)Other Signals (ppm)
3-Aminopropionitrile [9][10]CDCl₃38.1522.17118.95~2.99 (t)~2.49 (t)~1.39 (s, -NH₂)
N-Acetyl-3-aminopropionitrile CDCl₃~36.5~15.2~118.0~3.50 (q)~2.65 (t)~6.2 (br s, -NH), ~2.0 (s, -CH₃)
N-Benzyl-3-aminopropionitrile CDCl₃~49.0~18.0~118.5~2.95 (t)~2.55 (t)~7.3 (m, Ar-H), ~3.8 (s, -CH₂Ph)

Note: The values for derivatives are typical and may vary slightly based on specific literature sources. The multiplicity is indicated in parentheses (t = triplet, q = quartet, s = singlet, m = multiplet, br = broad).

Experimental Protocols & Workflow

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a standardized acquisition workflow.

Protocol 1: Standard Sample Preparation for Small Molecules

This protocol is a self-validating system designed to minimize common sources of error like poor shimming and sample contamination.

  • Material Weighing: Accurately weigh 5-25 mg of the aminopropionitrile derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11]

  • Solvent Selection & Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[11][12] The choice of solvent is critical as it must fully dissolve the sample without reacting with it. For compounds with exchangeable protons (like the -NH group), the solvent can influence peak shape and position.[13]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is essential for good magnetic field shimming.[14]

  • Filtration & Transfer: If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15] Solid particles will severely degrade spectral quality.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Workflow for NMR Data Acquisition & Analysis

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) P2 Dissolve in Deuterated Solvent (0.6 mL) P1->P2 P3 Filter into NMR Tube P2->P3 A1 Insert Sample & Lock Spectrometer P3->A1 A2 Shim Magnetic Field A1->A2 A3 Acquire ¹H Spectrum A2->A3 A4 Acquire ¹³C Spectrum A3->A4 D1 Fourier Transform A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Integrate & Assign Peaks D2->D3 D4 Compare with Alternatives D3->D4 Final Final D4->Final Structural Confirmation

Caption: Standard workflow for NMR analysis of aminopropionitrile derivatives.

NMR vs. Other Techniques: A Comparative Overview

While NMR is the cornerstone of structural elucidation, it is often used in conjunction with other analytical methods. Understanding their respective strengths and weaknesses is key to a comprehensive analytical strategy.

TechniquePrimary Information ProvidedAdvantagesLimitations
NMR Detailed atomic connectivity, 3D structure, molecular dynamics.[4][5]Non-destructive, highly reproducible, quantitative.[4][16]Lower sensitivity compared to MS, higher sample concentration needed.[16][17]
Mass Spec (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity (picomole to femtomole), fast analysis.[16]Destructive, provides limited information on isomer connectivity.
FTIR Presence of specific functional groups (e.g., C≡N, N-H, C=O).[6]Fast, simple sample preparation, works on solids, liquids, and gases.[5]Provides little to no information on the overall molecular skeleton.[6]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable, complementary techniques for the analysis of aminopropionitrile derivatives. ¹H NMR offers rapid information on proton environments and their connectivity, while ¹³C NMR provides a clear map of the carbon skeleton. By systematically comparing the spectra of derivatives to the parent BAPN compound, researchers can deduce the electronic influence of various substituents, thereby accelerating the identification and characterization of novel molecules. When integrated with data from mass spectrometry and FTIR, NMR provides the definitive evidence required for absolute structural confirmation in drug discovery and development.

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A Comparative Analysis of Amine Reactivity with Acrylonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, the reaction of amines with acrylonitrile, known as cyanoethylation, is a cornerstone transformation for creating β-aminopropionitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The reaction proceeds via a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3] This guide provides a comprehensive comparison of the reactivity of primary, secondary, and tertiary amines with acrylonitrile, supported by mechanistic insights and a detailed experimental protocol.

Understanding the Michael Addition: The Heart of the Reaction

The reactivity of amines towards acrylonitrile is governed by the principles of the Michael addition.[2] In this reaction, the amine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylonitrile molecule. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a new carbon-nitrogen bond. The electron-withdrawing nature of the nitrile group in acrylonitrile makes the double bond susceptible to nucleophilic attack.[3]

The general mechanism involves the initial nucleophilic attack of the amine on the β-carbon of acrylonitrile, forming a zwitterionic intermediate. This is followed by a proton transfer, typically from a solvent molecule or another amine molecule, to the α-carbon, yielding the final β-aminopropionitrile product. The reaction is often catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity.[1]

A Head-to-Head Comparison: Primary vs. Secondary vs. Tertiary Amines

The structure of the amine plays a pivotal role in determining its reactivity with acrylonitrile. The key factors at play are nucleophilicity, steric hindrance, and the number of available protons on the nitrogen atom.

Primary Amines (R-NH₂): The Versatile Reactants

Primary amines, possessing two hydrogen atoms on the nitrogen, are generally highly reactive towards acrylonitrile. Their reactivity is attributed to a favorable balance of good nucleophilicity and minimal steric hindrance.[4] The two available protons allow for the potential of double addition, leading to the formation of both mono- and di-cyanoethylated products.[5] The reaction of a primary amine with acrylonitrile proceeds readily, often without the need for a catalyst, although base catalysis can accelerate the reaction.[6]

Secondary Amines (R₂-NH): The Controlled Addition

Secondary amines, with one alkyl or aryl group and one hydrogen atom on the nitrogen, are also effective nucleophiles in the Michael addition to acrylonitrile.[7] Their reactivity is generally comparable to or slightly less than that of primary amines, primarily due to increased steric bulk from the two substituent groups.[8] This steric hindrance can sometimes be advantageous, as it often leads to the selective formation of the mono-cyanoethylated product. The presence of a single proton on the nitrogen prevents the formation of di-addition products, simplifying the product mixture.

Tertiary Amines (R₃-N): The Reluctant Participants

Tertiary amines, lacking a hydrogen atom directly bonded to the nitrogen, are generally considered unreactive towards acrylonitrile under standard Michael addition conditions. The absence of a proton on the nitrogen atom prevents the final protonation step of the Michael addition mechanism, thus inhibiting the formation of a stable product. While some reports suggest that tertiary amines can initiate the anionic polymerization of acrylonitrile under specific conditions, they do not typically undergo the classic cyanoethylation reaction.[9]

Factors Influencing Reactivity: A Deeper Dive

Beyond the class of the amine, several other factors can significantly influence the rate and outcome of the reaction:

  • Electronic Effects: Electron-donating groups on the amine increase its nucleophilicity and reactivity, while electron-withdrawing groups have the opposite effect.[6]

  • Steric Hindrance: As the size of the alkyl or aryl groups on the amine increases, steric hindrance can impede the approach of the nucleophile to the acrylonitrile molecule, thereby decreasing the reaction rate.[8][10]

  • Solvent: The choice of solvent can impact the reaction rate. Polar aprotic solvents are often preferred as they can solvate the transition state effectively without interfering with the nucleophilicity of the amine.[11]

  • Catalyst: While many cyanoethylation reactions proceed without a catalyst, the use of a base catalyst can significantly increase the reaction rate by enhancing the nucleophilicity of the amine.[1]

Comparative Reactivity Data

The following table summarizes the expected relative reactivity and primary products for the reaction of different amine classes with acrylonitrile.

Amine ClassGeneral StructureRelative ReactivityPrimary Product(s)Key Considerations
Primary R-NH₂HighMono- and Di-cyanoethylated productsPotential for multiple additions.
Secondary R₂-NHModerate to HighMono-cyanoethylated productSteric hindrance can influence rate.
Tertiary R₃-NVery Low / UnreactiveNo Michael addition productLacks a proton for the reaction mechanism.

Experimental Protocol: A Comparative Study

This protocol outlines a procedure for comparing the reactivity of a primary, secondary, and tertiary amine with acrylonitrile.

Materials:

  • Acrylonitrile (Caution: Toxic and flammable)

  • Primary Amine (e.g., Butylamine)

  • Secondary Amine (e.g., Dibutylamine)

  • Tertiary Amine (e.g., Tributylamine)

  • Ethanol (Solvent)

  • Round-bottom flasks

  • Magnetic stirrers and stir bars

  • Reflux condensers

  • Heating mantles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Reaction Setup: In three separate round-bottom flasks, dissolve an equimolar amount of the primary, secondary, and tertiary amine in ethanol.

  • Initiation: To each flask, add an equimolar amount of acrylonitrile dropwise at room temperature with continuous stirring.

  • Reaction Monitoring: Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

  • Product Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product to determine the yield and identify the major products formed in each reaction.

Safety Precautions: Acrylonitrile is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate PPE.[5]

Visualizing the Reaction Pathway

Caption: Comparative reaction pathways of primary, secondary, and tertiary amines with acrylonitrile.

Conclusion

The reactivity of amines with acrylonitrile is a classic example of the Michael addition, with a clear trend in reactivity: primary > secondary >> tertiary. This difference is primarily dictated by the interplay of nucleophilicity, steric effects, and the availability of protons on the nitrogen atom. A thorough understanding of these principles is crucial for researchers and drug development professionals to effectively utilize cyanoethylation in the synthesis of target molecules.

References

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  • Lec8 - Other Michael Addition Reactions and the Stork Enamine Synthesis. (2020, April 19). YouTube.
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A Comparative Guide to the Reactivity of 3-(tert-BUTYLAMINO)PROPIONITRILE and N,N-dimethylaminopropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic chemistry, β-aminopropionitriles are valuable building blocks, notable for the dual functionality of their amino and nitrile groups. This guide presents an in-depth comparison of two key analogues: 3-(tert-butylamino)propionitrile (BAPN) and N,N-dimethylaminopropionitrile (DMAPN). We will dissect how the sterically demanding tert-butyl group in BAPN versus the electronically influential, yet less bulky, dimethylamino group in DMAPN dictates their reactivity profiles. This analysis is crucial for researchers in synthetic chemistry and drug development, as the choice between these reagents can significantly influence reaction outcomes, yields, and impurity profiles. Through a review of fundamental chemical principles, supported by experimental protocols, we aim to provide a clear framework for selecting the appropriate aminonitrile for a given synthetic challenge.

Introduction: A Tale of Two Amines

At first glance, BAPN and DMAPN are structurally similar. Both are β-aminopropionitriles, compounds typically synthesized via the cyanoethylation of an amine—a specific type of Michael addition where an amine adds to acrylonitrile.[1][2] This reaction underscores the fundamental nucleophilic character of the parent amines, tert-butylamine and dimethylamine, respectively.

However, the substituents on the nitrogen atom—a tertiary butyl group for BAPN and two methyl groups for DMAPN—create profound differences in their chemical behavior. The central thesis of this guide is to explore the dichotomy between steric hindrance and electronic effects. BAPN exemplifies a sterically congested secondary amine, while DMAPN represents a less hindered tertiary amine. These differences manifest in their nucleophilicity, basicity, and suitability for various chemical transformations.

Molecular Structure and Physicochemical Properties

A foundational understanding of each molecule's properties is essential before delving into reactivity. The key distinctions are summarized below.

PropertyThis compound (BAPN)N,N-Dimethylaminopropionitrile (DMAPN)Reference(s)
Structure
ngcontent-ng-c4006390337="" class="ng-star-inserted">

[3]
CAS Number 21539-53-71738-25-6[4][5]
Molecular Formula C₇H₁₄N₂C₅H₁₀N₂[4][5]
Molecular Weight 126.20 g/mol 98.15 g/mol [6][4]
Amine Type SecondaryTertiary
pKa (Conjugate Acid) ~10.68 (estimated from tert-butylamine)~10.73 (estimated from dimethylamine)[7][8][9]
Boiling Point Not readily available171-172 °C[10]
Key Feature High steric hindrance around the nitrogenLess steric hindrance, but no N-H proton

The pKa values of the conjugate acids are remarkably similar, suggesting their inherent basicity is comparable.[7][8] This similarity arises from the electron-donating inductive effects of the alkyl groups (one tert-butyl vs. two methyls), which increase the electron density on the nitrogen atom relative to ammonia.[8] Therefore, the primary differentiator in their reactivity is not base strength, but rather the steric accessibility of the nitrogen's lone pair of electrons.[11]

Comparative Reactivity Analysis

Nucleophilicity and Steric Hindrance: The Decisive Factor

Nucleophilicity, the ability of an atom to donate its lone pair of electrons to an electrophile, is highly sensitive to steric bulk.[11][12] This is where BAPN and DMAPN diverge significantly.

  • This compound (BAPN): The bulky tert-butyl group acts as a steric shield, physically obstructing the nitrogen's lone pair.[13][14] This makes it a poor nucleophile for reactions that require a direct backside attack on a sterically demanding electrophile (e.g., Sₙ2 reactions at secondary carbons).[12] While its basicity is high, its nucleophilic potency is dramatically reduced.[11] This characteristic can be advantageous when it is used as a non-nucleophilic base to promote elimination reactions over substitution.[13]

  • N,N-Dimethylaminopropionitrile (DMAPN): With two smaller methyl groups, the nitrogen in DMAPN is significantly more accessible to electrophiles compared to BAPN. As a tertiary amine, it lacks an N-H proton, meaning it cannot act as a nucleophile in reactions that require subsequent deprotonation of the nitrogen (e.g., forming a stable amide without N-alkylation). However, for reactions like quaternization or acting as a base catalyst where the lone pair's accessibility is key, DMAPN is the more effective choice.

The following diagram illustrates the difference in steric congestion.

G cluster_0 Steric Hindrance Comparison BAPN BAPN (High Steric Hindrance) Reaction_Site Electrophilic Reaction Site BAPN->Reaction_Site Approach Hindered DMAPN DMAPN (Low Steric Hindrance) DMAPN->Reaction_Site Approach Unhindered

Caption: Steric hindrance in BAPN versus DMAPN.

Role in Michael Additions (Cyanoethylation)

Both BAPN and DMAPN are products of a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue, like acrylonitrile.[15][16]

The formation of these molecules itself is a lesson in reactivity. Primary and secondary aliphatic amines readily react with acrylonitrile, often without a catalyst, to yield aminopropionitriles.[2] The efficiency of this reaction is a direct measure of the amine's nucleophilicity.

  • Formation: The synthesis of DMAPN from dimethylamine is typically straightforward. The synthesis of BAPN from tert-butylamine, while feasible, can be slower due to the steric bulk of the nucleophile, potentially requiring more forcing conditions to achieve high yields.

  • Reversibility (De-cyanoethylation): The cyanoethyl group can be removed by treatment with a base, regenerating the amine and acrylonitrile.[1] This retro-Michael reaction is relevant in applications like oligonucleotide synthesis where the cyanoethyl group is used as a protecting group for phosphates.[17] The stability of BAPN and DMAPN to base-induced decomposition would depend on the reaction conditions, but the fundamental pathway is available to both.

Application in N-Alkylation Reactions

N-alkylation is a fundamental transformation for building molecular complexity.[18][19][20] Here, the differences between BAPN and DMAPN are stark.

  • BAPN: As a secondary amine, BAPN can be N-alkylated. However, the reaction rate will be highly dependent on the electrophile. Reaction with small, highly reactive electrophiles (e.g., methyl iodide) is possible, but alkylation with bulkier electrophiles (e.g., isopropyl bromide) would be extremely slow due to steric clash.[14] Kinetic studies on hindered amines consistently show a dramatic decrease in reaction rates for Sₙ2 processes.[11]

  • DMAPN: As a tertiary amine, DMAPN cannot be alkylated in the same way. It will react with alkyl halides to form a quaternary ammonium salt. This reactivity makes it useful as a scavenger for alkyl halides or as a phase-transfer catalyst, but not as a building block for constructing more complex secondary or tertiary amines.

Experimental Protocols & Validation

To provide a practical context for these principles, we propose a self-validating experimental workflow to quantify the reactivity differences in an N-alkylation reaction.

Protocol: Comparative Kinetic Analysis of N-Alkylation

Objective: To compare the relative rates of N-alkylation of BAPN and DMAPN (as a control for quaternization) with a standard electrophile, benzyl bromide.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of this compound (BAPN) in acetonitrile.

    • Prepare 0.1 M solutions of N,N-dimethylaminopropionitrile (DMAPN) in acetonitrile.

    • Prepare a 0.1 M solution of benzyl bromide in acetonitrile.

    • Prepare a 0.2 M solution of a non-nucleophilic base (e.g., 2,6-lutidine) in acetonitrile to act as a proton scavenger for the BAPN reaction.

  • Reaction Setup:

    • Reaction A (BAPN): In a 10 mL vial, combine 1.0 mL of the BAPN solution and 1.0 mL of the 2,6-lutidine solution.

    • Reaction B (DMAPN): In a 10 mL vial, combine 1.0 mL of the DMAPN solution and 1.0 mL of acetonitrile (as a control for the added base in Reaction A).

    • Equilibrate both vials to a constant temperature (e.g., 50 °C) in a heating block.

  • Initiation and Sampling:

    • To initiate the reactions, add 1.0 mL of the benzyl bromide solution to each vial simultaneously. Start a timer.

    • At predetermined time points (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing 950 µL of a suitable solvent (e.g., methanol) to stop the reaction by dilution.

  • Analysis (LC-MS):

    • Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the disappearance of the starting materials (BAPN, DMAPN) and the appearance of the products (N-benzyl-3-(tert-butylamino)propionitrile and the quaternary ammonium salt from DMAPN).

    • Quantify the peak areas relative to an internal standard or by creating a standard curve.

  • Data Analysis & Validation:

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial reaction rate from the slope of the curve.

    • Self-Validation: The experiment should be run in triplicate to ensure reproducibility. The consistent consumption of benzyl bromide should correlate with the formation of the product in each respective reaction. The non-nucleophilic base in Reaction A should remain unreacted.

Caption: Workflow for comparative kinetic analysis.

Applications, Safety, and Industrial Context

  • This compound (BAPN): Due to its hindered nature, BAPN is less common in broad industrial applications. However, in pharmaceutical and fine chemical synthesis, it can be a useful intermediate when a bulky, basic secondary amine is required as a precursor for a specific active pharmaceutical ingredient (API) where the tert-butyl group imparts desirable pharmacokinetic properties.[21]

  • N,N-dimethylaminopropionitrile (DMAPN): DMAPN has seen use as a catalyst, particularly in the production of polyurethane foams.[10][22] However, its utility is severely limited by its significant toxicity. DMAPN is a known neurotoxin, and exposure can lead to serious neurological and urological disorders.[22][23] Therefore, its use is highly regulated and requires stringent safety protocols.[22] When heated to decomposition, it emits toxic fumes of nitrogen oxides and cyanide.[10][24]

Conclusion

The reactivity of this compound and N,N-dimethylaminopropionitrile is a classic case study in the competition between basicity and nucleophilicity, largely governed by steric hindrance.

  • Choose this compound (BAPN) when you require a secondary amine as a building block and need to introduce a sterically demanding tert-butyl group. Be prepared for slower reaction kinetics in nucleophilic substitution reactions. It can also serve as a moderately effective non-nucleophilic base.

  • Choose N,N-dimethylaminopropionitrile (DMAPN) when a tertiary amine is needed as a catalyst, a scavenger, or a precursor for a quaternary salt. Its less-hindered nature makes its lone pair more accessible. However, its high toxicity is a major drawback that must be carefully managed.

For the synthetic chemist, understanding this fundamental trade-off is paramount. The "better" reagent does not exist in a vacuum; its utility is defined entirely by the specific demands of the reaction at hand—whether the goal is to leverage steric hindrance for selectivity or to maximize nucleophilic accessibility for reaction efficiency.

References

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A Comparative Guide to Catalysts for α-Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: α-Aminonitriles are pivotal intermediates in organic synthesis, most notably as direct precursors to natural and unnatural α-amino acids, which are fundamental building blocks for pharmaceuticals and bioactive molecules.[1][2] The efficiency and selectivity of their synthesis are thus of paramount importance. While the classical Strecker reaction provides a foundational method, modern synthetic chemistry has ushered in an era of catalysis to overcome limitations in yield, substrate scope, and stereocontrol.[1][3] This guide offers a comparative analysis of the primary catalytic systems employed for α-aminonitrile synthesis, providing researchers, scientists, and drug development professionals with the technical insights and practical data needed to select the optimal catalyst for their specific application. We will explore metal-based catalysts, organocatalysts, and enzymatic systems, supported by experimental data and detailed protocols.

The Enduring Relevance of the Strecker Reaction

First reported by Adolph Strecker in 1850, the one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source remains one of the most direct methods for synthesizing α-aminonitriles.[1][3][4] The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by a nucleophilic cyanide to yield the α-aminonitrile product. Subsequent hydrolysis of the nitrile furnishes the corresponding α-amino acid.[1][5]

The classical, uncatalyzed Strecker reaction, however, often requires harsh conditions and produces a racemic mixture of aminonitriles, which is a significant drawback for pharmaceutical applications where single enantiomers are required.[3] This has driven the development of catalytic, and particularly asymmetric, variants of the reaction.

Strecker_Mechanism Figure 1: General Mechanism of the Strecker Reaction A Aldehyde (R-CHO) C Iminium Ion A->C + H+ B Amine (R'-NH2) B->C D Imine C->D - H2O F α-Aminonitrile D->F + CN- E Cyanide (CN-) E->F

Caption: Figure 1: General Mechanism of the Strecker Reaction.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical decision in modern aminonitrile synthesis. It dictates the reaction's efficiency, selectivity (chemo-, regio-, and enantio-), and overall practicality. Catalysts are broadly classified into metal-based complexes, metal-free organocatalysts, and biocatalysts.

Metal-Based Catalysts

Transition metal catalysts have been extensively used to catalyze the Strecker reaction and its variants.[1][2] These catalysts typically function as Lewis acids, activating the imine substrate towards nucleophilic attack by the cyanide source.[4] A wide array of metals, including Titanium (Ti), Zirconium (Zr), Aluminum (Al), and various Lanthanides, have been successfully employed.[4][6]

Mechanism of Action: The metal center coordinates to the nitrogen atom of the imine, increasing its electrophilicity and making the imine carbon more susceptible to attack by the cyanide nucleophile. In asymmetric catalysis, chiral ligands attached to the metal center create a chiral environment, directing the cyanide attack to one face of the imine, thus yielding an enantioenriched product.[6]

Advantages:

  • High Activity: Often require low catalyst loadings (0.1-5 mol%).

  • Broad Substrate Scope: Effective for a wide range of aldehyde and amine substrates.

  • Tunability: The electronic and steric properties can be finely tuned by modifying the ligand scaffold.

Disadvantages:

  • Toxicity and Cost: Many transition metals are expensive and pose environmental and health concerns, which can be problematic for pharmaceutical applications.[1]

  • Sensitivity: Often sensitive to air and moisture, requiring inert reaction conditions.

  • Product Contamination: Potential for metal leaching into the final product, requiring rigorous purification steps.

Organocatalysts

In the last two decades, organocatalysis has emerged as a powerful and environmentally benign alternative to metal catalysis.[1][7] For aminonitrile synthesis, chiral Brønsted acids, Lewis bases, and particularly thiourea-based catalysts have proven to be exceptionally effective.[1][8][9]

Mechanism of Action: Chiral thiourea catalysts operate through a dual-activation mechanism. The two N-H protons of the thiourea moiety form hydrogen bonds with the imine nitrogen, activating it. Simultaneously, a basic site on the catalyst or a co-catalyst can interact with the cyanide source (e.g., HCN or TMSCN), facilitating the delivery of the cyanide nucleophile.[1][10][11] This well-organized transition state is key to achieving high enantioselectivity.[10][11]

Advantages:

  • Low Toxicity: Organocatalysts are typically composed of C, H, N, O, S, making them less toxic and more environmentally friendly.[1]

  • Stability: Generally stable to air and moisture, simplifying experimental setup.[1]

  • Availability: Often derived from readily available chiral pool starting materials like amino acids or alkaloids.

Disadvantages:

  • Catalyst Loading: May require higher catalyst loadings (1-20 mol%) compared to some metal catalysts.

  • Substrate Scope: Can sometimes have a more limited substrate scope than the most versatile metal systems.

Heterogeneous and Enzymatic Catalysts

Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach simplifies catalyst recovery and recycling, a significant advantage for industrial-scale synthesis.[12][13] Examples include metal complexes or organocatalysts immobilized on solid supports like silica, polymers, or metal-organic frameworks (MOFs).[1][14] The combination of heterogeneous catalysis with continuous flow systems is a particularly promising strategy for efficient and sustainable chemical production.[12]

Enzymatic Catalysts: Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. Enzymes like hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of cyanide to imines. However, the practical application can be limited by factors such as enzyme stability, substrate specificity, and the need for specialized equipment.[1]

Performance Data: A Head-to-Head Comparison

The selection of a catalyst is often driven by quantitative performance metrics. The following table summarizes representative data from the literature to facilitate a direct comparison between different catalytic systems for the asymmetric Strecker reaction.

Catalyst TypeRepresentative CatalystSubstrate Example (Imine)Yield (%)ee (%)Catalyst Loading (mol%)ConditionsReference
Metal-Based (salen)Al(III) complexN-Allylbenzaldimine95915Toluene, -70°C, 36h[6]
Metal-Based Chiral Zr-catalystN-Benzhydrylbenzaldimine859110CH2Cl2, -45°C, 23h[6]
Organocatalyst Jacobsen's Amido-ThioureaN-Boc-benzaldimine98982Toluene, -78°C, 20h[11][15]
Organocatalyst Dihydroquinine-ThioureaDibenzo[b,f][1][2]oxazepine99985DCE, 4°C, 48h[10]
Organocatalyst Chiral Amide CatalystN-Benzhydryl-4-methoxybenzaldimine91995Toluene/i-PrOH, 0°C, 24h[16]
Phase-Transfer Cinchonidine-derived saltN-BenzhydrylbenzaldimineHigh>901Toluene/aq. KCN, RT[17]

Note: This table is a representative summary. Performance can vary significantly with substrate, cyanide source, and specific reaction conditions.

Practical Guidance: Catalyst Selection and Experimental Protocol

Choosing the right catalyst requires balancing multiple factors including cost, desired stereochemical outcome, substrate compatibility, and process scalability.

Catalyst_Selection Figure 2: Decision Framework for Catalyst Selection start Start: Need for Aminonitrile Synthesis q1 Is enantioselectivity critical? start->q1 q2 Are metal contaminants a major concern? q1->q2 Yes cat_racemic Use simple Lewis Acid or uncatalyzed conditions q1->cat_racemic No q4 Is a broad substrate scope required? q2->q4 No cat_organo Choose Chiral Organocatalyst (e.g., Thiourea) q2->cat_organo Yes q3 Is catalyst recyclability a priority? cat_hetero Consider Heterogeneous Catalyst (Immobilized Organo- or Metal-) q3->cat_hetero Yes end end q3->end No q4->cat_organo No cat_metal Choose Chiral Metal Catalyst (e.g., Al, Zr, Ti) q4->cat_metal Yes cat_organo->q3 cat_metal->q3 cat_hetero->end Proceed to Protocol cat_racemic->end

Caption: Figure 2: Decision Framework for Catalyst Selection.

Representative Experimental Protocol: Asymmetric Strecker Reaction Catalyzed by a Thiourea Derivative

This protocol is adapted from methodologies described for Jacobsen-type catalysts, which have demonstrated high efficacy and enantioselectivity.[8][11][15]

Materials:

  • N-Boc-protected imine (1.0 mmol, 1.0 equiv)

  • Chiral Amido-Thiourea Catalyst (e.g., Catalyst 4e from Ref.[15]) (0.02 mmol, 0.02 equiv)

  • Hydrogen Cyanide (HCN) (0.5 M in toluene, 3.0 mL, 1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (10 mL)

  • Anhydrous glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Workflow Figure 3: Experimental Workflow A 1. Setup - Dry glassware under vacuum - Purge with N2/Ar B 2. Reagent Addition - Add imine and catalyst to flask - Dissolve in anhydrous toluene A->B C 3. Cooling - Cool reaction mixture to -78°C (Dry ice/acetone bath) B->C D 4. HCN Addition - Slowly add HCN solution via syringe over 10 min C->D E 5. Reaction - Stir at -78°C for 20-24 hours - Monitor by TLC/LC-MS D->E F 6. Quench - Carefully quench with aqueous buffer (e.g., sat. NaHCO3) E->F G 7. Workup & Isolation - Extract with organic solvent - Dry, concentrate, purify via chromatography F->G H 8. Analysis - Determine yield - Measure enantiomeric excess (chiral HPLC) G->H

Caption: Figure 3: Experimental Workflow.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-Boc-protected imine (1.0 mmol) and the chiral thiourea catalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous toluene (7.0 mL) via syringe and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Cyanide Addition: Slowly add the HCN solution (0.5 M in toluene, 3.0 mL, 1.5 mmol) to the cold reaction mixture via syringe over a period of 10 minutes. CAUTION: Hydrogen cyanide is extremely toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting imine is consumed (typically 20-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL) while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified α-aminonitrile using chiral High-Performance Liquid Chromatography (HPLC).

Future Outlook

The field of aminonitrile synthesis continues to evolve, with a strong emphasis on developing more sustainable and efficient catalytic systems. Key areas of future research include the design of novel, highly active organocatalysts that can operate at lower loadings, the expansion of heterogeneous systems for continuous flow applications, and the discovery of robust enzymes with broader substrate scopes. The development of methods that utilize safer, non-toxic cyanide sources is also a critical goal for enhancing the green credentials of this important transformation.[18][19]

References

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A Comparative Guide to the Biological Activity of Compounds Derived from the 3-(tert-BUTYLAMINO)PROPIONITRILE Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 3-(tert-Butylamino)propionitrile Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of modern drug discovery. The this compound structure represents a promising starting point for the synthesis of a diverse array of biologically active compounds. Its inherent structural features—a sterically hindered tert-butyl group, a flexible propionitrile chain, and a reactive secondary amine—provide a rich foundation for chemical modification and the exploration of a wide range of therapeutic applications. This guide offers a comparative analysis of the biological activities of compounds derived from or structurally related to this core scaffold, with a focus on cardiovascular, neurological, and anticancer activities. We will delve into the experimental data that underpins these findings, providing researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this chemical class.

Cardiovascular Activity: Targeting Adrenergic Receptors

Derivatives of the broader amino-alcohol and aminonitrile classes, which share structural similarities with this compound derivatives, have been investigated for their effects on the cardiovascular system. A notable example is o-2-hydroxy-3-(tert.-butylamino) propoxybenzonitrile HCl (KO 1366), a compound that has been shown to interact with beta-adrenergic receptors.[1]

Comparative Analysis of Beta-Adrenergic Receptor Modulation

Compounds that modulate beta-adrenergic receptors are critical in the management of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The activity of KO 1366 suggests that the tert-butylamino group is a key pharmacophore for interaction with these receptors.

CompoundMechanism of ActionObserved EffectsReference
o-2-hydroxy-3-(tert.-butylamino) propoxybenzonitrile HCl (KO 1366)Beta-adrenergic receptor antagonistAntagonism of epinephrine and isoproterenol effects, reduction in heart rate and blood pressure[1]
Propranolol (Reference β-blocker)Non-selective beta-adrenergic receptor antagonistReduction in heart rate, cardiac output, and blood pressure[1]

Experimental Protocol: Evaluation of Beta-Adrenergic Antagonism in an In Vitro Rabbit Papillary Muscle Model

This protocol outlines a method to assess the beta-adrenergic blocking activity of a test compound, such as a derivative of this compound.

  • Tissue Preparation: Isolate papillary muscles from the right ventricle of a rabbit heart and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Stimulation: Stimulate the muscles electrically at a constant frequency (e.g., 1 Hz) and record the isometric contractile force.

  • Baseline Measurement: Establish a stable baseline of contractile force.

  • Isoproterenol Challenge: Introduce a beta-agonist, such as isoproterenol, to the organ bath to induce a positive inotropic effect (increased contractile force).

  • Compound Incubation: Wash out the isoproterenol and allow the muscle to return to baseline. Incubate the tissue with the test compound for a predetermined period.

  • Post-Incubation Isoproterenol Challenge: Re-introduce isoproterenol and measure the contractile force.

  • Data Analysis: A reduction in the isoproterenol-induced increase in contractile force in the presence of the test compound indicates beta-adrenergic blocking activity.

G cluster_workflow Experimental Workflow: In Vitro Beta-Blocker Assay Tissue Preparation Tissue Preparation Stimulation Stimulation Tissue Preparation->Stimulation Baseline Measurement Baseline Measurement Stimulation->Baseline Measurement Isoproterenol Challenge 1 Isoproterenol Challenge 1 Baseline Measurement->Isoproterenol Challenge 1 Compound Incubation Compound Incubation Isoproterenol Challenge 1->Compound Incubation Isoproterenol Challenge 2 Isoproterenol Challenge 2 Compound Incubation->Isoproterenol Challenge 2 Data Analysis Data Analysis Isoproterenol Challenge 2->Data Analysis

Caption: Workflow for assessing beta-adrenergic antagonist activity.

Neurological Activity: Modulation of Monoamine Uptake and Nicotinic Receptors

A significant area of investigation for compounds structurally related to this compound is in the realm of neuroscience, particularly as analogues of bupropion. Bupropion is a well-established antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[2][3] The synthesis and evaluation of bupropion analogues provide valuable insights into the structure-activity relationships (SAR) for these neurological targets.[2][3][4]

Comparative Analysis of Bupropion Analogues

The development of bupropion analogues has aimed to enhance potency for dopamine (DA) and norepinephrine (NE) transporters (DAT and NET, respectively) while also modulating nAChR activity, with the goal of improving efficacy for smoking cessation and treating addiction.[2][3][4]

CompoundDAT IC50 (nM)NET IC50 (nM)α3β4*-nAChR IC50 (µM)Reference
Bupropion (2a)130014001.86[4]
2-(N-tert-Butylamino)-3',4-dichloropentanophenone (2x)311800.62[2][4]
2-(N-Cyclopropylamino)-3-chloropropiophenone (1x)---[3]

Note: Data for compound 1x was not presented in a directly comparable format in the source material.

The data clearly indicates that modifications to the bupropion scaffold can lead to significant increases in potency. For instance, compound 2x is 41-fold more potent at inhibiting DA uptake and 7.5-fold more potent at inhibiting NE uptake compared to bupropion.[2]

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds on DAT and NET.

  • Cell Culture: Utilize cell lines stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Compound Preparation: Prepare a series of dilutions of the test compound.

  • Assay Initiation: Add the test compound to the cells, followed by the addition of a radiolabeled substrate, such as [3H]dopamine or [3H]norepinephrine.

  • Incubation: Incubate the cells at room temperature for a specified time to allow for substrate uptake.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each compound concentration and determine the IC50 value.

G cluster_pathway Mechanism of Action: Bupropion Analogues Bupropion Analogue Bupropion Analogue DAT/NET DAT/NET Bupropion Analogue->DAT/NET Inhibition nAChR nAChR Bupropion Analogue->nAChR Antagonism Dopamine/Norepinephrine Reuptake Dopamine/Norepinephrine Reuptake DAT/NET->Dopamine/Norepinephrine Reuptake Blocks Nicotinic Cholinergic Signaling Nicotinic Cholinergic Signaling nAChR->Nicotinic Cholinergic Signaling Blocks

Caption: Dual mechanism of action of bupropion analogues.

Anticancer Activity: Emerging Potential

While direct studies on the anticancer activity of this compound derivatives are limited in the available literature, the broader class of nitrile-containing compounds and related heterocyclic structures has demonstrated significant potential in oncology.[5][6][7] For instance, various pyridazine and triazine derivatives have shown potent cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[5]

Comparative Analysis of Structurally Related Anticancer Compounds

The following table presents data on the anticancer activity of compounds that, while not direct derivatives, share some structural features with potential metabolites or more complex derivatives of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Triazine Derivative (Compound 97)MCF-70.77 ± 0.01[5]
Triazine Derivative (Compound 98)MCF-70.1 ± 0.01[5]
Arylpyridazine Derivative (Compound 38)Multiple Cell Lines0.1[5]
2-phenylacrylonitrile derivative (1g2a)HCT1160.0059[7]
2-phenylacrylonitrile derivative (1g2a)BEL-74020.0078[7]

These findings suggest that the incorporation of the nitrile functionality within various heterocyclic scaffolds can be a fruitful strategy for the development of novel anticancer agents. The high potency of some of these compounds underscores the importance of further exploring this chemical space.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for several hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its structural relatives represent a fertile ground for the discovery of new therapeutic agents. The existing body of research points to significant potential in the areas of cardiovascular disease, neurological disorders, and oncology. The comparative data presented in this guide highlights the substantial impact that chemical modifications can have on biological activity and potency.

Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships for various biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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A Comparative Guide to the Cytotoxicity of Aminopropionitrile Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Aminopropionitrile Derivatives

Aminopropionitrile and its derivatives represent a class of small molecules with significant therapeutic potential, primarily recognized for their role as inhibitors of lysyl oxidase (LOX) family enzymes.[1][2] The LOX family is crucial for cross-linking collagen and elastin in the extracellular matrix (ECM).[3][4] In the context of cancer, elevated LOX expression is often correlated with increased tumor invasiveness, metastasis, and poor patient survival, particularly in breast cancer.[5][6] By inhibiting LOX, β-aminopropionitrile (BAPN) and its derivatives can remodel the ECM, which may enhance the penetration of chemotherapeutic drugs and sensitize cancer cells to treatment.[7] This makes the study of their cytotoxic effects a critical area of cancer research.[3][6]

This guide will explore the principles of cytotoxicity assessment, detail a robust experimental workflow, present comparative data on various derivatives, and delve into the potential mechanisms of action that underpin their anticancer activity.

Principles of Cytotoxicity Assessment: A Multi-Assay Approach

Evaluating the cytotoxic potential of any new compound requires a rigorous, multi-faceted approach. Relying on a single assay can be misleading, as different methods measure distinct cellular events associated with cell death.[8][9] A comprehensive cytotoxicity profile is built by integrating data from several assays that probe different aspects of cellular health.

  • Metabolic Viability Assays (e.g., MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity screening.[10][11] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases within viable cells. These enzymes reduce the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[6]

  • Membrane Integrity Assays (e.g., LDH Release): A hallmark of late-stage apoptosis or necrosis is the loss of plasma membrane integrity.[8][12] The Lactate Dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the cell culture medium upon membrane rupture. Measuring LDH activity in the supernatant provides a reliable marker of cell death.[8]

  • Apoptosis Assays (e.g., Caspase Activity): Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[13] This process is executed by a cascade of enzymes called caspases. Assays that measure the activity of key executioner caspases, like Caspase-3, can confirm if the compound induces apoptosis and provide insights into the specific cell death pathway being activated.

Expert Insight: The inclusion of positive controls (e.g., Doxorubicin, a standard chemotherapeutic) and vehicle controls (e.g., DMSO) is non-negotiable. These controls validate the assay's performance and ensure that the observed cytotoxicity is a direct result of the aminopropionitrile derivative and not an artifact of the experimental conditions.[9]

Experimental Workflow for Cytotoxicity Screening

A standardized workflow is essential for generating reproducible and comparable data. The following diagram and protocol outline a robust process for screening aminopropionitrile derivatives.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Measurement cluster_analysis Analysis A 1. Cell Culture (e.g., MCF-7, HepG2) B 2. Cell Seeding (96-well plates, e.g., 5x10³ cells/well) A->B 24h Incubation D 4. Cell Treatment (Incubate 24-72h) B->D Add compound C 3. Compound Preparation (Serial Dilutions) C->D E 5. Add Assay Reagent (e.g., MTT, LDH substrate) D->E End of incubation F 6. Incubation (As per protocol) E->F G 7. Read Plate (Spectrophotometer) F->G H 8. Data Analysis (Normalize to control) G->H I 9. Calculate IC50 (Dose-response curve) H->I

Caption: Standard workflow for in vitro cytotoxicity screening.

Comparative Cytotoxicity Data of Aminopropionitrile and Related Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cell growth or viability.[11] The table below summarizes IC₅₀ values for various nitrile-containing compounds and related derivatives against common cancer cell lines, compiled from multiple studies.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Nicotinonitrile DerivativeHepG2 (Liver)34.31--[14]
Nicotinonitrile DerivativeCaco-2 (Colon)24.79--[14]
Pyrido[2,3-d]pyrimidine-4-oneNCI-H460 (Lung)3.61Doxorubicin-[15]
Pyrido[2,3-d]pyrimidine-4-oneHepG2 (Liver)3.14Doxorubicin-[15]
Pyrido[2,3-d]pyrimidine-4-oneHCT-116 (Colon)4.20Doxorubicin-[15]
Pyrazole DerivativeMCF-7 (Breast)3.0Imatinib7.0[13]
Pyrazole DerivativeMCF-7 (Breast)4.0Imatinib7.0[13]
β-nitrostyrene derivativeMCF-7 (Breast)0.81 (µg/mL)--[16]
β-nitrostyrene derivativeMDA-MB-231 (Breast)1.82 (µg/mL)--[16]
Quinazoline-imidazole HybridA549 (Lung)8.23--[17]
Quinazoline-imidazole HybridMCF-7 (Breast)5.59--[17]

Note: Direct comparison should be made with caution due to variations in experimental conditions (e.g., incubation times, specific assay used) between studies.

Mechanistic Insights & Potential Signaling Pathways

The anticancer effects of aminopropionitrile derivatives are not solely due to cytotoxicity but are often linked to specific molecular mechanisms. The primary mechanism associated with β-aminopropionitrile (BAPN) is the irreversible inhibition of LOX enzymes.[1][2]

LOX Inhibition and the Tumor Microenvironment: LOX enzymes are secreted by cancer cells and contribute to the cross-linking of collagen in the ECM.[7] This stiffens the tumor microenvironment, promoting cancer cell invasion and metastasis.[5] BAPN and its derivatives inhibit this process, which can lead to several downstream antitumor effects:

  • Reduced Metastasis: By preventing ECM remodeling, BAPN has been shown to decrease the formation of pre-metastatic niches and reduce the metastatic colonization of circulating breast cancer cells.[1][7]

  • Increased Chemosensitivity: A less rigid ECM can improve the diffusion and penetration of other chemotherapeutic agents into the tumor, thereby sensitizing the cancer cells to treatment.[7]

  • Induction of Apoptosis: LOX inhibition can disrupt integrin signaling pathways (e.g., FAK/Src), which are crucial for cell survival.[7] Downregulation of this signaling can lead to the induction of apoptosis.[7]

Other nitrile-containing heterocyclic compounds have been shown to induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase.[16][18]

G Compound Aminopropionitrile Derivative (e.g., BAPN) LOX Lysyl Oxidase (LOX) Compound->LOX Inhibits ECM Extracellular Matrix (Collagen Cross-linking) LOX->ECM Stiffness ECM Stiffness / Remodeling ECM->Stiffness Chemo Increased Drug Penetration Stiffness->Chemo Allows Metastasis Reduced Invasion & Metastasis Stiffness->Metastasis Inhibits Integrin Integrin Signaling (FAK/Src Pathway) Stiffness->Integrin Activates ChemoSens Chemosensitization Chemo->ChemoSens Apoptosis Induction of Apoptosis Integrin->Apoptosis Inhibits

Sources

The Strategic Utility of 3-(tert-BUTYLAMINO)PROPIONITRILE in Drug Discovery: A Comparative Guide for Precursor Selection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of precursor molecules is a critical decision that dictates the trajectory of a research program. The ideal precursor should not only be readily accessible and amenable to diverse chemical modifications but also impart favorable properties to the final drug candidate. This guide provides an in-depth technical comparison of 3-(tert-BUTYLAMINO)PROPIONITRILE and related β-aminopropionitriles as precursors, with a primary focus on their application in the development of enzyme inhibitors. We will delve into the mechanistic rationale for their use, present comparative experimental data, and provide detailed protocols to support your research endeavors.

The β-Aminopropionitrile Scaffold: A Privileged Motif for Enzyme Inhibition

The β-aminopropionitrile moiety is a recurring structural feature in a variety of enzyme inhibitors. Its utility stems from the unique combination of a nucleophilic amino group and an electrophilic nitrile, which can engage in key interactions within an enzyme's active site. Two prominent examples of enzyme families targeted by drugs derived from β-aminopropionitrile precursors are Lysyl Oxidases (LOX) and Dipeptidyl Peptidase-4 (DPP-4).

Lysyl Oxidase (LOX) Inhibition: A Frontier in Fibrosis and Oncology

The LOX family of copper-dependent amine oxidases plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix.[1] Overactivity of LOX has been implicated in the progression of fibrotic diseases and cancer metastasis, making it a compelling therapeutic target.[2]

The prototypical LOX inhibitor is β-aminopropionitrile (BAPN) itself, a naturally occurring compound that acts as an irreversible, mechanism-based inhibitor.[2] The primary amino group of BAPN is essential for its inhibitory activity, as it mimics the natural substrate lysine.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Mainstay in Diabetes Treatment

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[3] Inhibitors of DPP-4 prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[3] Several successful anti-diabetic drugs, known as "gliptins," are DPP-4 inhibitors, and some incorporate an aminonitrile scaffold to interact with the enzyme's active site.[4]

Comparative Efficacy of N-Substituted β-Aminopropionitrile Precursors for LOX Inhibition

The efficacy of β-aminopropionitrile-based LOX inhibitors is highly dependent on the substitution pattern of the amino group. The presence and nature of alkyl groups on the nitrogen atom significantly influence the inhibitor's potency.

Structure-Activity Relationship (SAR) Insights

Experimental evidence strongly suggests that a primary amino group is optimal for potent LOX inhibition.[5][6] Substitution on the nitrogen atom generally leads to a decrease in inhibitory activity. This is attributed to the requirement of the primary amine for the enzymatic oxidative deamination reaction that is central to the mechanism of both substrate processing and irreversible inhibition by BAPN.

A key study systematically evaluated the in vitro inhibitory activity of a series of N-substituted β-aminopropionitriles against lysyl oxidase. The results, summarized in the table below, provide a clear picture of the structure-activity relationship.

Precursor MoleculeStructureAmine TypeIC50 (mM)
β-Aminopropionitrile (BAPN)H₂N-CH₂-CH₂-CNPrimary<0.05
Monomethylaminopropionitrile (MMAPN)CH₃-NH-CH₂-CH₂-CNSecondary10
3,3'-Iminodipropionitrile (IDPN)HN(CH₂CH₂CN)₂Secondary0.50
3,3'-Dimethylaminopropionitrile (DMAPN)(CH₃)₂N-CH₂-CH₂-CNTertiary>50

Data sourced from Wilmarth et al., 1992.[5]

The Case of this compound: An Analysis of Steric Hindrance

Based on the trend observed with smaller alkyl substituents (methyl and another cyanoethyl group), it is highly probable that the bulky tert-butyl group would further decrease the inhibitory potency compared to BAPN and even MMAPN. The tertiary amine, DMAPN, is virtually inactive, suggesting that increased substitution on the nitrogen is detrimental to activity. Therefore, this compound is expected to be a significantly weaker LOX inhibitor than the unsubstituted BAPN.

This prediction underscores a critical principle in precursor selection for LOX inhibitors: maintaining a primary or, to a lesser extent, a small secondary amine is crucial for potent activity.

Alternative Precursors for Enzyme Inhibitor Discovery

While β-aminopropionitriles are a valuable class of precursors, the field of drug discovery is continually evolving with the development of novel scaffolds.

Non-Aminonitrile LOX Inhibitors

Recent research has focused on developing more selective LOX inhibitors to minimize off-target effects. This has led to the discovery of structurally diverse inhibitors that do not rely on the β-aminopropionitrile core. For example, para-substituted benzylamines and 2-substituted pyridin-4-ylmethanamines have emerged as potent and selective inhibitors of LOXL2, a specific member of the LOX family.[7]

Precursors for DPP-4 Inhibitors

The synthesis of DPP-4 inhibitors often involves more complex heterocyclic scaffolds. While some inhibitors incorporate an aminonitrile moiety, the diversity of successful drug candidates suggests that a broader range of precursors can be employed. For instance, the synthesis of potent DPP-4 inhibitors has been achieved using precursors that lead to triazole, pyrazole, and other heterocyclic systems.[3]

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, we provide detailed, step-by-step methodologies for the synthesis of key β-aminopropionitrile precursors and a standard assay for evaluating LOX inhibition.

Synthesis of this compound

This protocol describes a general method for the Michael addition of tert-butylamine to acrylonitrile.

Materials:

  • tert-Butylamine

  • Acrylonitrile

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butylamine (1.0 equivalent) in ethanol.

  • Slowly add acrylonitrile (1.0-1.2 equivalents) to the solution. The reaction is exothermic, so addition should be controlled to maintain a moderate temperature.

  • A catalytic amount of glacial acetic acid can be added to promote the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

In Vitro Lysyl Oxidase Inhibition Assay

This protocol outlines a common method for measuring the inhibition of LOX activity using a radiolabeled substrate.

Materials:

  • Recombinant or purified lysyl oxidase

  • [³H]-elastin or [³H]-collagen substrate

  • Inhibitor compounds (e.g., BAPN, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the radiolabeled substrate, and the desired concentration of the inhibitor compound.

  • Initiate the reaction by adding the lysyl oxidase enzyme to the mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the unreacted substrate.

  • Centrifuge the samples to pellet the precipitated substrate.

  • Collect the supernatant, which contains the released [³H]₂O as a product of the enzymatic reaction.

  • Add the supernatant to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the samples with inhibitor to the control samples without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Visualization of Key Concepts

To further clarify the relationships and processes described, the following diagrams are provided.

Signaling Pathway of LOX in Fibrosis

LOX_Pathway Procollagen Pro-collagen Collagen Collagen Procollagen->Collagen Proteolytic Cleavage CrosslinkedCollagen Cross-linked Collagen Collagen->CrosslinkedCollagen Oxidative Deamination LOX Lysyl Oxidase (LOX) Fibrosis Fibrosis CrosslinkedCollagen->Fibrosis Accumulation BAPN β-Aminopropionitrile (BAPN) BAPN->LOX Inhibition

Caption: Role of Lysyl Oxidase in collagen cross-linking and fibrosis, and the inhibitory action of BAPN.

Experimental Workflow for LOX Inhibitor Screening

LOX_Inhibitor_Screening cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Inhibitor Test Compound (e.g., this compound) Incubation Incubation at 37°C Inhibitor->Incubation LOX_Enzyme LOX Enzyme LOX_Enzyme->Incubation Substrate Radiolabeled Substrate Substrate->Incubation Quenching Reaction Quenching Incubation->Quenching Separation Separation of Product Quenching->Separation Measurement Radioactivity Measurement Separation->Measurement IC50 IC50 Determination Measurement->IC50

Caption: A typical workflow for the in vitro screening of LOX inhibitors.

Conclusion and Future Perspectives

The selection of a precursor molecule is a foundational step in the drug discovery process, with profound implications for the ultimate success of a therapeutic program. This guide has provided a comparative analysis of this compound and related β-aminopropionitriles, with a particular focus on their application as precursors for LOX inhibitors.

For researchers targeting LOX, focusing on precursors that yield primary amines or exploring novel, non-aminonitrile scaffolds may prove to be more fruitful avenues of investigation. In the realm of DPP-4 inhibition, the structural diversity of approved drugs suggests that a wider range of precursor chemistries can be successfully employed.

As our understanding of disease biology deepens and synthetic methodologies advance, the strategic selection of precursors will continue to be a cornerstone of innovative drug design. It is our hope that this guide will serve as a valuable resource for researchers navigating the complex yet rewarding path of drug discovery.

References

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A Senior Application Scientist's Guide to the Synthesis of Substituted Aminonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of α-Aminonitriles in Modern Chemistry

α-Aminonitriles are a cornerstone of synthetic organic chemistry, serving as versatile intermediates for a vast array of valuable molecules.[1] Their significance lies primarily in their role as direct precursors to α-amino acids, the fundamental building blocks of proteins and peptides.[2] Beyond this, their unique bifunctional nature—possessing both an amine and a nitrile group on the same carbon—makes them powerful synthons for nitrogen-containing heterocycles, 1,2-diamines, and numerous pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.[1][3][4]

The enduring relevance of the Strecker synthesis, first reported in 1850, is a testament to the fundamental importance of this structural motif.[5][6] However, the field has evolved dramatically. Modern synthetic challenges, particularly the demand for enantiomerically pure compounds in drug development, have spurred the creation of sophisticated and highly selective methodologies.[4][7] A critical drawback of many classical methods is the reliance on stoichiometric amounts of highly toxic cyanide reagents, prompting the development of greener and safer alternatives.[8][9]

This guide provides a comparative analysis of the primary synthetic routes to substituted aminonitriles. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer a critical comparison of their performance. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select and optimize the most suitable synthetic strategy for their specific target molecules.

The Classical Pathways: Strecker and Bucherer-Bergs Reactions

For decades, two multicomponent reactions have dominated the synthesis of aminonitriles and their derivatives: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis: The Archetypal Three-Component Reaction

The Strecker synthesis is the quintessential one-pot reaction for producing α-aminonitriles.[6] It involves the condensation of an aldehyde or ketone, an amine (or ammonia), and a cyanide source.[3] Its simplicity and broad applicability have made it a staple in both academic and industrial laboratories for over a century.[5]

Causality Behind the Mechanism: The reaction proceeds through the initial formation of an imine (or its conjugate acid, the iminium ion) from the carbonyl compound and the amine. The carbonyl carbon is electrophilic, but the iminium ion is significantly more electrophilic, providing a potent driving force for the reaction. The cyanide ion, an excellent carbon nucleophile, then attacks this highly activated intermediate to form the stable α-aminonitrile product.[2][10]

Strecker_Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Nucleophilic Attack Aldehyde R-CHO Imine R-CH=NR' (Imine) Aldehyde->Imine + R'-NH2 - H2O Amine R'-NH2 Iminium [R-CH=N+HR'] (Iminium ion) Imine->Iminium + H+ Aminonitrile R-CH(NHR')-CN (α-Aminonitrile) Iminium->Aminonitrile + CN⁻ Cyanide CN⁻

Caption: The two-stage mechanism of the Strecker synthesis.

Scope and Limitations: The classical Strecker reaction is robust and tolerates a wide variety of aliphatic and aromatic aldehydes. Ketones can also be used, though they are often less reactive, leading to α,α-disubstituted amino acids.[10] The choice of cyanide source is a critical experimental parameter. While hydrogen cyanide (HCN) was used historically, modern protocols favor safer, solid cyanide salts like KCN or NaCN, or the more organic-soluble and reactive trimethylsilyl cyanide (TMSCN).[2][5] The primary limitation of the classical approach is the production of a racemic mixture, which necessitates a subsequent resolution step to isolate a single enantiomer.[10]

Experimental Protocol: Classical Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetonitrile

This protocol is adapted from established procedures for the synthesis of α-aminonitrile precursors.[11]

Materials:

  • 4-Hydroxybenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Aqueous Ammonia (28-30%)

  • Methanol

  • Deionized Water

  • Ice bath

Procedure:

  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution by dissolving ammonium chloride in aqueous ammonia. Separately, prepare an aqueous solution of sodium cyanide. Caution: Sodium cyanide is extremely toxic. Handle with extreme care and have a cyanide poisoning antidote kit available.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in methanol. Cool the flask to 0-5 °C using an ice bath.

  • Amine Addition: Slowly add the ammonium chloride/ammonia solution to the stirred aldehyde solution while maintaining the temperature below 10 °C.

  • Cyanide Addition: Slowly add the sodium cyanide solution to the reaction mixture. A precipitate may form.

  • Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Upon completion, cool the mixture again in an ice bath and filter the resulting precipitate. Wash the solid with cold water, followed by a small amount of cold methanol to remove impurities.

  • Drying: Dry the isolated α-aminonitrile product under vacuum to yield the final product. The subsequent step would be acidic hydrolysis to obtain the amino acid.[11][12]

The Bucherer-Bergs Reaction: A Pathway to Hydantoins

The Bucherer-Bergs reaction is another powerful multicomponent synthesis that starts with a carbonyl compound but yields a 5,5-disubstituted hydantoin.[13][14] Hydantoins are important heterocyclic scaffolds in medicinal chemistry and can be hydrolyzed to α-amino acids, making this reaction a close relative of the Strecker synthesis.[15][16]

Causality Behind the Mechanism: The reaction begins similarly to the Strecker pathway, with the formation of a cyanohydrin from the ketone and cyanide.[13] Ammonia, generated from ammonium carbonate, then displaces the hydroxyl group to form an aminonitrile intermediate. The key divergence occurs next: carbon dioxide, also from ammonium carbonate, is attacked by the amino group. The resulting carbamic acid undergoes an intramolecular cyclization and rearrangement to form the thermodynamically stable five-membered hydantoin ring.[14][17]

Bucherer_Bergs_Mechanism Ketone R₂C=O Cyanohydrin R₂C(OH)CN Ketone->Cyanohydrin + KCN/H⁺ Aminonitrile R₂C(NH₂)CN Cyanohydrin->Aminonitrile + NH₃ (from (NH₄)₂CO₃) Hydantoin 5,5-Disubstituted Hydantoin Aminonitrile->Hydantoin + CO₂ (from (NH₄)₂CO₃) - H₂O, Cyclization

Caption: Simplified workflow of the Bucherer-Bergs reaction.

Scope and Limitations: This reaction works well for a wide range of ketones, including aliphatic, aromatic, and cyclic variants.[18] Aldehydes are also suitable substrates.[19] A key advantage is that the hydantoin products are often crystalline and easily purified.[18] A limitation is that the direct product is not the aminonitrile but the hydantoin, requiring an additional hydrolysis step to access the corresponding amino acid. The reaction is typically performed in aqueous ethanol at elevated temperatures.[19][20]

Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

This protocol is based on the general procedure for the Bucherer-Bergs reaction.[13][17]

Materials:

  • Acetone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl) for workup

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine acetone, potassium cyanide, and ammonium carbonate in a 1:2:4 molar ratio in a mixture of ethanol and water. Caution: KCN is highly toxic.

  • Heating: Heat the mixture to reflux (typically 60-80 °C) with vigorous stirring. The reaction is often left for several hours or overnight.[13][21]

  • Workup: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated HCl in a fume hood. This will precipitate the hydantoin product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude 5,5-dimethylhydantoin can be further purified by recrystallization from an ethanol/water mixture.[13]

Modern Frontiers: Catalytic and Asymmetric Syntheses

The primary driver for innovation in aminonitrile synthesis is the need for enantioselective methods that avoid racemic products. This has led to the rise of catalytic asymmetric Strecker-type reactions.[7][22]

Catalytic Asymmetric Hydrocyanation of Imines

Instead of a three-component, one-pot reaction, modern asymmetric approaches often focus on the key bond-forming step: the addition of cyanide to an imine.[7] By using a chiral catalyst, this addition can be controlled to favor the formation of one enantiomer over the other.

Causality Behind the Mechanism of Enantioselection: Chiral catalysts, such as thiourea or guanidine derivatives, operate through non-covalent interactions.[23][24] The catalyst typically possesses hydrogen-bond donor sites that can simultaneously bind and activate both the imine and the cyanide source (e.g., HCN generated in situ).[25] This creates a chiral pocket, a highly organized transition state where the cyanide is delivered to one face of the imine preferentially, leading to high enantioselectivity.[26] The catalyst-promoted proton transfer from HCN to the imine to form a transient, catalyst-bound iminium/cyanide ion pair is a key feature of this mechanism.[25][26]

Asymmetric_Strecker Conceptual Asymmetric Catalysis Workflow cluster_workflow Imine Achiral Imine (R-CH=NR') Complex Chiral Catalyst-Substrate Transition State Complex Imine->Complex Binds Cat Chiral Catalyst (e.g., Thiourea) Cat->Complex Organizes HCN HCN Source (e.g., TMSCN/MeOH) HCN->Complex Activates Product Enantioenriched α-Aminonitrile Complex->Product Diastereoselective Cyanide Delivery

Caption: Asymmetric catalysis creates a chiral environment for cyanide addition.

Scope and Advantages: This approach offers significant advantages, including high yields (often >90%) and excellent enantioselectivities (ee up to 99%).[1] A wide range of organocatalysts have been developed, expanding the substrate scope to include various aromatic and aliphatic imines.[1][23] A major breakthrough has been the adaptation of these systems to use safer cyanide sources like KCN with additives, making the process more amenable to large-scale synthesis.[24]

Experimental Protocol: Organocatalyzed Asymmetric Strecker Reaction

This protocol is a representative example based on methodologies developed for thiourea-catalyzed hydrocyanation.[24]

Materials:

  • N-Benzhydryl imine substrate

  • Chiral amido-thiourea catalyst (e.g., 5 mol%)

  • Potassium Cyanide (KCN)

  • Acetic Acid

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a vial, dissolve the N-benzhydryl imine and the chiral thiourea catalyst in toluene.

  • Reagent Addition: Add water, followed by acetic acid. Finally, add solid potassium cyanide to the biphasic mixture.

  • Reaction: Stir the reaction vigorously at room temperature. The progress is monitored by HPLC or TLC. Reaction times can vary from a few hours to 24 hours.

  • Workup: Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the enantioenriched α-aminonitrile.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the specific goals of the synthesis, such as scale, cost, and the requirement for stereochemical purity.

Parameter Classical Strecker Bucherer-Bergs Catalytic Asymmetric Strecker
Direct Product α-Aminonitrile5,5-Disubstituted Hydantoinα-Aminonitrile
Stereocontrol RacemicRacemicHigh Enantioselectivity (up to >99% ee)[1]
Typical Yield 65-85%[27]Good to Excellent[18]Excellent (>90%)[1][23]
Substrate Scope Broad (Aldehydes, Ketones)[10]Broad (Ketones, Aldehydes)[18]Broad, but often optimized for specific imine classes[24]
Operational Simplicity High (One-pot)High (One-pot, often crystalline product)Moderate (Requires catalyst synthesis, purification)
Key Advantage Simplicity, cost-effective for racemic products[5]Easy isolation of crystalline products[18]Direct access to enantioenriched products[7]
Key Disadvantage Produces racemic mixtureIndirect route to amino acidsCatalyst cost, process optimization required
Green Metrics (E-Factor) High (15-25)[27]Moderate to HighLower than classical (5-20, catalyst dependent)[27]

Table 1: Performance Comparison of Major Aminonitrile Synthetic Routes

A Note on Cyanide Sources

The selection of the cyanide source is a critical decision impacting safety, reactivity, and reaction conditions.

Cyanide Source Pros Cons
HCN Highly reactiveExtremely toxic gas, difficult to handle[2]
NaCN / KCN Inexpensive, stable solids, water-soluble[2]Lower solubility in organic solvents, can require aqueous/biphasic conditions[24]
TMSCN Highly soluble in organic solvents, reactive[5]Expensive, moisture-sensitive, generates HCN in situ[24]
Acetone Cyanohydrin Liquid, acts as an in situ source of HCN[28]Toxic, requires careful handling

Table 2: Comparison of Common Cyanide Sources

Conclusion and Future Outlook

The synthesis of substituted aminonitriles has evolved from the robust and straightforward classical Strecker and Bucherer-Bergs reactions to highly sophisticated catalytic asymmetric methodologies.

  • For the production of racemic mixtures or when downstream resolution is feasible, the Classical Strecker Synthesis remains an economically viable and operationally simple choice.[5]

  • The Bucherer-Bergs Reaction is particularly advantageous when a stable, crystalline hydantoin intermediate is desired, simplifying purification.[18]

  • For the synthesis of enantiomerically pure α-aminonitriles , essential for pharmaceutical applications, Catalytic Asymmetric Strecker-type Reactions are the state-of-the-art.[4][7] Organocatalysis, in particular, has provided a powerful toolkit for achieving high enantioselectivity under mild conditions.[1]

Future research will likely focus on further improving the sustainability of these reactions. This includes the development of even more efficient and recyclable catalysts, the use of flow chemistry to enhance safety and efficiency, and the exploration of cyanide-free routes to this invaluable class of molecules.[8][9][21] The continued innovation in this field underscores the central and enduring importance of the α-aminonitrile scaffold in the landscape of modern chemical synthesis.

References

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Ansari, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6673. Available at: [Link]

  • Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 61. Available at: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157-160. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (Abstract available, full text may require subscription. A summary of scope is available at: [Link])

  • Organic Chemistry Portal. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Liu, X., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 146(38), 25934–25942. Available at: [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. (This appears to be a chapter from a book, a general overview is available). A similar mechanism is described at: [Link]

  • Cindrić, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]

  • Bohrium. (2022). organocatalytic-synthesis-of-aminonitriles-a-review. Retrieved from [Link]

  • Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970. Available at: [Link]

  • MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Wang, M., et al. (2003). Development of a New a-Aminonitrile Synthesis. Organic Letters, 5(21), 3935–3938. (A similar concept is discussed in: [Link])

  • Organic Reactions. (n.d.). The Catalytic Asymmetric Strecker Reaction. (Chapter in a book series, abstract available). Overview available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Kurakin, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1649–1659. Available at: [Link]

  • Deng, L., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Retrieved from [Link]

  • Monteiro, J. L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. Available at: [Link]

  • ResearchGate. (n.d.). The Catalytic Asymmetric Strecker Reaction. Request PDF. Available at: [Link]

  • Singleton, D. A., & Tsukinoki, H. (2009). Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation: Transition State Stabilization via Multiple Non-Covalent Interactions. Journal of the American Chemical Society, 131(42), 15118–15119. Available at: [Link]

  • PubMed. (2009). Mechanism of amido-thiourea catalyzed enantioselective imine hydrocyanation: transition state stabilization via multiple non-covalent interactions. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 3-(tert-BUTYLAMINO)PROPIONITRILE in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates in a reaction mixture is paramount for process optimization, yield calculation, and quality control. 3-(tert-BUTYLAMINO)PROPIONITRILE, a key building block in various synthetic pathways, presents a unique analytical challenge due to its chemical properties: a secondary amine and a nitrile group on an aliphatic chain. This guide provides an in-depth comparison of two robust analytical methodologies for its quantification in complex reaction matrices: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), and Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for each methodological choice, ensuring a comprehensive understanding for the practicing scientist. All protocols are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Challenge: Properties of this compound

This compound lacks a strong native chromophore, making direct UV detection by HPLC highly insensitive.[4] Furthermore, its polarity and potential for interaction with active sites on chromatographic columns can lead to poor peak shape and unreliable quantification. The methods presented below are designed to overcome these specific challenges.

Primary Method: HPLC-UV with Pre-Column Dansyl Chloride Derivatization

This approach is recommended as the primary method due to its high sensitivity, specificity, and applicability in most analytical laboratories. The core principle involves chemically tagging the secondary amine group of the analyte with dansyl chloride, which imparts a highly fluorescent and UV-absorbent moiety to the molecule.[4]

Rationale for Method Selection
  • Enhanced Sensitivity: Dansyl chloride reacts with the secondary amine of this compound to form a stable sulfonamide adduct that is intensely fluorescent and exhibits strong UV absorbance.[4] This derivatization step allows for detection at picomole to femtomole levels, which is often necessary for monitoring reaction progress and impurity profiling.

  • Improved Chromatography: The derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on common reversed-phase HPLC columns, such as a C18 column.[4]

  • Specificity: The reaction conditions are selective for primary and secondary amines, reducing interference from other components in the reaction mixture that do not possess these functional groups.[4][5]

Experimental Protocol

Step 1: Sample Preparation and Derivatization

  • Sample Dilution: Accurately dilute a known quantity of the reaction mixture with a suitable solvent (e.g., Acetonitrile) to bring the expected concentration of this compound into the pre-determined linear range of the assay.

  • pH Adjustment: Transfer 100 µL of the diluted sample to a microvial. Add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5). The alkaline condition is crucial to ensure the secondary amine is deprotonated and thus nucleophilic.[4]

  • Derivatization Reaction: Add 200 µL of a freshly prepared dansyl chloride solution (e.g., 1.5 mg/mL in acetone). Vortex the mixture immediately.

  • Incubation: Incubate the vial in a heating block at 60°C for 45 minutes in the dark. The elevated temperature accelerates the reaction, while darkness prevents photodegradation of the dansyl derivatives.

  • Quenching: After incubation, cool the vial to room temperature. Add 50 µL of a quenching solution, such as 2% methylamine hydrochloride, to react with the excess dansyl chloride and prevent it from interfering with the chromatogram.

  • Final Preparation: Filter the resulting solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Step 2: HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure separation from potential by-products and unreacted starting materials.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 60% B

    • 19-25 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 254 nm or 340 nm, corresponding to the absorbance maximum of the dansyl derivative.

  • Injection Volume: 10 µL.

Workflow Diagram

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Dilute Sample Dilute Sample Adjust pH (pH 9.5) Adjust pH (pH 9.5) Dilute Sample->Adjust pH (pH 9.5) Add Dansyl-Cl Add Dansyl-Cl Adjust pH (pH 9.5)->Add Dansyl-Cl Incubate (60°C, 45 min) Incubate (60°C, 45 min) Add Dansyl-Cl->Incubate (60°C, 45 min) Quench Reaction Quench Reaction Incubate (60°C, 45 min)->Quench Reaction Filter (0.45 µm) Filter (0.45 µm) Quench Reaction->Filter (0.45 µm) Inject Sample Inject Sample Filter (0.45 µm)->Inject Sample C18 Column Separation C18 Column Separation Inject Sample->C18 Column Separation UV Detection (254 nm) UV Detection (254 nm) C18 Column Separation->UV Detection (254 nm) Data Acquisition Data Acquisition UV Detection (254 nm)->Data Acquisition cluster_prep Sample Preparation cluster_gc HS-GC-FID Analysis Aliquot Sample Aliquot Sample Add Diluent & Base Add Diluent & Base Aliquot Sample->Add Diluent & Base Add Internal Standard Add Internal Standard Add Diluent & Base->Add Internal Standard Seal Vial Seal Vial Add Internal Standard->Seal Vial Equilibrate Vial Equilibrate Vial Seal Vial->Equilibrate Vial Inject Headspace Inject Headspace Equilibrate Vial->Inject Headspace GC Separation (Amine Column) GC Separation (Amine Column) Inject Headspace->GC Separation (Amine Column) FID Detection FID Detection GC Separation (Amine Column)->FID Detection Data Analysis Data Analysis FID Detection->Data Analysis

Sources

The Unseen Influence: A Comparative Guide to the Applications of Hindered Aminonitriles in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for molecular complexity and precise stereochemical control is a constant endeavor. Among the vast arsenal of synthetic intermediates, α-aminonitriles stand out as versatile building blocks. However, it is the often-overlooked subset of sterically hindered aminonitriles that unlocks access to some of the most challenging and biologically relevant chemical scaffolds. This guide provides an in-depth comparison of the synthesis and applications of hindered versus non-hindered aminonitriles, supported by experimental data and detailed protocols, to illuminate the strategic advantages of embracing steric congestion.

The Strecker Reaction: A Classic Tool for a Modern Challenge

The Strecker synthesis, a cornerstone of amino acid preparation since 1850, remains a highly relevant and economical method for generating α-aminonitriles.[1][2][3] This three-component reaction, involving an aldehyde or ketone, an amine, and a cyanide source, provides a direct route to these crucial intermediates.[4] While the classical Strecker reaction is robust, the synthesis of sterically hindered aminonitriles, particularly those leading to quaternary α-amino acids, presents unique challenges and opportunities. The construction of these quaternary centers is a significant hurdle in organic synthesis due to the steric crowding around the reacting carbon atom.[5]

The primary challenge in synthesizing hindered aminonitriles lies in overcoming the steric repulsion between the bulky substituents on the ketone or imine precursor and the incoming nucleophilic cyanide. This can lead to slower reaction rates and, in some cases, prevent the reaction from proceeding altogether under standard conditions. However, the development of advanced catalytic systems, particularly in the realm of organocatalysis, has provided elegant solutions to this problem.

Comparative Analysis: Catalytic Asymmetric Strecker Reaction

The true power of modern aminonitrile synthesis lies in the ability to control stereochemistry. Asymmetric Strecker reactions, employing chiral catalysts, have become the method of choice for producing enantioenriched α-amino acids and their derivatives.[1] A comparative analysis of organocatalytic systems reveals the nuanced interplay between catalyst structure, substrate sterics, and stereochemical outcome.

For instance, cinchona alkaloid-derived squaramide organocatalysts have demonstrated remarkable efficiency in the asymmetric Strecker reaction of various imines.[1] These catalysts utilize a dual-activation mechanism, where the squaramide moiety activates the imine through hydrogen bonding, while the tertiary amine base activates the cyanide source. This organized transition state allows for effective facial discrimination, even with sterically demanding substrates.

Catalyst TypeSubstrate TypeYield (%)Enantiomeric Excess (ee, %)Reference
Chiral ThioureaAromatic Aldimines85-9590-98[1]
Chiral SquaramideAromatic Ketimines70-9085-97[1]
Chiral Phosphoric AcidAliphatic Ketimines65-8880-95[6]

As the table above illustrates, high yields and enantioselectivities can be achieved for a range of substrates. However, a general trend observed is that sterically less demanding substrates, such as aldimines derived from linear aliphatic aldehydes, can sometimes lead to lower enantioselectivities compared to their bulkier aromatic counterparts.[6] This is attributed to a less-defined transition state, where the energetic difference between the two competing diastereomeric pathways is smaller. Conversely, highly hindered substrates may require more active catalysts or harsher reaction conditions to achieve reasonable conversion rates.

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Hindered α-Aminonitrile

The following protocol is a representative example of an organocatalytic asymmetric Strecker reaction for the synthesis of a hindered aminonitrile, adapted from the literature.[1]

Materials:

  • Ketimine (1.0 mmol, 1.0 equiv)

  • Chiral squaramide catalyst (0.05 mmol, 5 mol%)

  • Trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 equiv)

  • Toluene (5 mL)

  • Methanol (0.5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the ketimine (1.0 mmol) and the chiral squaramide catalyst (0.05 mmol).

  • Dissolve the solids in toluene (5 mL).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • Slowly add trimethylsilyl cyanide (1.5 mmol) to the stirred solution.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of methanol (0.5 mL).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-aminonitrile.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of TMSCN with atmospheric moisture.

  • Low Temperature: Enhances the enantioselectivity of the reaction by increasing the energy difference between the diastereomeric transition states.

  • Slow Addition of TMSCN: Controls the reaction rate and prevents potential side reactions.

  • Methanol Quench: Deactivates the catalyst and hydrolyzes any remaining TMSCN.

Multicomponent Reactions: The Ugi and Passerini Frontiers

Hindered aminonitriles are not merely precursors to amino acids; they are also pivotal intermediates in powerful multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[7][8] These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials in a single synthetic operation. The steric bulk of the aminonitrile can profoundly influence the course and outcome of these transformations.

The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides.

The Impact of Steric Hindrance in Ugi and Passerini Reactions

In the context of Ugi and Passerini reactions, steric hindrance from the aminonitrile-derived component can be a double-edged sword. On one hand, excessive steric bulk can impede the reaction, leading to lower yields or requiring more forcing conditions.[7] For instance, in the Ugi reaction, increased steric hindrance on the amine or ketone component can have a detrimental effect on the yield.[7]

On the other hand, steric hindrance can be strategically employed to control diastereoselectivity. The bulky substituents can effectively shield one face of the reacting center, directing the approach of the other reactants and leading to the preferential formation of a single diastereomer. This is particularly valuable in the synthesis of complex molecules with multiple stereocenters.

A study on the Ugi reaction of four-membered heterocyclic ketones demonstrated that while all four components could be varied without significant loss of yield, increased steric hindrance in the amine component had a detrimental effect on the reaction outcome.[7] This highlights the delicate balance that must be achieved between achieving the desired molecular architecture and maintaining reasonable reactivity.

Visualizing the Ugi Reaction Workflow

The following diagram illustrates the general workflow of an Ugi four-component reaction.

Ugi_Reaction Ketone Ketone/ Aldehyde Imine Imine/ Iminium Ion Ketone->Imine Condensation Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Adduct Tetrahedral Intermediate Carboxylic_Acid->Adduct Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate Ugi_Product α-Acylamino Amide Adduct->Ugi_Product Mumm Rearrangement

Caption: General workflow of the Ugi four-component reaction.

Applications in the Synthesis of Bioactive Molecules

The true measure of the utility of hindered aminonitriles lies in their successful application in the synthesis of biologically active compounds.[9] The rigid conformations imposed by sterically demanding groups are often crucial for high-affinity binding to biological targets. Quaternary α-amino acids, accessed through hindered aminonitriles, are particularly valuable in peptide and peptidomimetic design, where they can induce specific secondary structures and enhance metabolic stability.[5]

For example, the synthesis of novel kinase inhibitors has been achieved through a telescoped continuous-flow process involving an organophotoredox catalytic asymmetric alkylation, showcasing the industrial relevance of these building blocks.[10] Furthermore, the application of the Strecker reaction in the synthesis of hepatitis C virus NS3 serine protease inhibitors and other bioactive natural products underscores its importance in drug discovery.[2]

Case Study: Synthesis of a Quaternary α-Amino Acid Derivative

The synthesis of α,α-disubstituted α-amino acids often relies on the robust chemistry of hindered aminonitriles. The following is a generalized representation of a synthetic sequence.

Quaternary_AA_Synthesis Ketone Sterically Hindered Ketone Hindered_AN Hindered α-Aminonitrile Ketone->Hindered_AN Amine Amine Amine->Hindered_AN Cyanide Cyanide Source Cyanide->Hindered_AN Strecker Reaction Hydrolysis Nitrile Hydrolysis Hindered_AN->Hydrolysis Acid or Base Quaternary_AA Quaternary α-Amino Acid Hydrolysis->Quaternary_AA

Caption: Synthetic pathway to quaternary α-amino acids from hindered aminonitriles.

Conclusion and Future Outlook

Sterically hindered aminonitriles represent a powerful, albeit challenging, class of synthetic intermediates. Their ability to serve as precursors to complex stereochemical arrays, particularly quaternary carbon centers, makes them indispensable tools in modern organic synthesis and drug discovery. While their synthesis can be more demanding than their non-hindered counterparts, the development of sophisticated catalytic methods has largely overcome these hurdles, providing access to a rich diversity of molecular architectures.

Future research in this area will likely focus on the development of even more efficient and selective catalysts for the synthesis of highly congested aminonitriles. Furthermore, the exploration of novel applications of these building blocks in the construction of complex natural products and pharmaceuticals will continue to expand the boundaries of synthetic chemistry. By understanding and harnessing the unique properties of hindered aminonitriles, chemists are better equipped to tackle the synthesis of the next generation of therapeutics and functional materials.

References

  • Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. (2023). NIH. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]

  • Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. (2023). SciELO. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). ACS Publications. [Link]

  • Organocatalytic-synthesis-of-aminonitriles-a-review. (2022). Bohrium. [Link]

  • Advances in the synthesis of α-quaternary α-ethynyl α-amino acids. (2016). ResearchGate. [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. (2012). NIH. [Link]

  • Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. (2023). ResearchGate. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2019). NIH. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). NIH. [Link]

  • ‐Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. (2020). ResearchGate. [Link]

  • Some synthetic limitations in the use of sterically hindered amines in the Ugi reaction. (2018). ResearchGate. [Link]

  • Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. (2021). NIH. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(tert-BUTYLAMINO)PROPIONITRILE

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 3-(tert-butylamino)propionitrile (CAS No. 21539-53-7). As a valued professional in research and development, your safety, and the integrity of our shared environment, are paramount. This guide moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance within your laboratory.

Section 1: Understanding the Compound: Hazard Profile

This compound is an organic compound containing both an amine and a nitrile functional group.[1][2] While comprehensive toxicological data for this specific molecule is limited, the chemistry of related nitrile and amine compounds necessitates a cautious approach. Nitriles can be toxic and may release hydrogen cyanide upon decomposition (e.g., through excessive heat or reaction with strong acids). The tert-butylamine moiety suggests it is an irritant.[3] Therefore, it must be treated as a hazardous substance.

Table 1: Physicochemical and Hazard Properties

PropertyValueSource
CAS Number 21539-53-7[2]
Molecular Formula C₇H₁₄N₂[2][4]
Molecular Weight 126.20 g/mol [4][5]
Appearance Colorless to very pale yellow liquid[6]
Boiling Point 81-83 °C at 10 mmHg[4]
Density 0.86 g/mL[4]
Known Hazards Irritant. Analogs are harmful if swallowed, inhaled, or in contact with skin.[3][5][6]

Section 2: Pre-Disposal Safety: The Foundational Steps

Proper disposal begins long before the waste container is full. It starts with safe handling and rigorous waste segregation at the point of generation.

Personal Protective Equipment (PPE)

The principle of causality here is simple: prevent all routes of exposure. Given the hazards of analogous compounds—acute toxicity, skin irritation, and serious eye irritation—a comprehensive PPE strategy is non-negotiable.[5][6]

  • Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene. Do not use latex gloves, which offer poor protection against many organic chemicals.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[3]

  • Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of this compound and its waste should occur inside a certified chemical fume hood to prevent inhalation of vapors.[7]

Waste Segregation: The Key to Safe and Compliant Disposal

Improper segregation can lead to dangerous chemical reactions, injury, and violations of federal and local regulations.[8] This compound's waste must be kept separate from other waste streams.

  • Do Not Mix: Never mix this compound waste with strong acids (risk of hydrogen cyanide release), strong oxidizing agents, or other incompatible chemical classes.[9]

  • Dedicated Waste Container: Collect waste in a designated, compatible container. The best choice is the original product container or a clean, empty container made of the same material (e.g., amber glass).[10]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. Use a hazardous waste tag that clearly identifies the contents as "Hazardous Waste: this compound". Include the concentration and any other components in the waste mixture.[10]

Section 3: Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be handled through a licensed hazardous waste management company. On-site chemical neutralization is a complex process that should only be attempted by highly trained personnel with specific institutional approval and a validated procedure. For the vast majority of laboratory settings, direct disposal is the safest and most compliant method.

Recommended Procedure: Collection for Off-Site Disposal

This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11]

  • Container Selection: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or external contamination.[10]

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. This area must be at or near the point of generation and under the control of the operator.[12]

    • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.[12]

  • Labeling: Affix a completed hazardous waste tag to the container. The tag must include the generator's contact information, the container's contents, and the start date of accumulation.[10]

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS or OCRS) office to arrange for pickup.[10] Do not transport hazardous waste yourself.[10]

Decision Workflow for Disposal

The following diagram outlines the logical steps from waste generation to final disposal, ensuring safety and compliance at each stage.

G Figure 1. Disposal Workflow for this compound A Waste Generation (e.g., reaction quench, contaminated materials) B Is the waste container properly labeled with a Hazardous Waste Tag? A->B C Affix a completed waste tag immediately. Identify all constituents. B->C No D Collect waste in a designated, compatible, and closed container. B->D Yes C->D E Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. D->E F Is the container full or is the project complete? E->F G Contact Institutional EHS/Waste Management for pickup and disposal. F->G Yes H Continue to add waste as needed. Keep container closed. F->H No H->A

Sources

A Senior Application Scientist's Guide to Handling 3-(tert-BUTYLAMINO)PROPIONITRILE: Personal Protective Equipment and Safe Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals working with 3-(tert-BUTYLAMINO)PROPIONITRILE. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a self-validating system of safety and scientific integrity.

Immediate Safety Briefing: Hazard Profile

This compound is an organic nitrile compound. The primary toxicological concern with compounds in this class is their potential to cause harm through various exposure routes and, under specific conditions (like contact with strong acids), to release highly toxic hydrogen cyanide gas.[1][2] The Globally Harmonized System (GHS) classifications for analogous structures indicate significant hazards.

Quantitative Hazard Summary

The following table summarizes the GHS hazard statements for closely related propionitrile compounds, providing a strong basis for a cautious approach to handling the tert-butyl derivative.

Hazard Statement CodeDescriptionClassification Source
H302Harmful if swallowedAcute toxicity, oral[3]
H312Harmful in contact with skinAcute toxicity, dermal[3][4]
H332Harmful if inhaledAcute toxicity, inhalation[3][4]
H315Causes skin irritationSkin corrosion/irritation[3][4]
H319Causes serious eye irritationSerious eye damage/eye irritation[3][4]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure[3][5]

Note: This data is based on analogous compounds like 3-(Butylamino)propionitrile and 3-(Methylamino)propionitrile as direct GHS data for the tert-butyl variant is not consolidated in a single source. A conservative approach assuming these hazards is mandatory.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical control measure dictated by the chemical's hazard profile. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.

Hand Protection: Chemical-Resistant Gloves

The primary defense against dermal exposure is the correct selection and use of gloves.

  • Material Selection : Nitrile gloves are the standard recommendation for handling many chemicals, including nitriles, due to their excellent chemical resistance, durability, and puncture resistance.[6][7][8] They provide a reliable barrier against a wide array of substances, including solvents, oils, and acids.[8][9] Unlike latex, nitrile is a synthetic rubber, making it a suitable choice for individuals with latex allergies.[6][7]

  • Protocol: Double Gloving : When handling acutely toxic substances, double gloving is a mandatory practice.[1][10][11] This technique involves wearing two pairs of nitrile gloves. The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier, protecting the skin during the doffing (removal) process and in case the outer glove is compromised.

Eye and Face Protection: Preventing Ocular Exposure

Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard : When there is any potential for splashing (e.g., transferring liquids, reactions under pressure), protection must be upgraded to chemical splash goggles.[10][11] For larger volumes or higher-risk operations, a full-face shield worn over chemical splash goggles is required to protect the entire face.[1][12]

Body Protection: Laboratory Coats and Aprons

Standard laboratory attire, including a long-sleeved lab coat, long pants, and closed-toe shoes, is the baseline for all laboratory work.[11]

  • Lab Coat : A standard cotton or polyester/cotton blend lab coat is sufficient for minor handling.

  • Chemical-Resistant Apron : For procedures involving larger quantities or a significant risk of splashes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Engineering Controls First

The primary method for controlling inhalation hazards is the use of engineering controls.

  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[1][2][10] This is the most critical step in preventing respiratory exposure.

  • Respirator Use : In situations where engineering controls are not sufficient or during emergency situations (e.g., a large spill), respiratory protection may be necessary. The selection of an appropriate respirator should be made by a qualified safety professional based on a formal risk assessment.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Trustworthiness in safety protocols comes from meticulous planning and execution. Follow this workflow for every operation involving this compound.

Workflow for PPE Selection and Use

PPE_Workflow start Begin: Plan to Handle This compound risk_assessment 1. Conduct Risk Assessment - Review SDS - Identify hazards (Inhalation, Dermal, Eye) - Determine quantity and procedure start->risk_assessment eng_controls 2. Implement Engineering Controls - Verify Chemical Fume Hood certification - Ensure clear and accessible workspace risk_assessment->eng_controls emergency_prep Emergency Preparedness - Locate eyewash/shower - Know spill cleanup procedure - Have emergency contacts ready risk_assessment->emergency_prep ppe_selection 3. Select Core PPE eng_controls->ppe_selection hand Hand Protection: Double Nitrile Gloves eye Eye/Face Protection: Safety Goggles ± Face Shield body Body Protection: Lab Coat + Closed-toe Shoes handling 4. Execute Handling Protocol - Don PPE correctly - Perform work within fume hood - Minimize generation of aerosols hand->handling eye->handling body->handling decon 5. Decontamination & Doffing - Decontaminate surfaces - Doff PPE in correct order (outer gloves first) - Wash hands thoroughly handling->decon disposal 6. Waste Management - Segregate contaminated solids and liquids - Label as hazardous cyanide waste decon->disposal end End: Procedure Complete disposal->end

Caption: Workflow for safe handling of this compound.

Pre-Handling Checklist
  • Designated Area : Establish a designated work area within a chemical fume hood.[2][10]

  • Fume Hood Verification : Confirm the fume hood has been certified within the last year and that the airflow monitor is functional.[1]

  • Emergency Equipment : Verify that an emergency eyewash and safety shower are accessible and have been recently tested.[10]

  • Spill Kit : Ensure a spill kit appropriate for chemical spills is readily available.

  • Waste Containers : Prepare dedicated, clearly labeled hazardous waste containers for both solid and liquid waste.[10] Cyanide-containing waste must be segregated.[10][11]

Step-by-Step Handling Procedure
  • Don PPE : Put on your lab coat, safety goggles, and a single pair of nitrile gloves.

  • Enter Designated Area : Transport the chemical container to the designated fume hood. Use a secondary container for transport between labs.[11]

  • Final PPE : Inside the fume hood, don the second pair of nitrile gloves (outer pair). If a splash risk exists, add a face shield.

  • Perform Work : Carefully weigh or transfer the chemical, keeping the container as far back in the hood as practical and minimizing the creation of aerosols.[13]

  • Post-Transfer : Securely cap the primary container immediately after use.

Post-Handling Decontamination
  • Clean Work Area : Decontaminate the work surface within the fume hood. A recommended procedure for cyanide contamination is to first use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2]

  • Doff Outer Gloves : While still in the work area, carefully remove the outer pair of gloves, turning them inside out to contain any contamination. Dispose of them immediately into the designated solid hazardous waste container.[10]

  • Doff Remaining PPE : Step away from the immediate work area. Remove the face shield/goggles, lab coat, and finally the inner pair of gloves.

  • Personal Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[1]

Emergency and Disposal Plan

Exposure Response
  • Skin Contact : Immediately remove all contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes. Call for emergency medical assistance.[10]

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Call for emergency medical assistance.[10]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for immediate medical assistance.[2][4]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate emergency medical attention.[2][12]

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Segregation : Keep liquid and solid cyanide-containing wastes in separate, dedicated, and sealed containers.[10] This includes gloves, paper towels, and any other contaminated disposable materials.[10]

  • Container Management : The original chemical container, even when empty, must be treated as hazardous waste as it is considered "acutely toxic" (P-listed waste).[11]

  • Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste management company.[10][14] Do not pour any amount down the drain.[12]

By adhering to these rigorous PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. [Link]

  • Are Nitrile Gloves Considered PPE?. Armbrust American. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University. [Link]

  • Cyanide Compounds | Safety Services. UCL – University College London. [Link]

  • Cyanide Safe Use Guidelines. Columbia University Research. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. pps-gloves.com. [Link]

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada. [Link]

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. International Medsurg Connection. [Link]

  • 3-(Butylamino)propionitrile | C7H14N2 | CID 136495. PubChem - NIH. [Link]

  • This compound | C7H14N2 | CID 2757246. PubChem - NIH. [Link]

  • Safety Data Sheet: Propionitrile. Chemos GmbH&Co.KG. [Link]

  • Provisional Peer-Reviewed Toxicity Values for 3-(N,N-Dimethylamino)propionitrile. PPRTV Library. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 3-(ETHYLAMINO)PROPIONITRILE Safety Data Sheet. Georganics. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.